Trichostatin C
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H32N2O8 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide |
InChI |
InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14?,17-,20-,21+,22-,23+/m1/s1 |
InChI Key |
YECWTLGLNDDPGE-HWFDHBITSA-N |
Isomeric SMILES |
CC(/C=C(\C)/C=C/C(=O)NO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |
Synonyms |
7-(4-(dimethylamino)phenyl)-N-(glucopyranosyloxy)-4,6-dimethyl-7-oxo-2,4-heptadienamide trichostatin C |
Origin of Product |
United States |
Foundational & Exploratory
Trichostatin C: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichostatin C (TSC) is a natural product belonging to the trichostatin family of compounds, which are known for their potent activity as histone deacetylase (HDAC) inhibitors. As a structural analog of the well-characterized Trichostatin A (TSA), TSC is gaining attention for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, its biological activity with a focus on its HDAC inhibitory effects, and detailed protocols for key experimental assays.
Chemical Structure and Properties
This compound is a glycosylated derivative of Trichostatin A.[1] Its chemical structure is characterized by a hydroxamic acid group, which is crucial for its HDAC inhibitory activity, a dienamide linker, and a dimethylaminophenyl group. The key difference from Trichostatin A is the presence of a glucopyranosyl group attached to the hydroxamic acid moiety.
Chemical Identifiers for this compound [2][3]
| Identifier | Value |
| IUPAC Name | (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide[2] |
| Molecular Formula | C₂₃H₃₂N₂O₈[2] |
| Molecular Weight | 464.51 g/mol [3] |
| CAS Number | 68676-88-0[2] |
| SMILES | C--INVALID-LINK--CO)O)O)O">C@HC(=O)C2=CC=C(C=C2)N(C)C[2] |
Biological Activity and Quantitative Data
This compound exhibits potent anti-proliferative effects in various cancer cell lines. Its primary mechanism of action is the inhibition of histone deacetylases, leading to hyperacetylation of histones and other proteins, which in turn modulates gene expression, induces cell cycle arrest, and promotes apoptosis.
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Treatment Duration (h) |
| A549 | Human Lung Cancer | MTT Assay | 6.24 | 72 |
| J82 | Human Urothelial Bladder Cancer | MTT Assay | 4.16 | 72 |
Data from a 2024 study on the antineoplastic effects of this compound.
Histone Deacetylase (HDAC) Inhibition
Studies have shown that this compound inhibits HDAC1 and HDAC6 to a similar extent as Trichostatin A. While direct IC₅₀ values for this compound against a full panel of HDAC isoforms are not widely available, the data for Trichostatin A serves as a strong proxy.
Comparative HDAC Inhibition Profile of Trichostatin A
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | ~1.8 - 6 |
| HDAC3 | ~1.8 |
| HDAC4 | ~38 |
| HDAC6 | ~8.6 |
| HDAC10 | ~20 |
This data for Trichostatin A suggests a similar potent, low-nanomolar inhibition profile for this compound against Class I and IIb HDACs.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in cancer progression. One of the recently elucidated pathways involves the downregulation of the Axl receptor tyrosine kinase and the subsequent activation of the FoxO1 transcription factor.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain the desired concentrations.[5]
-
Treatment: Remove the growth medium from the wells and add fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).[4]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[5]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[4]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Culture cells in the presence of various concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[6]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. The cells can be stored at -20°C for several weeks.[6]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
In Vitro HDAC Activity Assay
This assay measures the ability of a compound to inhibit the activity of purified HDAC enzymes.
Protocol:
-
Reaction Setup: In a 96-well plate, combine a buffered solution, a source of purified HDAC enzyme (e.g., recombinant human HDAC1), and various concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate the plate at 37°C for a defined period to allow for enzymatic deacetylation of the substrate.
-
Development: Stop the reaction and add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC₅₀ value.
Western Blotting for Protein Acetylation
This technique is used to detect changes in the acetylation status of specific proteins, such as α-tubulin (a substrate of HDAC6) or histones.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a buffer containing protease and HDAC inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[2]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[2]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[2]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated protein of interest (e.g., anti-acetyl-α-tubulin) and a loading control antibody (e.g., anti-β-actin).[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[2]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the acetylated protein can be quantified and normalized to the loading control.[2]
Conclusion
This compound is a promising HDAC inhibitor with significant anti-cancer potential. Its chemical structure, characterized by the presence of a glucopyranosyl group, distinguishes it from its well-studied analog, Trichostatin A. The available data indicates that this compound exerts its biological effects through the potent inhibition of Class I and IIb HDACs, leading to the modulation of key signaling pathways that control cell proliferation and survival. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compelling natural product. Further studies are warranted to fully elucidate the isoform selectivity of this compound and its efficacy in preclinical and clinical settings.
References
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchhub.com [researchhub.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
An In-depth Technical Guide to the Discovery and Origin of Trichostatin C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trichostatin C (TSC) is a naturally occurring hydroxamic acid glycoside, first identified as a fermentation product of Streptomyces hygroscopicus. Structurally, it is a glucoside derivative of the well-characterized histone deacetylase (HDAC) inhibitor, Trichostatin A (TSA). While less studied than its aglycone counterpart, recent research has highlighted its potential as an anticancer agent, demonstrating potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of this compound, including available quantitative data, detailed experimental protocols for analogous compounds, and visualizations of its biosynthetic and signaling pathways.
Discovery and Origin
This compound was first isolated in 1978 by Tsuji and Kobayashi from the culture broth of Streptomyces hygroscopicus[1][2][3]. Its discovery was part of a broader investigation into the secondary metabolites of this actinomycete, which also led to the identification of Trichostatins A and B[1]. Through spectroscopic analysis and chemical degradation, this compound was characterized as a glucopyranosyl hydroxamate, specifically a glucoside of Trichostatin A[1][4]. This discovery was notable as it represented the first identification of a glucopyranosyl hydroxamate from a natural source[1][4].
The producing organism, Streptomyces hygroscopicus, is a gram-positive bacterium found in soil and is a well-known producer of a wide array of bioactive secondary metabolites, including the immunosuppressant rapamycin (B549165) and the antifungal agent validamycin.
Quantitative Data
While extensive quantitative data on the HDAC inhibitory activity of this compound against specific isoforms is not yet available in the public domain, recent studies have begun to quantify its anti-proliferative effects on various cancer cell lines. The available data indicates that this compound exhibits potent activity, with IC50 values in the low micromolar range. For comparison, the IC50 values for the related and extensively studied Trichostatin A against various HDAC isoforms are also provided.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| A549 | Human Lung Cancer | 6.24 | 72 hours |
| J82 | Human Urothelial Bladder Cancer | 4.16 | 72 hours |
| SK-BR-3 | Human Breast Cancer | 0.60 | 72 hours |
Data sourced from a 2024 study on the antineoplastic effects of this compound.
Table 2: Inhibitory Activity of Trichostatin A against HDAC Isoforms (for comparison)
| HDAC Isoform | IC50 (nM) |
| HDAC1 | ~6 |
| HDAC3 | ~5.21 |
| HDAC4 | ~27.6 |
| HDAC6 | ~8.6 |
| HDAC10 | ~16.4 |
Note: While one study suggests that this compound inhibits HDAC1 and HDAC6 to a similar extent as Trichostatin A, specific IC50 values for this compound against these isoforms have not been published.
Experimental Protocols
Detailed experimental protocols for the isolation and biological characterization of this compound are not fully available in accessible literature. However, this section provides detailed methodologies for the isolation of analogous compounds from Streptomyces and for the types of biological assays used to characterize this compound's activity, based on established and published methods.
Isolation and Purification of Hydroxamate Glycosides from Streptomyces (General Protocol)
This protocol is a generalized procedure for the isolation and purification of secondary metabolites from Streptomyces culture, and is analogous to the methods used for the initial discovery of this compound.
-
Fermentation: A seed culture of Streptomyces hygroscopicus is prepared by inoculating a suitable liquid medium (e.g., ISP-2 medium) and incubating at 28-30°C with shaking for 2-3 days. The seed culture is then used to inoculate a larger production culture, which is fermented for 5-7 days under the same conditions.
-
Extraction: The culture broth is harvested and centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of an organic solvent such as ethyl acetate. The organic phase, containing the secondary metabolites, is collected.
-
Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification.
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and tested for bioactivity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Active fractions from the silica gel chromatography are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to yield the pure compound.
-
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Cell Viability and Apoptosis Assays
The following are detailed protocols for assessing the biological activity of this compound in cancer cell lines.
3.2.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, J82) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
3.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. The percentages of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells are quantified.
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
The biosynthesis of this compound proceeds through the formation of its aglycone, Trichostatin A. The biosynthetic gene cluster for Trichostatin A has been identified and characterized. The pathway involves a polyketide synthase (PKS) and several tailoring enzymes. The final step in the formation of this compound is the glycosylation of Trichostatin A. While the specific glucosyltransferase responsible for this step has not yet been definitively identified, it is hypothesized to be a UDP-glycosyltransferase (UGT) that utilizes UDP-glucose as the sugar donor.
Caption: Proposed biosynthetic pathway of this compound.
Axl-FoxO1 Signaling Pathway Affected by this compound
Recent studies have shown that this compound exerts its anticancer effects in part through the modulation of the Axl-FoxO1 signaling pathway. This compound treatment leads to the downregulation of the receptor tyrosine kinase Axl. This, in turn, promotes the activity of the transcription factor FoxO1, leading to the upregulation of its downstream targets, including the pro-apoptotic protein Bim and the cell cycle inhibitor p21.
Caption: Axl-FoxO1 signaling pathway modulated by this compound.
Conclusion and Future Directions
This compound, a natural product from Streptomyces hygroscopicus, is emerging as a promising histone deacetylase inhibitor with potent anticancer activity. While its discovery dates back several decades, its biological functions are only now being elucidated in detail. The available data demonstrates its ability to inhibit cancer cell proliferation and induce apoptosis, at least in part, through the modulation of the Axl-FoxO1 signaling pathway.
Future research should focus on several key areas to fully realize the therapeutic potential of this compound. Firstly, a comprehensive profiling of its inhibitory activity against the full panel of HDAC isoforms is crucial to understand its specificity and potential off-target effects. Secondly, the identification of the specific glucosyltransferase involved in its biosynthesis would open avenues for synthetic biology approaches to produce novel glycosylated analogs with improved pharmacological properties. Finally, further preclinical studies in animal models are warranted to evaluate its in vivo efficacy and safety profile, paving the way for potential clinical development as a novel anticancer agent.
References
- 1. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A NEW ANTIFUNGAL ANTIBIOTIC, TRICHOSTATIN [jstage.jst.go.jp]
- 3. A new antifungal antibiotic, trichostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a glucopyranosyl hydroxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Trichostatin Family Compounds
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Trichostatin family of compounds, with Trichostatin A (TSA) as its most prominent member, represents a class of potent, reversible epigenetic modifiers.[1] Originally identified as an antifungal antibiotic, TSA is now a cornerstone tool in cell biology and a lead compound for therapeutic development, particularly in oncology.[2][3] Its primary mechanism of action is the specific inhibition of Class I and II histone deacetylase (HDAC) enzymes at nanomolar concentrations.[2][4] By preventing the removal of acetyl groups from histones, TSA induces histone hyperacetylation, leading to a more relaxed chromatin structure.[3][5] This epigenetic alteration modifies gene expression, triggering profound cellular responses including cell cycle arrest, differentiation, and apoptosis.[2][6] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, quantitative efficacy, and key experimental methodologies associated with Trichostatin family compounds.
Core Mechanism of Action: HDAC Inhibition
The fundamental mechanism of TSA action is its direct and reversible inhibition of zinc-dependent Class I and II HDACs.[1][2][7] HDACs are enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4).[5] This deacetylation increases the positive charge of the histones, strengthening their interaction with the negatively charged DNA backbone and leading to a condensed, transcriptionally silent chromatin state (heterochromatin).[5]
TSA functions as a potent inhibitor by mimicking the substrate.[6] Its hydroxamic acid moiety chelates the Zn²⁺ ion within the catalytic pocket of the HDAC active site, effectively blocking the enzyme's deacetylase activity.[6] This inhibition leads to an accumulation of acetylated histones, neutralizing their positive charge and relaxing the chromatin structure into a transcriptionally active state (euchromatin).[2][8] This allows transcription factors and regulatory proteins to access DNA, thereby altering the expression of a subset of genes (estimated at ~2%) that are critical for cellular fate.[2][9]
Caption: Core mechanism of Trichostatin A (TSA) action on chromatin.
Downstream Cellular Effects and Signaling Pathways
The epigenetic reprogramming induced by TSA triggers multiple downstream signaling cascades, culminating in significant anti-proliferative and pro-apoptotic effects.
A. Cell Cycle Arrest: TSA is a potent inducer of cell cycle arrest, primarily at the G1 and G2/M phases.[2][3] This is often mediated by the increased expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, which halt cell cycle progression.
B. Apoptosis Induction: A key anti-cancer effect of TSA is the induction of programmed cell death (apoptosis) through the modulation of multiple signaling pathways.[10][11]
-
Intrinsic (Mitochondrial) Pathway: TSA can alter the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic members (e.g., Bax, Bak, Bim) to anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3.[11]
-
Extrinsic (Death Receptor) Pathway: TSA has been shown to upregulate the expression of death receptors such as FAS, DR4, and DR5, and their corresponding ligands (FAS-L, TRAIL) on the cell surface.[5] Ligand binding initiates a signaling cascade that activates caspase-8, which can then directly activate caspase-3.[5]
-
p53 Pathway Activation: In cells with wild-type p53, TSA can induce apoptosis by activating the p53 signaling pathway.[4] This can lead to the transcriptional upregulation of pro-apoptotic targets like Bax.[5]
C. Other Modulated Pathways: TSA's influence extends to other critical signaling networks. Studies have shown that TSA can suppress pathways involved in cell proliferation and epithelial-mesenchymal transition (EMT), such as the TGF-β/Smad, PI3K/Akt, MAPK, and Jagged/Notch signaling pathways.[10][12]
Caption: TSA-induced signaling pathways leading to apoptosis.
Quantitative Efficacy Data
The potency of TSA varies across different HDAC isozymes and cell lines. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of Trichostatin A against HDAC Isozymes
| Target | Parameter | Value (nM) | Reference |
|---|---|---|---|
| Pan-HDAC (cell-free) | IC₅₀ | ~1.8 | [13] |
| HDAC1 | IC₅₀ | 6 | [1] |
| HDAC3 | IC₅₀ | ~20 | [2] |
| HDAC4 | IC₅₀ | 34 - 38 | [1][14] |
| HDAC6 | IC₅₀ | 8.6 | [1] |
| HDAC8 | IC₅₀ | 300 | [15] |
| HDAC10 | IC₅₀ | 20.1 | [16] |
| HDAC11 | IC₅₀ | 15.2 |[17] |
Table 2: Antiproliferative Activity of Trichostatin A in Cancer Cell Lines
| Cell Line Type | Cell Lines | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Breast Carcinoma | MCF-7, T-47D, MDA-MB-231, etc. | Mean IC₅₀ | 124.4 | [13][18] |
| Hepatocellular Carcinoma | HCCLM3 (48h) | IC₅₀ | 1240 | [5] |
| Hepatocellular Carcinoma | MHCC97H (48h) | IC₅₀ | 960 | [5] |
| Hepatocellular Carcinoma | MHCC97L (48h) | IC₅₀ | 1030 | [5] |
| Urothelial Carcinoma | BFTC-909 (48h) | IC₅₀ | 88 |[19] |
Key Experimental Protocols
Reproducible and accurate assessment of TSA's effects requires standardized protocols. The following sections detail the methodologies for core assays.
A. Fluorometric HDAC Inhibition Assay
This assay quantifies the enzymatic activity of HDACs in cell or tissue extracts and the inhibitory effect of compounds like TSA.
Caption: Workflow for a fluorometric HDAC inhibition assay.
Detailed Protocol:
-
Lysate Preparation: Prepare nuclear or whole-cell lysates from untreated cells or tissues. Determine protein concentration using a BCA assay.[7]
-
Reaction Setup: In a 96-well plate, add assay buffer, diluted lysate (e.g., to 300 µg/mL), and varying concentrations of TSA or vehicle control (e.g., DMSO).[7]
-
Substrate Addition: Initiate the reaction by adding a fluorometric HDAC substrate, such as Boc-Lys(Ac)-AMC.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for deacetylation.
-
Development: Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a high concentration of an HDAC inhibitor (like TSA, to prevent further deacetylation). The developer cleaves the deacetylated substrate to release the fluorophore (AMC).[7]
-
Measurement: Read the fluorescence on a microplate reader at appropriate excitation/emission wavelengths (e.g., 355nm/460nm).
-
Analysis: Calculate the percent inhibition for each TSA concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[20]
B. Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of TSA on cell proliferation and cytotoxicity.
Caption: Workflow for a cell viability (MTT) assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 2,000–5,000 cells/well and allow them to adhere overnight.[19]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of TSA or a vehicle control (e.g., 0.05% DMSO).[5]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[5][19]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 540 and 570 nm.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
C. Western Blotting for Histone Acetylation
This protocol is essential for directly visualizing the primary molecular effect of TSA: the hyperacetylation of histones.
Caption: Workflow for Western blot analysis of histone acetylation.
Detailed Protocol:
-
Cell Treatment & Lysis: Treat cultured cells with TSA (e.g., 100-400 nM) for 12-24 hours.[3][8] Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors). For enriched histone analysis, perform an acid extraction.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.[21]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 10-30 µg) from each sample in Laemmli buffer. Separate the proteins on a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve low molecular weight histones.[21][22]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or 0.2 µm nitrocellulose membrane.[21][22]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[21]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) or acetylated tubulin overnight at 4°C.[23]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[21] An increase in band intensity for the acetylated protein in TSA-treated samples confirms the compound's activity.
References
- 1. stemcell.com [stemcell.com]
- 2. Trichostatin A - Wikipedia [en.wikipedia.org]
- 3. Trichostatin A (TSA) | Cell Signaling Technology [cellsignal.com]
- 4. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial–mesenchymal transition in retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Histone deacetylase 4 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 15. Histone deacetylase 8 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. Histone deacetylase 10 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 17. Histone deacetylase 11 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 18. Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trichostatin A | TSA | histone deacetylase inhibitor | TargetMol [targetmol.com]
- 21. benchchem.com [benchchem.com]
- 22. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 23. researchgate.net [researchgate.net]
Trichostatin C as a Histone Deacetylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichostatin C (TSC) is a natural product derived from Streptomyces sp. that has garnered significant interest within the scientific community for its potent activity as a histone deacetylase (HDAC) inhibitor. As an analog of the well-studied Trichostatin A (TSA), TSC shares a similar mechanism of action, inducing hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression and a variety of cellular processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, and its effects on cellular pathways related to cancer biology. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its molecular interactions and cellular consequences, serving as a comprehensive resource for researchers in oncology, epigenetics, and drug development.
Introduction
Epigenetic modifications are crucial regulators of gene expression and chromatin architecture. Among these, the acetylation of lysine (B10760008) residues on histone tails is a key determinant of transcriptional activity. This dynamic process is balanced by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). In many pathological conditions, particularly cancer, the dysregulation of HDAC activity leads to aberrant gene silencing, contributing to tumor progression.
Histone deacetylase inhibitors (HDACis) have emerged as a promising class of therapeutic agents that can reverse these epigenetic alterations. This compound (TSC) belongs to the hydroxamic acid class of HDACis and functions as a potent, reversible inhibitor of class I and II HDACs.[1][2] By blocking the catalytic activity of these enzymes, TSC leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of silenced tumor suppressor genes.[3] This guide will delve into the technical details of TSC's function and its potential applications in research and drug development.
Chemical and Physical Properties
This compound is a glycosylated derivative of Trichostatin A.[4] The presence of a glucopyranosyl hydroxamate moiety is a distinguishing feature.[5] While structurally similar to TSA, this modification can influence its biological activity and pharmacokinetic properties.
| Property | Value | Source |
| Molecular Formula | C23H32N2O8 | [4][6][7] |
| Molecular Weight | 464.5 g/mol | [5][6][7] |
| CAS Number | 68676-88-0 | [6][7] |
| Appearance | White solid | [5] |
| Solubility | Soluble in methanol (B129727) and DMSO | [4][5] |
| Purity | >95% | [7] |
Mechanism of Action
The primary mechanism of action for this compound involves the direct inhibition of histone deacetylases. The hydroxamic acid group present in its structure acts as a zinc chelator, binding to the zinc ion within the active site of class I and II HDACs.[8][9] This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from lysine residues on histone tails and other protein substrates.[9]
The resulting hyperacetylation of histones neutralizes their positive charge, weakening the electrostatic interactions between histones and the negatively charged DNA backbone.[3] This leads to a more relaxed chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, ultimately leading to the expression of previously silenced genes.[1][3]
Figure 1: Mechanism of HDAC inhibition by this compound.
Quantitative Data
Inhibitory Activity Against HDAC Isoforms
While extensive data is available for the closely related Trichostatin A, specific IC50 values for this compound against a broad panel of HDAC isoforms are less commonly reported. However, its activity as a pan-HDAC inhibitor targeting class I and II enzymes is well-established. For comparative purposes, the IC50 values for TSA are provided below.
| HDAC Isoform | Trichostatin A (TSA) IC50 (nM) | Source |
| HDAC1 | 6 | [10][11] |
| HDAC3 | 5.21 | |
| HDAC4 | 27.6 | |
| HDAC6 | 8.6 | [10][11] |
| HDAC10 | 16.4 |
In Vitro Anti-cancer Activity
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Source |
| J82 | Bladder Cancer | Low micromolar range | [8] |
| Human Lung Cancer Cell Lines | Lung Cancer | Low micromolar range | [8] |
For comparison, the IC50 values for TSA in various cancer cell lines are presented below.
| Cell Line | Cancer Type | Trichostatin A (TSA) IC50 (nM) | Source |
| MCF-7 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |
| T-47D | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |
| ZR-75-1 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |
| BT-474 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |
| MDA-MB-231 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |
| MDA-MB-453 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |
| CAL 51 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |
| SK-BR-3 | Breast Carcinoma | 26.4 - 308.1 (mean 124.4) | [10] |
| Various Melanoma Cell Lines | Melanoma | 29 - 400 | |
| BFTC-905 (48h) | Urothelial Carcinoma | 27 | [12] |
| BFTC-909 (48h) | Urothelial Carcinoma | 88 | [12] |
Downstream Cellular Effects and Signaling Pathways
The inhibition of HDACs by this compound triggers a cascade of downstream cellular events, primarily leading to cell cycle arrest and apoptosis in cancer cells.
Cell Cycle Arrest
TSC has been shown to induce cell cycle arrest, particularly at the G2/M phase.[8] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21.[8] The increased expression of p21 can be a direct consequence of histone hyperacetylation at its promoter region, leading to a halt in cell cycle progression.
Induction of Apoptosis
This compound is a potent inducer of apoptosis.[8] This programmed cell death is often mediated through the intrinsic mitochondrial pathway. Key events include the upregulation of pro-apoptotic proteins like Bim and the downregulation of anti-apoptotic proteins.[8] This shift in the balance of pro- and anti-apoptotic factors leads to the release of cytochrome c from the mitochondria, activating caspase cascades (e.g., caspase-3/7) that execute the apoptotic program.[8][13]
Figure 2: Downstream cellular effects of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.
HDAC Activity Assay (Fluorometric)
This assay measures the activity of HDACs in cell extracts or purified enzyme preparations.
Materials:
-
HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer
-
This compound (as inhibitor)
-
HDAC Developer
-
HeLa Nuclear Extract (as a source of HDACs)
-
96-well microplate (black, clear bottom)
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add Assay Buffer, this compound dilutions, and the HDAC source (e.g., HeLa nuclear extract).
-
Initiate the reaction by adding the HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the HDAC Developer, which also contains a high concentration of an HDAC inhibitor like Trichostatin A to prevent further deacetylation.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence on a plate reader. The fluorescence intensity is proportional to the amount of deacetylated substrate.[14][15]
Figure 3: Workflow for a fluorometric HDAC activity assay.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified duration.
-
Harvest cells and lyse to extract total protein or perform histone extraction.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the chemiluminescent signal using a digital imager.[16][17]
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plate
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for a specified time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate at 37°C for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[12][18]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.[18]
Conclusion
This compound is a potent histone deacetylase inhibitor with significant potential in cancer research and as a lead compound for drug development. Its ability to induce histone hyperacetylation, leading to the reactivation of silenced genes, cell cycle arrest, and apoptosis in cancer cells, underscores its therapeutic promise. This guide provides a foundational understanding of TSC's mechanism, quantitative effects, and the experimental approaches to study its activity. Further research into the isoform selectivity, pharmacokinetic properties, and in vivo efficacy of this compound will be crucial in fully elucidating its potential as a therapeutic agent. The synergistic effects observed when combined with other anticancer drugs, such as DNMT inhibitors, suggest that combination therapies involving TSC could be a particularly effective strategy in the future.[8]
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. uniscience.co.kr [uniscience.co.kr]
- 6. This compound | C23H32N2O8 | CID 6438637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. selleckchem.com [selleckchem.com]
- 11. stemcell.com [stemcell.com]
- 12. Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. spandidos-publications.com [spandidos-publications.com]
Trichostatin C: A Technical Guide to its Inhibition of HDAC Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichostatin C (TSC) is a member of the trichostatin class of organic compounds, which are potent and specific inhibitors of histone deacetylases (HDACs).[1] While much of the literature focuses on its well-studied analog, Trichostatin A (TSA), TSC exhibits a similar inhibitory profile, targeting Class I and Class II HDAC enzymes. This guide provides a comprehensive technical overview of the HDAC enzymes inhibited by this compound, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways it modulates.
HDAC Enzyme Inhibition Profile of this compound
Quantitative Inhibitory Data (Trichostatin A)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Trichostatin A against various HDAC isoforms, as determined in cell-free assays. These values are indicative of the potent, nanomolar-range inhibition characteristic of the trichostatin class of compounds.
| HDAC Isoform | Class | IC50 (nM) |
| HDAC1 | I | 4.99, 6[2] |
| HDAC3 | I | 5.21 |
| HDAC8 | I | >100,000 |
| HDAC4 | IIa | 27.6, 38[2] |
| HDAC6 | IIb | 16.4, 8.6[2] |
| HDAC10 | IIb | 24.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory effects of this compound on HDAC enzymes and its cellular consequences.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against specific HDAC isoforms using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or vehicle control (DMSO)
-
Diluted recombinant HDAC enzyme
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software.
Cellular Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell viability and proliferation in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]
Signaling Pathways and Experimental Workflows
This compound, through its inhibition of HDACs, modulates various signaling pathways that are critical for cell fate decisions, including cell cycle progression and apoptosis.
Axl-FoxO1 Signaling Pathway leading to Apoptosis and Cell Cycle Arrest
This compound has been shown to downregulate the receptor tyrosine kinase Axl, which in turn leads to the activation of the transcription factor Forkhead box O1 (FoxO1).[4] Activated FoxO1 upregulates the expression of its target genes, including the pro-apoptotic protein Bim and the cell cycle inhibitor p21, ultimately leading to apoptosis and cell cycle arrest.[4]
G2/M Cell Cycle Arrest Pathway
Treatment with this compound can induce cell cycle arrest at the G2/M phase.[5][6][7][8] This is often mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of Cyclin B1, leading to the inhibition of the Cdc2/Cyclin B1 complex, a key regulator of the G2/M transition.[5][7]
Experimental Workflow for Assessing HDAC Inhibition and its Cellular Effects
The following workflow illustrates a typical experimental pipeline for characterizing the effects of this compound.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor, Trichostatin A, induces G2/M phase arrest and apoptosis in YD-10B oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
Unraveling the Epigenetic Landscape: A Technical Guide to Trichostatin C-Induced Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichostatin C (TSC), more commonly known as Trichostatin A (TSA), is a potent and specific inhibitor of histone deacetylases (HDACs).[1] As a pivotal tool in epigenetic research and a potential therapeutic agent, TSC's ability to modulate the epigenetic landscape offers profound insights into gene regulation and cellular processes. This technical guide provides an in-depth exploration of the core epigenetic modifications induced by TSC, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways it influences.
Core Mechanism of Action: Histone Deacetylase Inhibition
TSC primarily exerts its effects by inhibiting class I and II HDACs, enzymes responsible for removing acetyl groups from lysine (B10760008) residues on histone tails.[1] This inhibition leads to an accumulation of acetylated histones, a state known as hyperacetylation. Histone hyperacetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. This results in a more relaxed chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, generally leading to increased gene expression.[2]
Quantitative Effects of this compound on Epigenetic Modifications
The following tables summarize the quantitative effects of TSC on histone acetylation, gene expression, and cell cycle progression, providing a clear comparison of its impact across different experimental settings.
Table 1: Dose-Dependent Effects of this compound on Histone Acetylation
| Histone Mark | Cell Line | TSC Concentration | Fold Increase in Acetylation | Reference |
| Acetylated Histone H3 | H358 (Lung Cancer) | 200 nM | Global Increase Observed | [3] |
| Acetylated Histone H4 | H358 (Lung Cancer) | 200 nM | Global Increase Observed | [3] |
| H3K14ac | FUS Yeast Model | 2.50 µM | Significant Increase | [4] |
| H3K56ac | FUS Yeast Model | 2.50 µM | Significant Increase | [4] |
| Fully Acetylated H3 (9-17 peptide) | ES14 (Stem Cells) | 100 nM | 28-fold | [5] |
| Fully Acetylated H4 (1-17 peptide) | ES14 (Stem Cells) | 100 nM | 66-fold | [5] |
| Acetylated ERα | T47D (Breast Cancer) | 1 µM | Dose-dependent increase | [6] |
Table 2: Effects of this compound on Gene Expression
| Gene | Cell Line/Organism | TSC Concentration | Fold Change in Expression | Reference |
| SMN+7 mRNA | SMA Patient Fibroblasts | 50 nM | ~2-fold increase | [7] |
| 5-LO mRNA | Mono Mac6 | 330 nM | ~62-fold increase | [4] |
| Tri5 | Fusarium graminearum | 3 µg/mL | 381-fold increase | [8] |
| Collagen type 1, alpha2 (COL1A2) | Hepatoma cell lines | >2.0 ratio | Substantial induction | [9] |
| Insulin-like growth factor binding protein 2 (IGFBP2) | Hepatoma cell lines | >2.0 ratio | Substantial induction | [9] |
| DNMT1 mRNA | Jurkat T cells | Not specified | Downregulation | [10] |
Table 3: Effects of this compound on Cell Cycle Progression
| Cell Line | TSC Concentration | Effect on Cell Cycle | Percentage of Cells in G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase | Reference |
| HeLa | 50 ng/ml (12h) | G1 and G2/M arrest | Increase by 11.4% | - | Increase by 29.7% | [2] |
| HeLa | 100 ng/ml (12h) | G1 and G2/M arrest | Increase by 10.6% | - | Increase by 59.4% | [2] |
| HeLa | 50 ng/ml (24h) | S phase arrest | - | Increase by 42.4% | - | [2] |
| HeLa | 100 ng/ml (24h) | S phase arrest | - | Increase by 73% | - | [2] |
| SRA01/04 and HLEB3 | Various | G1 phase arrest | Concentration-dependent increase | Concentration-dependent decrease | Concentration-dependent decrease | [11] |
Table 4: Effects of this compound on DNA Methylation
| Gene/Region | Organism/Cell Line | TSC Treatment | Effect on DNA Methylation | Reference |
| Global Methylation | Human Cancer Cell Lines | TSA | Significant decrease | |
| E-CADHERIN | Human Cancer Cell Lines | TSA | Demethylation | |
| RARbeta2 | Human Cancer Cell Lines | TSA | Demethylation | |
| amRIP/hph/amRIP region | Neurospora crassa | 3.3 µM TSA | Substantial reduction | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments used to study TSC-induced epigenetic modifications.
Western Blot Analysis of Histone Acetylation
This protocol is used to detect and quantify the levels of acetylated histones in cells treated with TSC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of TSC for a specified duration. Include a vehicle control (e.g., DMSO).
-
Histone Extraction:
-
Whole-Cell Lysate: Lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Acid Extraction (for enriched histones): Lyse cells in a hypotonic buffer, pellet the nuclei, and resuspend the nuclear pellet in 0.2 M sulfuric acid overnight at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature protein samples in Laemmli buffer.
-
Load equal amounts of protein onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative levels of acetylated histones, often normalized to a loading control like total histone H3 or β-actin.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the specific genomic regions associated with acetylated histones following TSC treatment.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K9). A no-antibody or IgG control should be included.
-
Add protein A/G agarose beads to precipitate the antibody-histone-DNA complexes.
-
-
Washes: Wash the beads with a series of buffers (low salt, high salt, LiCl) to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the DNA using phenol/chloroform extraction or a DNA purification kit.
-
Analysis: The enriched DNA can be analyzed by quantitative PCR (qPCR) to assess the level of histone acetylation at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Bisulfite Sequencing for DNA Methylation Analysis
This technique is used to investigate changes in DNA methylation patterns induced by TSC.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from TSC-treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target genomic regions using primers specific for the bisulfite-converted DNA. During PCR, uracils are amplified as thymines.
-
Cloning and Sequencing (or Direct Sequencing):
-
Cloning: Ligate the PCR products into a cloning vector and transform into E. coli. Sequence individual clones to determine the methylation status of single DNA molecules.
-
Direct Sequencing: Directly sequence the PCR products to obtain an average methylation level for the cell population.
-
-
Data Analysis: Analyze the sequencing data to determine the percentage of methylated cytosines at each CpG site in the amplified region.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by TSC and a general experimental workflow for studying its epigenetic effects.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysines Acetylome and Methylome Profiling of H3 and H4 Histones in Trichostatin A—Treated Stem Cells [mdpi.com]
- 5. Trichostatin A enhances acetylation as well as protein stability of ERα through induction of p300 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell growth inhibition and gene expression induced by the histone deacetylase inhibitor, trichostatin A, on human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The epigenetic modifier trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial–mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitor Trichostatin A induces global and gene-specific DNA demethylation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Trichostatin C Biosynthesis in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichostatin C, a potent histone deacetylase (HDAC) inhibitor, belongs to a family of microbial metabolites with significant therapeutic potential in oncology and other fields. As a glycosylated derivative of its well-studied precursor, Trichostatin A (TSA), its biosynthesis presents a fascinating example of enzymatic tailoring in secondary metabolism. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in Streptomyces, consolidating current knowledge on the genetic and enzymatic machinery, and offering detailed experimental protocols for further research and development.
The Trichostatin Biosynthetic Gene Cluster (tsc)
The biosynthesis of Trichostatins is orchestrated by a dedicated gene cluster, herein referred to as the tsc cluster (homologous to the tsnB cluster identified in Trichostatin A producing strains). This cluster encodes a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, and the unique hydroxamic acid formation. While the complete biosynthetic pathway for this compound is yet to be fully elucidated, the established pathway for Trichostatin A provides a robust framework. The key distinction in this compound biosynthesis is the final glycosylation step.
Core Components of the tsc Gene Cluster
The tsc gene cluster is comprised of genes encoding a Type I polyketide synthase (PKS), tailoring enzymes, and regulatory proteins. The functions of the key genes are summarized in the table below.
| Gene | Proposed Function |
| tscA | Type I Polyketide Synthase (PKS) - responsible for the polyketide chain assembly |
| tscB | Type I Polyketide Synthase (PKS) |
| tscC | Type I Polyketide Synthase (PKS) |
| tscD | Transcriptional Regulator |
| tscE | Transcriptional Regulator |
| tscF | Hypothetical protein, enhances TscG activity |
| tscG | L-glutamate oxidase, involved in hydroxamic acid formation |
| tscH | N-methyltransferase, catalyzes methylation of the polyketide backbone |
| tscI | Hydroxyamidotransferase, transfers hydroxylamine (B1172632) to the carboxylic acid |
| tscJ | PABA biosynthesis |
| tscK | PABA biosynthesis |
| tscL | CoA ligase, involved in starter unit loading onto the PKS |
| tscM | PABA biosynthesis |
| tscN | PABA biosynthesis |
| tscO-R | Putative transport and resistance proteins |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptualized in three main stages:
-
Polyketide Backbone Formation: The assembly of the trichostatin core structure is initiated by the loading of a p-aminobenzoic acid (PABA) starter unit, which is synthesized by the products of the tscJ, tscK, tscM, and tscN genes. The Type I PKS enzymes (TscA, TscB, TscC) then catalyze the iterative extension of the polyketide chain with malonyl-CoA and methylmalonyl-CoA extender units. The N-methyltransferase TscH is proposed to methylate the backbone during this process.
-
Hydroxamic Acid Formation: A key feature of trichostatins is the terminal hydroxamic acid moiety. This is formed through a novel enzymatic cascade involving TscF, TscG, and TscI. TscG, an L-glutamate oxidase, generates a hydroxylamine donor. TscI, a hydroxyamidotransferase, then catalyzes the transfer of the hydroxylamine group to the terminal carboxyl group of the polyketide intermediate, trichostatic acid. The hypothetical protein TscF appears to enhance the activity of TscG.
-
Glycosylation: The final and defining step in this compound biosynthesis is the attachment of a β-D-glucopyranosyl group to the hydroxylamine moiety of Trichostatin A. This reaction is catalyzed by a glycosyltransferase. While a specific glycosyltransferase gene has not yet been definitively identified within the characterized tsnB cluster for TSA, it is hypothesized that a promiscuous glycosyltransferase encoded elsewhere in the Streptomyces genome, or a yet-to-be-characterized gene within the this compound-producing strain's cluster, is responsible for this transformation.
Experimental Protocols
Heterologous Expression of the tsc Gene Cluster in Streptomyces albus
This protocol describes the transfer of the tsc biosynthetic gene cluster into the well-characterized host Streptomyces albus for heterologous production of Trichostatins.
Materials:
-
E. coli ET12567/pUZ8002 donor strain containing the tsc gene cluster on a suitable vector (e.g., pSET152-based).
-
Streptomyces albus J1074 recipient strain.
-
LB medium and agar (B569324).
-
Soy Flour Mannitol (SFM) agar.
-
Tryptic Soy Broth (TSB).
-
Antibiotics (apramycin, nalidixic acid, chloramphenicol).
-
2xYT medium.
Procedure:
-
Grow the E. coli donor strain in LB medium containing appropriate antibiotics at 37°C to an OD600 of 0.4-0.6.
-
Wash the E. coli cells twice with an equal volume of 2xYT medium.
-
Prepare a spore suspension of S. albus from a mature SFM plate.
-
Heat-shock the S. albus spores at 50°C for 10 minutes.
-
Mix 100 µL of the washed E. coli cells with 100 µL of the heat-shocked S. albus spore suspension.
-
Plate the mixture onto dry SFM agar plates and incubate at 30°C for 16-20 hours.
-
Overlay the plates with 1 mL of sterile water containing nalidixic acid (final concentration 25 µg/mL) and apramycin (B1230331) (final concentration 50 µg/mL).
-
Incubate the plates at 30°C for 5-7 days until exconjugants appear.
-
Isolate single colonies and confirm the presence of the tsc gene cluster by PCR.
In Vitro Assay for TscI (Hydroxyamidotransferase) Activity
This assay is designed to confirm the function of TscI in catalyzing the formation of the hydroxamic acid moiety.
Materials:
-
Purified His-tagged TscI enzyme.
-
Trichostatic acid (substrate).
-
L-glutamic acid γ-monohydroxamate (hydroxylamine donor).
-
ATP and MgCl2.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
HPLC system for product analysis.
Procedure:
-
Set up a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, 1 mM trichostatic acid, 2 mM L-glutamic acid γ-monohydroxamate, and 10 µM purified TscI.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC, monitoring for the production of Trichostatin A. A C18 column with a water/acetonitrile gradient is suitable for separation.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically for the biosynthesis of this compound. The following table summarizes the available data for Trichostatin A biosynthesis, which can serve as a baseline for studies on this compound.
| Parameter | Value | Organism/Enzyme | Reference (if available) |
| Production Titer (TSA) | ~1-5 mg/L | Streptomyces sp. RM72 (native producer) | Inferred from literature |
| Heterologous Production Titer (TSA) | ~0.5-2 mg/L | S. albus expressing tsnB cluster | Inferred from literature |
| TscI (Hydroxyamidotransferase) Km | Not reported | Recombinant TscI | - |
| TscI (Hydroxyamidotransferase) kcat | Not reported | Recombinant TscI | - |
| TscG (L-glutamate oxidase) Km | Not reported | Recombinant TscG | - |
| TscG (L-glutamate oxidase) kcat | Not reported | Recombinant TscG | - |
Future Directions
The elucidation of the complete biosynthetic pathway of this compound opens up several avenues for future research and development. The identification of the specific glycosyltransferase responsible for the final step is a key priority. This would enable the combinatorial biosynthesis of novel glycosylated Trichostatin analogs with potentially improved pharmacological properties. Furthermore, detailed kinetic analysis of the enzymes in the pathway will be crucial for metabolic engineering efforts aimed at improving the production yield of this compound in a heterologous host.
Conclusion
The biosynthesis of this compound in Streptomyces is a complex and elegant process involving a dedicated gene cluster that orchestrates the assembly of a polyketide backbone and its subsequent modification to include a unique hydroxamic acid moiety, followed by a final glycosylation step. While our understanding is largely built upon the well-studied pathway of Trichostatin A, the key enzymatic players and their functions have been identified, providing a solid foundation for further investigation. The experimental protocols and data presented in this guide are intended to facilitate future research aimed at fully unraveling the intricacies of this compound biosynthesis and harnessing its potential for the development of novel therapeutics.
Trichostatin C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trichostatin C, a potent histone deacetylase (HDAC) inhibitor. This document details its core molecular properties, its mechanism of action, and its effects on cellular signaling pathways, particularly in the context of cancer research. Furthermore, it outlines key experimental protocols for studying the bioactivity of this compound.
Core Molecular and Physicochemical Properties
This compound is a natural product isolated from the fermentation of Streptomyces sp. It is an analog of the well-studied HDAC inhibitor, Trichostatin A.[1]
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂N₂O₈ | [2][3][4][5] |
| Molecular Weight | 464.5 g/mol | [3][4][5] |
| CAS Number | 68676-88-0 | [3][4][5] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [4] |
| Storage | -20°C | [4][6] |
Mechanism of Action: Histone Deacetylase Inhibition
This compound functions as a histone deacetylase (HDAC) inhibitor.[1][4][6] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.
By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to a state of histone hyperacetylation.[1] This "opening" of the chromatin structure allows for increased accessibility of transcription factors to DNA, thereby altering gene expression.[7] This modulation of gene expression is the basis for many of the observed biological effects of this compound, including the induction of cell cycle arrest, differentiation, and apoptosis.[1][7][8]
Specifically, this compound has been shown to inhibit the activity of both class I (e.g., HDAC1) and class II (e.g., HDAC6) HDACs. This is evidenced by the increased acetylation of their respective substrates, histone H3 and α-tubulin, following treatment with this compound.[1] The hydroxamic acid group within the structure of this compound is thought to be crucial for its inhibitory activity, as it chelates the zinc ion present in the active site of HDAC enzymes.[1]
Anti-Cancer Activity and Cellular Signaling
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines.[1] Its efficacy is highlighted by its low micromolar IC₅₀ values.
| Cell Line | Cancer Type | IC₅₀ (72h treatment) | Source |
| A549 | Lung Cancer | 6.24 µM | [1] |
| J82 | Urothelial Bladder Cancer | 4.16 µM | [1] |
| SK-BR-3 | Breast Cancer | 0.60 µM | [1] |
A key signaling pathway affected by this compound in cancer cells involves the downregulation of the receptor tyrosine kinase Axl.[1] Inhibition of Axl expression by this compound leads to the upregulation of the transcription factor Forkhead box class O1 (FoxO1).[1] Activated FoxO1, in turn, increases the expression of its downstream targets, including the pro-apoptotic protein Bim and the cell cycle inhibitor p21.[1] This cascade of events contributes to the induction of apoptosis and cell cycle arrest in the G2/M phase.[1]
Furthermore, this compound has been shown to act synergistically with DNA methyltransferase (DNMT) inhibitors, such as decitabine, in producing anti-cancer effects.[1] This suggests a potential therapeutic strategy of combining HDAC and DNMT inhibitors for cancer treatment.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC₅₀ value of this compound.
-
Cell Seeding:
-
Culture cancer cell lines (e.g., A549, J82, SK-BR-3) in appropriate media.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).
-
Replace the media in the 96-well plate with the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO).
-
Incubate the cells for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Western Blot Analysis for Histone and Tubulin Acetylation
This protocol is to confirm the HDAC inhibitory activity of this compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3, Histone H3, acetylated-α-tubulin, and α-tubulin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The ratio of acetylated protein to total protein is indicative of HDAC inhibition.
-
Apoptosis Assay (Caspase 3/7 Activation)
This protocol is to assess the induction of apoptosis by this compound.
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 72 hours.
-
-
Caspase 3/7 Staining:
-
Use a commercially available caspase 3/7 activity assay kit (e.g., a reagent that contains a substrate for activated caspase 3/7 that becomes fluorescent upon cleavage).
-
Add the caspase 3/7 reagent to each well and incubate for the recommended time at room temperature, protected from light.
-
-
Analysis:
-
Measure the fluorescence intensity using a microplate reader or a flow cytometer.
-
An increase in fluorescence indicates an increase in caspase 3/7 activity and thus, apoptosis.
-
References
- 1. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C23H32N2O8 | CID 6438637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Trichostatin A - Wikipedia [en.wikipedia.org]
- 8. Effects of histone deacetylase inhibitor trichostatin A combined with cisplatin on apoptosis of A549 cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Hydroxamic Acid Group in the Activity of Trichostatin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichostatin A (TSA), a natural product isolated from Streptomyces hygroscopicus, is a potent and reversible inhibitor of class I and II histone deacetylases (HDACs).[1][2] Its activity is central to the field of epigenetics and has positioned it as a valuable tool in cancer research and beyond. This technical guide delves into the core of TSA's mechanism of action, focusing on the indispensable role of its hydroxamic acid functional group. We will explore its binding mechanism within the HDAC active site, present quantitative data on its inhibitory potency, detail relevant experimental protocols, and illustrate the key pathways it modulates.
Introduction: Histone Deacetylases and Their Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on the N-terminal tails of core histones.[3] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[2][3] The dysregulation of HDAC activity is closely linked to the development of various cancers, making HDAC inhibitors (HDACis) a promising class of therapeutic agents.[3]
Trichostatin A is a paradigmatic member of the hydroxamate class of HDACis.[1][4] These inhibitors are characterized by a common pharmacophore consisting of three key motifs: a cap group that interacts with residues at the entrance of the active site, a hydrophobic linker, and a crucial zinc-binding group (ZBG).[4][5] In TSA, the hydroxamic acid moiety serves as this critical ZBG.
The Mechanism of Action: The Hydroxamic Acid at the Core
The inhibitory potency of TSA is fundamentally dependent on its hydroxamic acid group. This moiety is responsible for the direct interaction with the catalytic machinery of the HDAC enzyme.
Chelation of the Catalytic Zinc Ion
Crystallographic and molecular modeling studies have revealed that the active site of class I and II HDACs contains a catalytic zinc ion (Zn²⁺) essential for the deacetylation reaction.[6] The primary mechanism of inhibition by TSA involves the hydroxamic acid group acting as a powerful bidentate chelator of this Zn²⁺ ion.[5][6][7] This chelation occurs through the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid, effectively mimicking the transition state of the acetyl-lysine substrate and blocking the enzyme's catalytic activity.[6] This interaction prevents the binding and hydrolysis of the natural substrate.[5][8]
Hydrogen Bonding Network
Beyond zinc chelation, the hydroxamic acid group also forms critical hydrogen bonds with conserved amino acid residues within the HDAC active site. Studies on HDAC-like proteins (HDLP) complexed with TSA show that the hydroxamic acid interacts with a charge-relay system, often involving histidine and aspartate residues (e.g., His131 and Asp166 in HDLP).[9] This network of interactions orients the inhibitor optimally within the catalytic pocket and contributes significantly to the high binding affinity and potent inhibition observed with TSA.[9][10] The long aliphatic chain of TSA inserts into the tube-like pocket of the enzyme, positioning the hydroxamic acid at the bottom for these crucial interactions.[6][10]
Figure 1: TSA's hydroxamic acid chelating the Zn²⁺ ion in the HDAC active site.
Quantitative Analysis of Trichostatin A Activity
TSA is a pan-inhibitor, demonstrating potent activity against multiple HDAC isoforms across class I and II, typically in the low nanomolar range. The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of an inhibitor's potency.
| HDAC Isoform | Class | IC₅₀ (nM) | Reference(s) |
| HDAC1 | I | ~2.4 - 6 | [11] |
| HDAC2 | I | ~4.69 µM* | [12] |
| HDAC3 | I | ~20 | [2] |
| HDAC4 | IIa | ~38 | [11] |
| HDAC6 | IIb | ~8.6 | [11] |
| HDAC8 | I | Partially resistant | [13] |
| HDAC10 | IIb | ~20 | [2] |
| Total HDAC | - | ~2.4 | [11] |
Note: IC₅₀ values can vary based on assay conditions and the source of the enzyme. The value for HDAC2 from one study appears higher than typically reported.
Signaling Pathways Modulated by TSA
By inhibiting HDACs, TSA causes the hyperacetylation of histone proteins. This relaxes chromatin structure, making DNA more accessible for transcription.[2] This epigenetic modification leads to the altered expression of a small but critical subset of genes (~2-10%), including those involved in cell cycle arrest, differentiation, and apoptosis.[1][14]
Key pathways affected by TSA-mediated HDAC inhibition include:
-
p53 Signaling: TSA can induce apoptosis by activating the p53 signaling pathway, leading to the upregulation of pro-apoptotic proteins like Bax.[15]
-
AKT/mTOR Pathway: HDAC inhibitors are known to block the pro-survival AKT-mTOR signaling pathway, which can, in turn, induce autophagy.[16]
-
FOXO1 Activation: TSA treatment can enhance the transcriptional activity of the forkhead box O1 (FOXO1) transcription factor, a key regulator of autophagy and cell fate.[16]
References
- 1. The HDAC inhibitors trichostatin A and suberoylanilide hydroxamic acid exhibit multiple modalities of benefit for the vascular pathobiology of sickle transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichostatin A - Wikipedia [en.wikipedia.org]
- 3. Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Ab initio study of the binding of Trichostatin A (TSA) in the active site of histone deacetylase like protein (HDLP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trichostatin A activates FOXO1 and induces autophagy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving Trichostatin A for In Vitro Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and in vitro use of Trichostatin A (TSA), a potent inhibitor of histone deacetylases (HDACs). Adherence to these guidelines is crucial for ensuring the stability, and efficacy of TSA in experimental settings.
Product Information
-
Product Name: Trichostatin A (TSA)
-
CAS Number: 58880-19-6
-
Molecular Formula: C₁₇H₂₂N₂O₃
-
Molecular Weight: 302.4 g/mol [1]
Solubility Data
Trichostatin A is a crystalline solid that exhibits varying solubility in different solvents. It is crucial to select the appropriate solvent to prepare a stable stock solution for in vitro experiments. TSA is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but is insoluble in water.[2] For aqueous buffers, a specific protocol involving an initial dissolution in a weak acid followed by neutralization is required, though this is not recommended for long-term storage.[3]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 5 - 60 mg/mL[2][4] | 16.5 - 198.4 mM[2][4] | Ultrasonic treatment may be needed to achieve higher concentrations.[4] Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[2] |
| Ethanol | ~3 mg/mL[1] | ~9.9 mM[1] | Soluble. |
| Methanol | 1.9 - 2.1 mg/mL | ~6.3 - 6.9 mM | Soluble. |
| Water | Insoluble[2] | Insoluble[2] | Sparingly soluble in aqueous buffers.[3] |
| 0.1 M HCl | ~1.3 mg/mL[3] | ~4.3 mM[3] | Can be neutralized with PBS (pH 7.2) for use in aqueous solutions.[3] |
Experimental Protocols
Preparation of Trichostatin A Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used solvent for in vitro studies.
Materials:
-
Trichostatin A (lyophilized powder or crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm TSA: Allow the vial of Trichostatin A to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO:
-
For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of TSA (MW: 302.4 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 302.4 g/mol ) / 0.01 mol/L = 0.0003307 L = 330.7 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of TSA.
-
Mixing: Cap the vial tightly and vortex thoroughly until the TSA is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if necessary.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C.[1][2][4]
Stability and Storage of Stock Solutions
Proper storage is critical to maintain the potency of Trichostatin A solutions.
| Storage Condition | Stability |
| Lyophilized Powder | Stable for ≥ 4 years at -20°C.[3] |
| In Solvent (DMSO) | 1 year at -80°C[2][5] 1-3 months at -20°C[1][2] |
Important Considerations:
-
Protect from light.[1]
-
Avoid repeated freeze-thaw cycles.[1]
-
Aqueous solutions of TSA are not recommended for storage for more than one day.[3]
Application of Trichostatin A in Cell Culture
This protocol provides a general guideline for treating cultured cells with Trichostatin A. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells in appropriate growth medium
-
Trichostatin A stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a culture plate and allow them to adhere and grow overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the TSA stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. For example, to achieve a final concentration of 400 nM from a 10 mM stock solution, perform a 1:25,000 dilution (e.g., add 0.4 µL of 10 mM TSA to 10 mL of medium).
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of TSA.
-
Incubation: Incubate the cells for the desired period (e.g., 12-24 hours).[1][6]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream applications, such as Western blotting, RT-PCR, or cell viability assays.
Mechanism of Action and Experimental Workflow
Signaling Pathway of Trichostatin A
Trichostatin A is a potent and reversible inhibitor of class I and II histone deacetylases (HDACs).[7][8] By inhibiting HDACs, TSA prevents the removal of acetyl groups from lysine (B10760008) residues on histones. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for increased access of transcription factors to DNA, thereby altering gene expression.[7] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9] One of the key pathways activated by TSA is the p53 signaling pathway, leading to apoptosis.[10]
Caption: Mechanism of Trichostatin A (TSA) action.
Experimental Workflow for In Vitro Use
The following diagram illustrates the general workflow for preparing and using Trichostatin A in a cell-based assay.
References
- 1. Trichostatin A (TSA) | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Trichostatin A - Wikipedia [en.wikipedia.org]
- 8. stemcell.com [stemcell.com]
- 9. mdpi.com [mdpi.com]
- 10. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Working Concentration of Trichostatin C in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of Trichostatin C (TSC), a potent histone deacetylase (HDAC) inhibitor, for in vitro cancer research. The protocols and data presented are intended to facilitate the effective use of TSC in studies investigating cancer cell proliferation, apoptosis, and cell cycle regulation.
Introduction to this compound
This compound (TSC) is an analog of Trichostatin A (TSA), a well-characterized antifungal antibiotic that acts as a potent and specific inhibitor of class I and II histone deacetylases (HDACs).[1] By inhibiting HDACs, TSC and TSA lead to the hyperacetylation of histones, altering chromatin structure and modulating the expression of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[1][2] These epigenetic modifications make HDAC inhibitors like TSC promising therapeutic agents for various cancers.[1][3] TSC has been shown to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest in a dose-dependent manner.[3]
Determining the Optimal Working Concentration: Key Concepts
The optimal working concentration of TSC is cell-line specific and depends on the desired biological outcome. Key parameters to consider include:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process in vitro. For TSC, this typically refers to the inhibition of cell proliferation or viability.
-
Treatment Duration: The length of time cells are exposed to TSC can significantly impact its effectiveness. Common incubation times range from 24 to 96 hours.[2][3][4]
-
Assay Type: The specific experimental assay being performed (e.g., cytotoxicity, apoptosis, cell cycle analysis) may require different concentrations of TSC for optimal results.
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound (TSC) and its well-studied analog, Trichostatin A (TSA), in various cancer cell lines. This data serves as a starting point for determining the optimal working concentration in your specific experimental system.
Table 1: IC50 Values of this compound (TSC) in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| Lung Cancer | A549 | 6.24 | 72 | [3] |
| Bladder Cancer | J82 | 4.16 | 72 | [3] |
| Breast Cancer | SK-BR-3 | 0.60 | 72 | [3] |
Table 2: IC50 Values of Trichostatin A (TSA) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Treatment Duration (hours) | Reference |
| Breast Cancer | MCF-7, T-47D, ZR-75-1, BT-474, MDA-MB-231, MDA-MB-453, CAL 51, SK-BR-3 | 26.4 - 308.1 nM (mean 124.4 nM) | 96 | [2][4] |
| Neuroblastoma | UKF-NB-3 | 69.8 nM | 72 | [5] |
| Neuroblastoma | UKF-NB-4 | Not specified | 72 | [5] |
| Neuroblastoma | SK-N-AS | 129.4 nM | 72 | [5] |
| Neuroblastoma | LAN-1 | 61.48 nM | 24 | [6] |
| Glioblastoma | GBM-29 | 81.64 nM | 24 | [6] |
| Hepatocellular Carcinoma | SMMC7721 | 4.726 µM | 24 | [6] |
| Colon Cancer | COLO 201 | 4.906 µM | 24 | [6] |
| Cervical Cancer | HeLa | 20 nM | 72 | [4] |
| Cervical Cancer | HeLa | 40 nM | 48 | [4] |
| Non-small-cell lung cancer | A549 | 36.4 µM | 48 | [7] |
Experimental Protocols
Protocol for Determining Cell Viability (IC50) using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of TSC on cancer cells.[3][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TSC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[8]
-
Drug Treatment: Prepare serial dilutions of TSC in complete culture medium. A common starting range is from a high concentration (e.g., 10-100 µM) with subsequent 2-fold or 3-fold dilutions.[8] Remove the old medium from the wells and add the medium containing different concentrations of TSC. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 20-25 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 50-150 µL of DMSO to each well to dissolve the formazan crystals.[3][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the TSC concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[8]
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of TSC's effect on cell cycle progression.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TSC)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of TSC for the desired time (e.g., 48 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 24 hours.[3]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at 37°C in the dark.[3]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Protocol for Apoptosis Analysis by Caspase 3/7 Activation
This protocol measures the activation of key executioner caspases to quantify apoptosis.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TSC)
-
Plates suitable for imaging (e.g., 96-well black, clear bottom)
-
Hoechst 33342
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with different concentrations of TSC for a specified duration (e.g., 72 hours).[3]
-
Staining: After treatment, remove the medium and stain the cells with a mixture of Hoechst 33342 (for nuclear staining) and CellEvent™ Caspase-3/7 Green Detection Reagent for 30 minutes.[3]
-
Imaging: Acquire images using a high-content analysis system with appropriate filters for Hoechst 33342 (e.g., 386 nm excitation) and the caspase-3/7 reagent (e.g., 488 nm excitation).[3]
-
Analysis: Quantify the percentage of caspase 3/7-positive cells (apoptotic cells) relative to the total number of cells (stained with Hoechst 33342).
Signaling Pathways and Visualizations
TSC exerts its anti-cancer effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: General mechanism of this compound action.
Caption: TSC-induced apoptosis and cell cycle arrest pathway.
Caption: Workflow for determining optimal TSC concentration.
Conclusion and Recommendations
The optimal working concentration of this compound is highly dependent on the cancer cell line and the specific biological question being addressed. It is strongly recommended to perform a dose-response curve to determine the IC50 value for each new cell line. For mechanistic studies, using a range of concentrations around the IC50 is advisable to observe dose-dependent effects on apoptosis, cell cycle, and protein expression. The protocols and data provided herein should serve as a valuable resource for initiating and conducting research with this compound in a cancer context.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 7. Trichostatin A Promotes Cytotoxicity of Cisplatin, as Evidenced by Enhanced Apoptosis/Cell Death Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Trichostatin C in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichostatin C (TSC), often used interchangeably with Trichostatin A (TSA), is a potent and reversible inhibitor of class I and II histone deacetylases (HDACs). By inhibiting HDACs, TSC promotes histone hyperacetylation, leading to a more open chromatin structure and modulation of gene expression.[1][2] This epigenetic modification plays a crucial role in regulating stem cell fate, including self-renewal, proliferation, and differentiation. These application notes provide a comprehensive overview of the use of TSC in directing the differentiation of various stem cell lineages, along with detailed protocols for its application.
Mechanism of Action
TSC exerts its effects by binding to the catalytic domain of HDACs, thereby preventing the removal of acetyl groups from lysine (B10760008) residues on histone tails. This leads to an accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. The resulting relaxed chromatin state allows transcription factors and regulatory proteins to access gene promoter and enhancer regions, thereby activating or repressing gene expression programs that drive cellular differentiation.[3][4]
The signaling pathway for TSC's action on chromatin is a direct one. By inhibiting HDACs, it tips the balance towards histone acetyltransferase (HAT) activity, leading to a state of histone hyperacetylation and subsequent changes in gene transcription that can lead to differentiation.
Applications in Stem Cell Differentiation
TSC has been successfully employed to direct the differentiation of various stem cell types into multiple lineages.
Pluripotent Stem Cells (PSCs)
In human induced pluripotent stem cells (iPSCs), TSC has been shown to enhance differentiation towards cardiomyocytes.[5][6] Treatment with TSC, often in combination with other growth factors like activin A and BMP4, can significantly increase the yield of beating cardiomyocytes.[5][7] It also accelerates the early events of embryonic stem cell (ESC) differentiation by modulating the expression of genes associated with pluripotency and differentiation.[1]
Mesenchymal Stem Cells (MSCs)
TSC can influence the differentiation potential of MSCs. For instance, it has been shown to promote the differentiation of human MSCs into hepatocytes.[2] In rat MSCs, TSC enhances cardiac differentiation when used after 5-azacytidine (B1684299) induction or in co-culture with neonatal cardiomyocytes.[8][9] Furthermore, low concentrations of TSC can help maintain the primitive properties of human MSCs during ex vivo expansion by stabilizing the expression of pluripotent genes.[10][11] It has also been implicated in promoting odontoblast differentiation of human dental pulp stem cells.[12] Some studies suggest that TSC may induce neural-lineage differentiation of MSCs, possibly through the Wnt/β-catenin signaling pathway.[13][14]
Hematopoietic Stem Cells (HSCs)
TSC can be used to manipulate the fate of human hematopoietic stem and progenitor cells (HSCs/HPCs) in vitro.[15][16] Treatment with TSC can lead to an expansion of primitive HSCs/HPCs.[15][16] It has also been observed that HDAC inhibitors, including TSC, can promote the self-renewal of HSCs during ex vivo culture, which could be beneficial for HSC transplantation.[17] The inhibition of HDACs by TSC can increase the frequency of cells with an HPSC immunophenotype, partly due to the selective survival of these primitive cells.[18]
Neural Stem Cells (NSCs)
In neural stem cells, TSC can influence proliferation and differentiation. However, its effects can be dose-dependent, with some studies showing that it can inhibit cell growth and induce apoptosis at higher concentrations in certain NSC lines.[19] Conversely, it has been shown to induce neuronal cell fate from embryonic neural stem cells.[13]
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations of TSC for various stem cell differentiation protocols as reported in the literature.
Table 1: TSC Application in Pluripotent Stem Cell (PSC) Differentiation
| Cell Type | Target Lineage | TSC Concentration | Treatment Duration | Other Factors | Outcome | Reference(s) |
| Human iPSCs | Cardiomyocytes | 1 ng/mL | 6 days | Activin A (100 ng/mL), BMP4 (20 ng/mL) | Enhanced cardiac differentiation | [5][6] |
| Mouse ESCs | General Differentiation | 50 nM | 12 hours | - | Accelerated early differentiation events | [1] |
| Mouse iPSCs | N/A (Reprogramming) | 50-100 nM | N/A | - | Increased reprogramming efficiency | [3][20] |
Table 2: TSC Application in Mesenchymal Stem Cell (MSC) Differentiation
| Cell Type | Target Lineage | TSC Concentration | Treatment Duration | Other Factors | Outcome | Reference(s) |
| Human MSCs | Maintenance of Primitivity | 6.25 nM | Continuous culture | - | Stabilized expression of pluripotent genes | [10][11] |
| Rat MSCs | Cardiomyocytes | 100-500 nM | 1 week | 5-azacytidine (10 µM) or co-culture with cardiomyocytes | Enhanced cardiac differentiation | [8][9] |
| Human Dental Pulp Stem Cells | Odontoblasts | Varies | N/A | - | Promoted proliferation and odontoblast differentiation | [12] |
| Rat Bone Marrow MSCs | Neural-lineage cells | 100-500 ng/mL | 3-7 days | - | Induced neural-like differentiation | [13] |
Table 3: TSC Application in Hematopoietic Stem Cell (HSC) Differentiation & Expansion
| Cell Type | Application | TSC Concentration | Treatment Duration | Other Factors | Outcome | Reference(s) |
| Human Marrow CD34+ Cells | Expansion of Primitive Cells | Not specified | N/A | 5-aza-2'-deoxycytidine, cytokine cocktail | Expansion of a subset of primitive CD34+ cells | [15][16] |
| Murine HSCs | Maintenance of Primitive Phenotype | Not specified | 4 days | IL-3, IL-6, c-Kit ligand | Maintained a more primitive phenotype | [17] |
Experimental Protocols
Protocol 1: Enhanced Cardiomyocyte Differentiation from Human iPSCs
This protocol is adapted from studies demonstrating enhanced cardiac differentiation of human iPSCs.[5][6]
Materials:
-
Human iPSCs
-
mTeSR1 medium (or equivalent)
-
Matrigel
-
DMEM/F12
-
KnockOut Serum Replacement (KSR)
-
Non-Essential Amino Acids (NEAA)
-
2-Mercaptoethanol
-
Penicillin-Streptomycin
-
This compound (TSC)
-
Activin A
-
Bone Morphogenetic Protein 4 (BMP4)
-
Fetal Bovine Serum (FBS)
Procedure:
-
Culture of human iPSCs: Maintain human iPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Embryoid Body (EB) Formation:
-
Harvest iPSCs and dissociate them into small clumps.
-
Transfer the cell clumps to low-attachment plates in EB formation medium (DMEM/F12, 20% KSR, 1x NEAA, 0.1 mM 2-Mercaptoethanol, 1% Penicillin-Streptomycin).
-
-
Induction of Cardiac Differentiation:
-
On day 0 of EB formation, add 1 ng/mL TSC, 100 ng/mL Activin A, and 20 ng/mL BMP4 to the culture medium.
-
Culture for 6 days, changing the medium every 2 days with fresh growth factors and TSC.
-
-
Maturation of Cardiomyocytes:
-
After 6 days, transfer the EBs to a medium supplemented with FBS.
-
Plate the EBs onto gelatin-coated plates.
-
Observe for the appearance of beating areas, typically starting around day 7-14 post-plating.
-
-
Characterization:
-
Assess the expression of cardiac-specific markers (e.g., cardiac troponin T, α-actinin) by immunocytochemistry or qPCR.
-
Perform functional analysis, such as calcium imaging, to confirm cardiomyocyte identity.
-
References
- 1. Histone deacetylase inhibition accelerates the early events of stem cell differentiation: transcriptomic and epigenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. The Use of Trichostatin A during Pluripotent Stem Cell Generation Does Not Affect MHC Expression Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Trichostatin A enhances differentiation of human induced pluripotent stem cells to cardiogenic cells for cardiac tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trichostatin A Enhances Differentiation of Human Induced Pluripotent Stem Cells to Cardiogenic Cells for Cardiac Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. Trichostatin a promotes cardiomyocyte differentiation of rat mesenchymal stem cells after 5-azacytidine induction or during coculture with neonatal cardiomyocytes via a mechanism independent of histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trichostatin A Stabilizes the Expression of Pluripotent Genes in Human Mesenchymal Stem Cells during Ex Vivo Expansion | PLOS One [journals.plos.org]
- 11. Trichostatin A Stabilizes the Expression of Pluripotent Genes in Human Mesenchymal Stem Cells during Ex Vivo Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC inhibitor trichostatin A promotes proliferation and odontoblast differentiation of human dental pulp stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. The effect of histone deacetylase inhibitor trichostatin A on porcine mesenchymal stem cell transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Modification of hematopoietic stem cell fate by 5aza 2'deoxycytidine and trichostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitors of histone deacetylases promote hematopoietic stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of histone deacetylases by Trichostatin A leads to a HoxB4-independent increase of hematopoietic progenitor/stem cell frequencies as a result of selective survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Different effects of histone deacetylase inhibitors nicotinamide and trichostatin A (TSA) in C17.2 neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring HDAC Inhibition with Trichostatin A
Introduction
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. HDACs are crucial regulators of gene expression and are implicated in various diseases, including cancer. Trichostatin A (TSA) is a potent, reversible, and non-selective inhibitor of Class I and II HDACs. It is widely used as a research tool to study the role of histone acetylation in cellular processes. These application notes provide detailed protocols for measuring the inhibitory activity of Trichostatin A on HDACs.
Data Presentation
Inhibitory Potency of Trichostatin A (TSA)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values of Trichostatin A vary for different HDAC isoforms.
| HDAC Isoform | IC50 Value (nM) |
| HDAC1 | 4.99 - 6 |
| HDAC3 | 5.21 |
| HDAC4 | 27.6 - 38 |
| HDAC6 | 8.6 - 16.4 |
| HDAC10 | 24.3 |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.[1][2]
Signaling Pathway of HDAC Inhibition by Trichostatin A
Trichostatin A exerts its effects by blocking the catalytic activity of HDAC enzymes. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin). This "relaxed" chromatin is more accessible to transcription factors, leading to the activation of gene expression. The downstream effects of TSA-mediated HDAC inhibition include cell cycle arrest, induction of apoptosis, and cellular differentiation.
Caption: Mechanism of Trichostatin A (TSA) action on HDACs and downstream cellular effects.
Experimental Protocols
Experimental Workflow
The overall process for measuring HDAC inhibition by Trichostatin A involves treating cells or using purified enzymes, followed by assays to measure HDAC activity and the resulting changes in histone acetylation.
Caption: General workflow for measuring HDAC inhibition by Trichostatin A.
Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)
This protocol describes the measurement of HDAC activity using a fluorometric assay with Trichostatin A as a control inhibitor. The principle is based on the deacetylation of a fluorogenic substrate by HDACs, followed by enzymatic cleavage to release a fluorescent molecule.
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer
-
Trichostatin A (TSA) stock solution (e.g., 1 mM in DMSO)
-
HeLa nuclear extract or purified HDAC enzyme
-
96-well black, clear-bottom plate
-
Fluorometric plate reader (Ex/Em = 350-380/440-460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of Trichostatin A in HDAC Assay Buffer to generate a range of concentrations for IC50 determination.
-
Dilute the HDAC substrate and HeLa nuclear extract (or purified enzyme) in HDAC Assay Buffer according to the manufacturer's recommendations.[3]
-
Prepare the HDAC Developer solution, which may contain Trichostatin A to stop the HDAC reaction.[4]
-
-
Assay Setup:
-
Add HDAC Assay Buffer, Trichostatin A, or a test inhibitor to the appropriate wells of a 96-well plate.[4] Include wells for background (no enzyme), positive control (enzyme with vehicle), and negative control (enzyme with a high concentration of TSA).[5][6]
-
Add the diluted HeLa nuclear extract or purified HDAC enzyme to all wells except the background wells.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[7]
-
-
Initiate Reaction:
-
Stop Reaction and Develop Signal:
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each TSA concentration relative to the positive control.
-
Plot the percent inhibition versus the log of the TSA concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Histone Acetylation
This protocol is used to determine the effect of Trichostatin A on the acetylation status of histones in cultured cells. An increase in acetylated histones (e.g., acetyl-H3 and acetyl-H4) is indicative of HDAC inhibition.[8]
Materials:
-
Cell culture medium and supplements
-
Trichostatin A (TSA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Trichostatin A or vehicle (DMSO) for a specified time (e.g., 4-24 hours).[9]
-
-
Protein Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Dilute equal amounts of protein in SDS loading buffer and boil for 5 minutes.[10]
-
Separate the proteins on an SDS-PAGE gel.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, 1:2000 dilution) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (1:3000 dilution) for 1.5 hours at room temperature.[10]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Use an antibody against total Histone H3 or a housekeeping protein like GAPDH as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone bands to the total histone or loading control bands to determine the relative increase in acetylation.
-
References
- 1. stemcell.com [stemcell.com]
- 2. Trichostatin A - Wikipedia [en.wikipedia.org]
- 3. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. HDAC Activity Assay Kit (Fluorometric) (ab1438) is not available | Abcam [abcam.co.jp]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The epigenetic modifier trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial–mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor trichostatin A alters the pattern of DNA replication origin activity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trichostatin C Stability in DMSO at -20°C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichostatin C (TSC) is a member of the Trichostatin family of compounds, which are potent inhibitors of histone deacetylases (HDACs).[1] Like its well-studied analog Trichostatin A (TSA), TSC is utilized in various research applications, including cancer studies and epigenetics, for its ability to modulate gene expression through the hyperacetylation of histones. The integrity and stability of TSC in solution are critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of Trichostatins. This document provides application notes on the stability of this compound in DMSO at -20°C, a detailed protocol for assessing its stability, and diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation: Stability of Trichostatin A in DMSO
The following table summarizes the reported stability of Trichostatin A in DMSO solutions from various suppliers. This information can serve as a guideline for the storage and handling of this compound solutions.
| Storage Temperature | Concentration | Reported Stability | Source |
| -20°C | Not Specified | Use within 3 months to prevent loss of potency. | Cell Signaling Technology[2] |
| -20°C | Not Specified | Stock solutions in solvent are stable for 1 month. | Selleck Chemicals[3] |
| -20°C | 2 mg/mL | Solutions are stable as determined by HPLC. | Sigma-Aldrich[4] |
| -20°C | Not Specified | Stock solution is stable for 1 year. | MedChemExpress[5] |
| -80°C | Not Specified | Stock solutions in solvent are stable for 1 year. | Selleck Chemicals[3] |
Experimental Protocols
This section provides a detailed methodology for determining the stability of this compound in DMSO at -20°C.
Objective: To quantify the degradation of this compound in a DMSO stock solution stored at -20°C over a specified period.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks
-
Amber glass vials with screw caps
-
Pipettes and pipette tips
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
HPLC column suitable for small molecule analysis (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Internal standard (a stable compound with similar chromatographic properties)
Procedure:
-
Preparation of this compound Stock Solution (Time Point 0):
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature in a desiccator to minimize moisture absorption.
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Use a volumetric flask for accuracy.
-
Vortex the solution until the this compound is completely dissolved.
-
Take an aliquot for immediate analysis (Time Point 0).
-
Aliquot the remaining stock solution into single-use amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Clearly label each vial with the compound name, concentration, date of preparation, and storage conditions.
-
-
Storage:
-
Place the aliquoted vials in a -20°C freezer.
-
-
Analysis at Different Time Points:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, and 1 year), retrieve one vial from the -20°C freezer.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the sample for HPLC analysis by diluting a small volume of the stock solution with the mobile phase to a suitable concentration. Add a known concentration of an internal standard.
-
Analyze the sample by HPLC. The HPLC method should be optimized to achieve good separation of the this compound peak from any potential degradation products and the internal standard.
-
Record the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the results to the Time Point 0 sample, which represents 100% purity.
-
The stability of this compound at each time point is expressed as the percentage of the initial concentration remaining.
-
Plot the percentage of this compound remaining against time to visualize the degradation profile.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
References
Application Notes and Protocols for Enhancing CRISPR/Cas9 Gene Editing with Trichostatin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CRISPR/Cas9 has revolutionized the field of gene editing, offering a powerful tool for targeted genetic modifications. However, the efficiency of precise editing, particularly homology-directed repair (HDR), can be a limiting factor in many cell types. One effective strategy to enhance CRISPR/Cas9-mediated gene editing is the use of small molecules that modulate the cellular environment. Trichostatin A (TSA), a potent and reversible inhibitor of class I and II histone deacetylases (HDACs), has emerged as a valuable tool for increasing gene-editing efficiency.[1][2][3] By inhibiting HDACs, TSA promotes a more open chromatin structure, making the DNA more accessible to the CRISPR/Cas9 machinery and cellular repair mechanisms.[4][5] These application notes provide a comprehensive guide to the use of Trichostatin A in CRISPR/Cas9 experiments, including its mechanism of action, protocols for its application, and expected outcomes.
Mechanism of Action:
Trichostatin A functions as an epigenetic modifier by preventing the removal of acetyl groups from lysine (B10760008) residues on histone tails.[2] This inhibition of deacetylation leads to a state of hyperacetylation, which neutralizes the positive charge of histones and relaxes the chromatin structure from a condensed, heterochromatic state to a more open, euchromatic state.[5] This relaxed chromatin conformation is thought to enhance CRISPR/Cas9 efficiency in several ways:
-
Increased Accessibility: The open chromatin structure allows for more efficient binding of the Cas9-gRNA complex to the target DNA sequence.[4]
-
Enhanced DNA Repair: The relaxed chromatin may also facilitate the recruitment of DNA repair machinery to the double-strand break (DSB) site, which is crucial for both non-homologous end joining (NHEJ) and homology-directed repair (HDR).[4]
-
Modulation of DNA Repair Pathways: Some studies suggest that TSA, particularly in combination with other small molecules, can help to shift the balance of DNA repair from the error-prone NHEJ pathway towards the more precise HDR pathway. A combination of M3814 and TSA has been shown to significantly improve HDR efficiency by inhibiting NHEJ.[1][6]
-
Cell Cycle Arrest: TSA can arrest cells in the G2/M phase of the cell cycle, a phase where HDR is more active.[1]
Quantitative Data on Trichostatin A-Mediated Enhancement of CRISPR/Cas9 Editing
The following tables summarize the quantitative effects of Trichostatin A on CRISPR/Cas9 gene editing efficiency across different cell types and experimental conditions.
Table 1: Effect of Trichostatin A on Gene Editing Efficiency in Human Induced Pluripotent Stem Cells (iPSCs)
| Target Locus | TSA Concentration | Fold Increase in Editing Efficiency | Reference |
| HIST1H2BJ-GFP | 6.25 ng/mL | ~3.5-fold | [7] |
| Endogenous genes | Not specified | 2 to 4-fold | [1][5][7][8] |
| AAVS1, EMX1, VEGFA, TRAC | 6.25 ng/mL | Increased editing at all loci | [7] |
Table 2: Effect of Trichostatin A on Gene Editing Efficiency in Plant Protoplasts
| Plant Species | Target Gene | TSA Concentration | Fold Increase in Indel Frequency | Reference |
| Lettuce | SOC1 | 0.1 - 10 µM | 3.3 to 3.8-fold | [9][10] |
| Tobacco | PDS | 0.1 - 1 µM | 1.5 to 1.8-fold | [9][10] |
Table 3: Recommended Concentration Ranges of Trichostatin A for Cell Culture
| Cell Type | Recommended Concentration Range | Important Considerations | Reference |
| Human iPSCs | 3.13 - 12.5 ng/mL | Higher concentrations (>25 ng/mL) can decrease cell viability. | [7] |
| General Mammalian Cells | 10 - 100 nM | Potency is cell-type dependent; a dose-response curve is recommended. | [11] |
| Plant Protoplasts | 0.1 - 10 µM | Optimal concentration may vary between plant species. | [9] |
Experimental Protocols
This section provides a detailed protocol for using Trichostatin A to enhance CRISPR/Cas9 gene editing in human induced pluripotent stem cells (iPSCs). This protocol can be adapted for other cell types with appropriate optimization of TSA concentration and treatment duration.
Materials:
-
Human induced pluripotent stem cells (iPSCs)
-
mTeSR1™ medium (or other appropriate iPSC culture medium)
-
ROCK inhibitor (e.g., Y-27632)
-
Trichostatin A (TSA)
-
CRISPR/Cas9 components (e.g., Cas9 protein and sgRNA as a ribonucleoprotein complex, or plasmid vectors)
-
Transfection reagent (e.g., Lipofectamine™ Stem Cell Reagent or electroporation system)
-
Accutase™ or other cell dissociation reagent
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well glass-bottom plates)
-
Genomic DNA extraction kit
-
PCR reagents and primers for target locus amplification
-
Next-generation sequencing (NGS) platform for editing efficiency analysis
Protocol:
-
Cell Seeding:
-
Two days before transfection, seed iPSCs at a density of 15,000 cells/well in a 96-well plate in mTeSR1 medium supplemented with 10 µM ROCK inhibitor.[7]
-
-
Trichostatin A Treatment:
-
Transfection with CRISPR/Cas9 Components:
-
For Lipofection:
-
Prepare the Cas9 RNP complex according to the manufacturer's protocol. A typical protocol uses 1000 ng of Cas9 protein and a 1:1 molar ratio of sgRNA per well.[7]
-
Use a lipofection reagent suitable for stem cells, such as Lipofectamine Stem Cell Reagent (0.5 µL per well).[7]
-
Add the transfection complex to the TSA-treated cells.
-
-
For Electroporation:
-
Harvest the TSA-treated cells using Accutase™.[7]
-
Resuspend approximately 2 x 10^5 cells in a suitable electroporation buffer (e.g., P3 solution from Lonza) with the Cas9 RNP complex (e.g., 3 µg of Cas9 and sgRNA at a 1:1 molar ratio).[7]
-
Electroporate the cells using a pre-optimized protocol (e.g., protocol CB-150 on the 4D-Nucleofector System).[7]
-
After electroporation, allow the cells to recover for 15 minutes at room temperature before plating.[7]
-
-
-
Post-Transfection Culture:
-
Analysis of Gene Editing Efficiency:
-
On day 6 post-transfection, harvest the cells and extract genomic DNA.[7]
-
Amplify the target genomic region using PCR with primers flanking the sgRNA target site.[7]
-
Analyze the PCR products using next-generation sequencing (NGS) to determine the percentage of insertions and deletions (indels) at the target site.[7]
-
Visualizations
Signaling Pathway
Caption: Mechanism of Trichostatin A in enhancing CRISPR/Cas9 editing.
Experimental Workflow
Caption: Experimental workflow for using Trichostatin A in CRISPR/Cas9 editing.
Trichostatin A is a valuable and accessible small molecule for enhancing the efficiency of CRISPR/Cas9-mediated gene editing. By promoting a more open chromatin structure, TSA can significantly increase editing rates, particularly for difficult-to-edit loci or when high efficiency is critical for downstream applications. Researchers should carefully optimize the concentration and duration of TSA treatment for their specific cell type and experimental goals to maximize editing efficiency while minimizing potential cytotoxicity. The protocols and data presented here provide a solid foundation for the successful integration of Trichostatin A into CRISPR/Cas9 gene editing workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. Trichostatin A - Wikipedia [en.wikipedia.org]
- 4. TSA Promotes CRISPR/Cas9 Editing Efficiency and Expression of Cell Division-Related Genes from Plant Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dynamics and competition of CRISPR-Cas9 ribonucleoproteins and AAV donor-mediated NHEJ, MMEJ and HDR editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichostatin A for Efficient CRISPR-Cas9 Gene Editing of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trichostatin A for Efficient CRISPR-Cas9 Gene Editing of Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TSA Promotes CRISPR/Cas9 Editing Efficiency and Expression of Cell Division-Related Genes from Plant Protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Acetyl-Histones Following Trichostatin A Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantification of acetylated histones by Western blot in cultured cells following treatment with Trichostatin A (TSA), a potent histone deacetylase (HDAC) inhibitor.
Introduction
Histone acetylation is a key epigenetic modification that plays a crucial role in the regulation of gene expression. The acetylation of lysine (B10760008) residues on the N-terminal tails of histone proteins is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). Acetylation neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that is permissive for transcription.
Trichostatin A (TSA) is an organic compound that acts as a potent and reversible inhibitor of Class I and II HDACs.[1][2] By inhibiting HDAC activity, TSA treatment leads to an accumulation of acetylated histones, which in turn alters gene expression and can induce cellular responses such as cell cycle arrest, differentiation, and apoptosis.[2][3][4][5] Western blotting is a widely used technique to detect changes in the levels of specific histone modifications, such as acetylation, in response to treatments like TSA.[6]
Principle of the Method
This protocol describes the treatment of cultured mammalian cells with TSA to induce histone hyperacetylation, followed by the extraction of total cellular proteins, separation by SDS-PAGE, transfer to a membrane, and detection of acetylated histones using specific antibodies.
Data Presentation
The following table provides an example of how to present quantitative data from a Western blot experiment analyzing the dose-dependent effect of Trichostatin A on histone H3 acetylation. Data is presented as a fold change in acetylation relative to a vehicle control, normalized to total histone H3 levels.
| Target Protein | Trichostatin A Concentration | Fold Change in Acetylation (vs. Vehicle) | Cell Line | Treatment Duration |
| Acetyl-Histone H3 | 100 nM | 2.5 ± 0.4 | HeLa | 24 hours |
| Acetyl-Histone H3 | 200 nM | 4.8 ± 0.6 | HeLa | 24 hours |
| Acetyl-Histone H3 | 400 nM | 7.2 ± 0.9 | HeLa | 24 hours |
Signaling Pathway
Trichostatin A inhibits histone deacetylases (HDACs), leading to an increase in histone acetylation and subsequent downstream effects on gene expression.
Caption: Mechanism of Trichostatin A (TSA) induced histone acetylation.
Experimental Protocols
Cell Culture and Trichostatin A Treatment
-
Cell Seeding: Seed mammalian cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells overnight in a suitable growth medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
TSA Treatment:
-
Prepare a stock solution of Trichostatin A (e.g., 4 mM in DMSO).[7]
-
On the day of the experiment, dilute the TSA stock solution in the growth medium to the desired final concentrations (e.g., 100 nM, 200 nM, 400 nM).[7][8][9]
-
Include a vehicle control treated with the same concentration of DMSO as the highest TSA concentration.
-
Remove the old medium from the cells and replace it with the medium containing TSA or the vehicle control.
-
Incubate the cells for a specific duration (e.g., 12-24 hours).[7][8]
-
Protein Extraction
-
Cell Harvest: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail and an HDAC inhibitor (like TSA itself, to prevent deacetylation during extraction) to each well.[10]
-
Scraping and Collection: Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
Note: For histone analysis, acid extraction is an alternative method that can enrich for histone proteins.[11][12]
Western Blot Workflow Diagram
Caption: Experimental workflow for Western blot analysis of acetyl-histones.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[10]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a 15% polyacrylamide gel to ensure good resolution of the low molecular weight histone proteins.[11] Run the gel at 100-120V until the dye front approaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose (0.2 µm pore size is recommended for histones) membrane.[11][13] Perform the transfer at 100V for 1-2 hours at 4°C or according to the transfer system manufacturer's instructions.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-histone H3 or anti-acetyl-histone H4) diluted in the blocking buffer. The incubation can be performed for 1.5 hours at room temperature or overnight at 4°C.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as described in step 6.[10]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Analysis: For semi-quantitative analysis, the band intensities can be measured using image analysis software. Normalize the intensity of the acetylated histone band to the intensity of a loading control band (e.g., total histone H3 or β-actin).[14]
Materials
-
Reagents:
-
Trichostatin A (TSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer
-
Reagents for polyacrylamide gel electrophoresis
-
PVDF or nitrocellulose membrane
-
Methanol
-
Tris-buffered saline with Tween 20 (TBST)
-
Non-fat dry milk or Bovine Serum Albumin (BSA)
-
Primary antibody against acetylated histone (e.g., acetyl-histone H3, acetyl-histone H4)
-
Primary antibody against a loading control (e.g., total histone H3, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Equipment:
-
Cell culture incubator and hoods
-
Microcentrifuge
-
Gel electrophoresis apparatus
-
Western blot transfer system
-
Imaging system for chemiluminescence detection
-
Troubleshooting
-
No or weak signal:
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure efficient protein transfer by checking the membrane with Ponceau S staining after transfer.
-
Use a fresh ECL substrate.
-
-
High background:
-
Increase the number and duration of the washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time, change blocking agent).
-
Decrease the primary and/or secondary antibody concentrations.
-
-
Aberrant band sizes:
-
For histones, which can form stable complexes, ensure complete denaturation by boiling in Laemmli buffer. Acid extraction can also help dissociate nucleosome complexes.[12]
-
By following this detailed protocol, researchers can reliably investigate the effects of Trichostatin A on histone acetylation, providing valuable insights into the epigenetic regulation of cellular processes.
References
- 1. stemcell.com [stemcell.com]
- 2. Trichostatin A - Wikipedia [en.wikipedia.org]
- 3. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation [ijbs.com]
- 5. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Trichostatin A (TSA) | Cell Signaling Technology [cellsignal.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Trichostatin A in Mice Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Trichostatin A (TSA) is a potent and specific inhibitor of class I and II histone deacetylases (HDACs), making it a valuable tool for studying the role of histone acetylation in various biological processes and a potential therapeutic agent for several diseases.[1][2] In vivo studies in mice models have been crucial in elucidating its effects on cancer, neurodegenerative diseases, and metabolic disorders.[3][4][5]
Mechanism of Action: TSA interferes with the removal of acetyl groups from histones by HDACs. This leads to hyperacetylation of histones, altering chromatin structure and modulating the expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[2]
Pharmacokinetics and Metabolism: Following intraperitoneal administration in mice, TSA is rapidly absorbed, with maximum plasma concentrations reached within 2 to 5 minutes.[1][6][7] It is also rapidly cleared, with a short plasma half-life of approximately 6 to 10 minutes.[1][6][7] TSA undergoes extensive metabolism, with N-demethylation being one of the primary pathways.[6][7] Despite its rapid clearance, the biological effects of TSA can be sustained due to the lasting changes in gene expression.
Toxicity and Safety: Toxicity studies in Swiss albino mice have established a No Observed Adverse Effect Level (NOAEL). For intravenous administration, the NOAEL is approximately 25 µg/kg body weight, and for oral administration, it is around 50 µg/kg body weight when administered for 14 consecutive days.[8][9] At higher doses (50 µg/kg intravenously and 100 µg/kg orally), kidney abnormalities were observed.[8][9] However, in some cancer studies, TSA was well-tolerated at doses up to 5 mg/kg via subcutaneous injection without measurable toxicity.[3] Researchers should carefully consider the dose, route, and duration of administration based on the specific experimental goals and animal model.
Quantitative Data Summary
The following table summarizes various dosages and administration routes of Trichostatin A used in different mouse models as reported in the literature.
| Mouse/Rat Model | Disease/Condition Studied | Route of Administration | Dosage | Frequency | Key Findings |
| BALB/c Mice | Pharmacokinetics | Intraperitoneal (i.p.) | 0.5 mg/kg or 80 mg/kg | Single dose | Rapid absorption (Cmax within 5 min) and short half-life (6.3-9.6 min).[1][6][7] |
| Swiss Albino Mice | Toxicity Study | Intravenous (i.v.) | 10, 25, 50 µg/kg | Daily for 14 days | NOAEL determined to be ~25 µg/kg.[8][9] |
| Swiss Albino Mice | Toxicity Study | Oral (p.o.) | 20, 50, 100 µg/kg | Daily for 14 days | NOAEL determined to be ~50 µg/kg.[8][9] |
| Nontransgenic & SMA Mice | Spinal Muscular Atrophy (SMA) | Intraperitoneal (i.p.) | 2, 5, or 10 mg/kg | Single or daily doses | Increased histone acetylation and SMN gene expression; improved survival and motor behavior in SMA mice.[10] |
| Nude Mice (A549 Xenograft) | Human Lung Adenocarcinoma | Intraperitoneal (i.p.) | 0.5 - 1 mg/kg | Twice weekly for 13 weeks | High-dose TSA significantly inhibited tumor growth.[11] |
| High-Fat Diet-Induced Mice | Metabolic Syndrome & Cognitive Deficits | Intraperitoneal (i.p.) | 0.5 and 1 mg/kg | Daily | Improved metabolic parameters and cognitive performance.[4] |
| BALB/c Mice | Asthma Model | Intraperitoneal (i.p.) | 1 mg/kg | Every 2 days | Attenuated airway inflammation and hyper-responsiveness.[12] |
| SOD1-G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | Intraperitoneal (i.p.) | Not specified in abstract | Daily from P90 | Ameliorated motoneuron death, reduced gliosis, and improved motor function.[5] |
| Endometriosis Mouse Model | Endometriosis | Not specified in abstract | Not specified in abstract | Not specified in abstract | Reduced lesion growth and hyperalgesia.[13][14] |
| NMU-induced Rat Model | Mammary Carcinoma | Subcutaneous (s.c.) | 500 µg/kg up to 5 mg/kg | Daily or twice weekly for 4 weeks | Pronounced antitumor activity without measurable toxicity at doses up to 5 mg/kg.[3] |
Experimental Protocols
Protocol 1: Preparation of Trichostatin A for In Vivo Administration
This protocol describes the preparation of a TSA stock solution and its dilution for intraperitoneal injection in mice.
Materials:
-
Trichostatin A (TSA) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Under sterile conditions, dissolve TSA powder in DMSO to create a stock solution. For example, dissolve 1 mg of TSA in 1 mL of DMSO.
-
Vortex gently until the TSA is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the TSA stock solution.
-
Calculate the required volume of the stock solution based on the desired final dose and the total injection volume.
-
Dilute the TSA stock solution with sterile PBS or saline to the final desired concentration. Note: The final concentration of DMSO in the working solution should be minimized (typically kept below 5-10%) to avoid solvent toxicity.
-
For example, to prepare a 0.1 mg/mL working solution from a 1 mg/mL stock, mix 100 µL of the stock solution with 900 µL of sterile PBS.
-
-
Final Dose Calculation:
-
Calculate the volume of the working solution to be administered to each mouse based on its body weight. For instance, for a 1 mg/kg dose in a 25 g mouse, you would need 25 µg of TSA. If your working solution is 0.1 mg/mL (or 100 µg/mL), you would inject 0.25 mL (250 µL) of the working solution.
-
Protocol 2: Intraperitoneal (i.p.) Administration of Trichostatin A
This protocol details the procedure for administering the prepared TSA solution via intraperitoneal injection.
Materials:
-
Prepared TSA working solution
-
70% Ethanol for disinfection
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdominal area. One common method is to hold the mouse by the scruff of the neck and support the lower body.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
-
Administration:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the TSA working solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the mouse for any signs of distress or adverse reactions immediately after the injection and at regular intervals as per the experimental design.
-
Visualizations
Caption: Mechanism of action of Trichostatin A (TSA) via HDAC inhibition.
Caption: Workflow for in vivo administration of Trichostatin A in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Trichostatin A - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone deacetylase inhibitor, trichostatin A, improves learning and memory in high-fat diet-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with trichostatin A initiated after disease onset delays disease progression and increases survival in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma pharmacokinetics and metabolism of the histone deacetylase inhibitor trichostatin a after intraperitoneal administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Repeated dose toxicity studies of Trichostatin A in Swiss albino mice through oral and intravenous route of administration with special emphasis on genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Trichostatin A increases SMN expression and survival in a mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichostatin A | TSA | histone deacetylase inhibitor | TargetMol [targetmol.com]
- 12. Trichostatin A attenuates airway inflammation in mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trichostatin A, a histone deacetylase inhibitor, reduces lesion growth and hyperalgesia in experimentally induced endometriosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Troubleshooting Trichostatin C experimental results
Welcome to the technical support center for Trichostatin C (TSC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (TSC) is a natural product and a member of the hydroxamic acid family of compounds. It functions as a pan-histone deacetylase (HDAC) inhibitor, targeting class I and II HDACs.[1][2] By inhibiting HDACs, TSC leads to an increase in the acetylation of histone proteins. This, in turn, results in a more relaxed chromatin structure, allowing for increased access of transcription factors to DNA and subsequent alterations in gene expression.[1] This modulation of gene expression can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[1][3]
Q2: What is a suitable starting concentration for this compound in my experiments?
The optimal concentration of TSC is highly dependent on the cell line and the specific assay being performed. As a general starting point for a dose-response experiment, a broad range of concentrations from 10 nM to 10 µM is recommended for initial screening.[4] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. For its analog Trichostatin A (TSA), IC50 values for cell viability can range from the low nanomolar to the micromolar range depending on the cell line and incubation time.[5][6]
Q3: My cells are not showing the expected increase in histone acetylation after TSC treatment. What could be the problem?
Several factors could contribute to this issue:
-
Suboptimal Concentration: The concentration of TSC may be too low for your specific cell line. A dose-response experiment is recommended.
-
Insufficient Incubation Time: The effects of HDAC inhibitors on histone acetylation can be time-dependent. Consider increasing the incubation time (e.g., 12, 24, or 48 hours).[5]
-
Compound Instability: Ensure that the TSC has been stored and handled correctly to maintain its activity. Prepare fresh dilutions from a concentrated stock for each experiment.[7]
-
Antibody Issues: The primary antibody used for detecting acetylated histones in your Western blot may not be optimal. Use a validated antibody specific for the acetylation mark of interest (e.g., acetyl-Histone H3, acetyl-Histone H4).[8][9]
Q4: I am observing high levels of cytotoxicity even at low concentrations of TSC. What should I do?
High sensitivity to TSC can occur in certain cell lines. If you observe excessive cell death, consider the following:
-
Lower the Concentration Range: Perform a dose-response experiment using a lower range of concentrations (e.g., picomolar to low nanomolar range).
-
Reduce Incubation Time: Shorten the duration of exposure to TSC.
-
Assess Off-Target Effects: While TSC is a potent HDAC inhibitor, off-target effects can contribute to toxicity.[2]
Q5: What is the stability of this compound in solution?
This compound is soluble in organic solvents like DMSO and ethanol (B145695). Stock solutions in DMSO can be stored at -20°C for several months. However, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability of TSC in aqueous solutions, such as cell culture media, is limited, and it is advisable to prepare fresh dilutions for each experiment.[10]
Troubleshooting Guides
Table 1: Troubleshooting Lack of Experimental Effect
| Observed Issue | Potential Cause | Recommended Solution |
| No change in cell viability or proliferation. | TSC concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range.[4] |
| Incubation time is too short. | Increase the incubation time (e.g., 24, 48, 72 hours).[5] | |
| Cell line is resistant to TSC. | Verify HDAC expression levels in your cell line. Consider using a positive control cell line known to be sensitive to HDAC inhibitors.[8] | |
| Inactive compound. | Ensure proper storage of TSC. Prepare fresh stock solutions.[7] | |
| No increase in histone acetylation (Western Blot). | TSC concentration is too low. | Increase the concentration of TSC used for treatment.[8] |
| Insufficient incubation time. | Increase the duration of TSC treatment.[9] | |
| Poor antibody quality. | Use a validated antibody for acetylated histones. Include a positive control (e.g., cells treated with a known HDAC inhibitor like TSA).[8] | |
| Inefficient histone extraction. | Use a validated histone extraction protocol. Acid extraction is a common method.[11] |
Table 2: Troubleshooting Unexpected Cytotoxicity
| Observed Issue | Potential Cause | Recommended Solution |
| High cell death at low TSC concentrations. | Cell line is highly sensitive. | Perform a dose-response experiment with a lower concentration range (e.g., 1 pM - 100 nM).[4] |
| TSC is causing off-target toxicity. | Cross-reference observed phenotype with known off-target effects of pan-HDAC inhibitors. Consider using a more selective HDAC inhibitor if available.[2] | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is adapted for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (TSC) stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[12]
-
TSC Treatment: Prepare serial dilutions of TSC in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the TSC dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest TSC concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[12]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Acetylation
This protocol outlines the detection of changes in histone acetylation following TSC treatment.
Materials:
-
Cells treated with TSC and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels (15% acrylamide (B121943) is recommended for resolving histones)[11]
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against acetylated histone (e.g., anti-acetyl-H3, anti-acetyl-H4)
-
Primary antibody for a loading control (e.g., anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Harvest cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.[8]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins.[9]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL detection reagent.[11]
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with TSC.
Materials:
-
Cells treated with TSC and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.[12]
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate on ice for at least 30 minutes.[12]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[3]
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Visualizations
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of trichostatin A on HDAC8 expression, proliferation and cell cycle of Molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and rapid upregulation of gadd45β in LS174T human colon cancer cells [scirp.org]
Technical Support Center: Optimizing Trichostatin C Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Trichostatin C (TSC) to achieve desired experimental outcomes while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (TSC) is a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, TSC leads to an accumulation of acetylated histones, which alters chromatin structure and modulates the expression of various genes. This can result in the induction of cell cycle arrest, differentiation, and apoptosis.[1] TSC is an analog of the more extensively studied Trichostatin A (TSA), and both are considered pan-HDAC inhibitors, affecting class I and II HDACs.
Q2: What is a typical starting concentration range for this compound in cell culture?
A general starting point for TSC concentration in cell culture experiments is in the low micromolar (µM) to nanomolar (nM) range. However, the optimal concentration is highly dependent on the specific cell line and the intended biological effect. For example, in some cancer cell lines, IC50 values for cytotoxicity have been observed in the low micromolar range after 72 hours of treatment.[1] It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental system.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
To find the optimal concentration, it is recommended to perform a dose-response curve. This involves treating your cells with a range of TSC concentrations and then assessing two key parameters:
-
HDAC Inhibition: To confirm that TSC is active at non-toxic concentrations, you can measure the level of histone acetylation (e.g., acetylated histone H3 or H4) via Western blot. An increase in histone acetylation indicates effective HDAC inhibition.
-
Cell Viability: To assess cytotoxicity, you can use a cell viability assay such as the MTT or LDH assay. This will help you identify the concentration range that achieves the desired biological effect without causing excessive cell death.
Q4: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibitors. Your cell line may be particularly sensitive to TSC.
-
Compound Stability: Ensure that your TSC stock solution is properly stored and has not degraded. It is advisable to prepare fresh dilutions for each experiment.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve TSC, ensure that the final concentration of the solvent in your culture medium is not toxic to your cells. Always include a vehicle-only control in your experiments.
-
Incorrect Concentration: Double-check your calculations and dilutions to ensure you are using the intended concentration of TSC.
Q5: I am not observing the expected biological effect (e.g., change in gene expression, cell cycle arrest) after treating my cells with this compound. What should I do?
If you are not seeing the desired effect, consider the following troubleshooting steps:
-
Confirm HDAC Inhibition: First, verify that TSC is effectively inhibiting HDACs in your cells by checking for an increase in histone acetylation via Western blot.
-
Optimize Concentration and Incubation Time: The concentration of TSC may be too low, or the incubation time may be too short to elicit the desired response. A time-course experiment in conjunction with a dose-response study can help optimize these parameters.
-
Cell Line-Specific Responses: The signaling pathways and cellular responses to HDAC inhibition can be cell-type specific. The effect you are looking for may not be a primary response in your chosen cell line.
-
Assay Sensitivity: Ensure that the assay you are using to measure the biological effect is sensitive enough to detect the changes induced by TSC.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cytotoxicity | Cell line is highly sensitive to TSC. | Perform a detailed dose-response curve starting from a very low concentration (e.g., low nM range) to identify a sub-toxic range. |
| TSC stock solution has degraded or is at an incorrect concentration. | Prepare a fresh stock solution of TSC and verify its concentration. | |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.1%). Include a vehicle-only control. | |
| No or Weak Biological Effect | TSC concentration is too low. | Gradually increase the concentration of TSC. Confirm HDAC inhibition at the tested concentrations using Western blot for acetylated histones. |
| Incubation time is too short. | Perform a time-course experiment to determine the optimal duration of treatment. | |
| The specific biological effect is not prominent in the chosen cell line. | Research the known effects of HDAC inhibitors on your specific cell line or a similar cell type. Consider measuring a more direct downstream target of HDAC inhibition. | |
| Inconsistent Results | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments. |
| Inconsistent TSC treatment duration or concentration. | Strictly adhere to the established protocol for treatment time and concentration. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
Data Presentation
Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Human Lung Cancer | 72 | 6.24 | [1] |
| J82 | Human Urothelial Bladder Cancer | 72 | 4.16 | [1] |
| SK-BR-3 | Human Breast Cancer | 72 | 0.60 | [1] |
Note: IC50 values can vary significantly between different studies and experimental conditions. This table should be used as a general guideline.
Table 2: Recommended Starting Concentration Ranges for Trichostatin Analogs (TSA)
| Cell Type | Application | Recommended Starting Concentration | Reference |
| Various Cancer Cell Lines | Anti-proliferative studies | 10 nM - 1 µM | |
| Primary T-cells | Immunomodulation studies | 1 - 100 nM | |
| Human Pluripotent Stem Cells | Gene editing enhancement | 3 - 12.5 ng/mL |
Note: Data for Trichostatin A (TSA), a close analog of TSC, is often used as a reference due to its more extensive characterization.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (TSC) stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of TSC in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of TSC. Include a vehicle-only control (medium with the same concentration of DMSO as the highest TSC concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Confirming HDAC Inhibition via Western Blot for Acetylated Histones
Objective: To verify that this compound is inhibiting HDAC activity by detecting an increase in acetylated histones.
Materials:
-
Cells of interest treated with TSC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (or H4) and anti-total-Histone H3 (or H4) or another loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with various concentrations of TSC for the desired time, wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated histone H3 (or H4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against total histone H3 (or H4) or another loading control to ensure equal protein loading.
Visualizations
References
How to reduce off-target effects of Trichostatin A
Welcome to the technical support center for Trichostatin A (TSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of TSA and strategies to mitigate its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with Trichostatin A.
Issue 1: High Cell Toxicity or Unexpected Cell Death
Possible Cause: The concentration of TSA is too high for the specific cell type being used, leading to off-target cytotoxic effects. The potency of TSA can vary significantly between different cell lines.[1][2]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: It is crucial to determine the optimal concentration for your specific cell line. This can be achieved by performing a cytotoxicity assay (e.g., MTT assay) over a broad range of TSA concentrations (e.g., 1 nM to 10 µM).[2][3]
-
Determine the IC50 Value: Calculate the half-maximal inhibitory concentration (IC50) for cell viability. This will give you an indication of the potency of TSA in your cell model.[2]
-
Select a Working Concentration Below the Cytotoxic Threshold: For studies investigating the specific effects of HDAC inhibition on gene expression or other cellular processes, it is advisable to use a concentration of TSA that does not significantly impact cell viability. A good starting point is often in the 10-100 nM range.[1]
-
Time-Course Experiment: In addition to concentration, the duration of exposure to TSA can also influence toxicity. Consider performing a time-course experiment to determine the optimal treatment duration.
Issue 2: Inconsistent or No Observable On-Target Effect (e.g., No Change in Histone Acetylation)
Possible Cause: The concentration of TSA may be too low, the incubation time too short, or the detection method not sensitive enough.
Troubleshooting Steps:
-
Verify On-Target Activity: The primary on-target effect of TSA is the inhibition of HDACs, leading to an increase in histone acetylation. This can be verified by Western blotting for acetylated histones (e.g., Acetyl-Histone H3 or H4).[1]
-
Optimize TSA Concentration and Incubation Time: If no effect is observed, gradually increase the concentration of TSA and/or the incubation time. Refer to your dose-response curve to stay below cytotoxic levels.
-
Use a Positive Control: Include a positive control in your experiment, such as a cell line known to be responsive to TSA or a purified HDAC enzyme in an in vitro assay.[4][5]
-
Check Reagent Quality: Ensure that your TSA stock solution is properly prepared and stored to maintain its activity.
Issue 3: Observing Paradoxical or Unexpected Effects
Possible Cause: TSA is a pan-HDAC inhibitor, affecting multiple HDAC isoforms, which can lead to complex and sometimes contradictory cellular responses.[6][7] For instance, while generally expected to upregulate gene expression, TSA has been shown to downregulate certain genes.[7][8]
Troubleshooting Steps:
-
Thorough Literature Review: Investigate the known effects of TSA in your specific cellular context or pathway of interest. Be aware that the cellular response to HDAC inhibition can be highly context-dependent.
-
Consider Isoform-Specific Inhibitors: If your research focuses on a particular HDAC isoform, using a more selective inhibitor may help to dissect the specific effects and reduce off-target responses.[6][9]
-
Validate Findings with Multiple Approaches: Use complementary techniques to confirm your observations. For example, if you observe changes in gene expression, validate these at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Investigate Downstream Signaling Pathways: The observed paradoxical effect might be an indirect consequence of HDAC inhibition. Mapping the affected signaling pathways can provide a more comprehensive understanding.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Trichostatin A?
A1:
-
On-target effects: TSA is a potent, reversible inhibitor of Class I and Class II histone deacetylases (HDACs).[7][10] Its primary on-target effect is the accumulation of acetylated histones, leading to a more open chromatin structure and altered gene expression.[11]
-
Off-target effects: As a pan-HDAC inhibitor, TSA can affect numerous cellular processes beyond histone acetylation, which can be considered off-target effects depending on the research context. These include:
-
Inhibition of non-histone protein deacetylation: Many cellular proteins besides histones are regulated by acetylation.[12]
-
Induction of cell cycle arrest and apoptosis: TSA can inhibit the proliferation of various cell types.[3][13]
-
Modulation of signaling pathways: TSA can influence pathways such as ERK signaling.[2]
-
Paradoxical gene repression: Despite promoting a generally open chromatin state, TSA can lead to the downregulation of specific genes.[7]
-
Binding to other proteins: Chemical proteomics studies have identified other proteins, such as MBLAC2, as potential off-targets of hydroxamate-based HDAC inhibitors like TSA.[14]
-
Q2: How can I experimentally distinguish between on-target and off-target effects of TSA?
A2: A multi-pronged approach is recommended:
-
Dose Titration: As a first step, perform a dose-response analysis to identify a concentration that elicits the desired on-target effect (e.g., increased histone acetylation) with minimal cytotoxicity or other confounding effects.[1][2]
-
Use of More Selective Inhibitors: Compare the effects of TSA with those of more isoform- or class-selective HDAC inhibitors. If an effect is only observed with TSA and not with a selective inhibitor of the target HDAC, it may be an off-target effect.[6][9]
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout specific HDAC isoforms. If the effect of TSA is mimicked by the genetic inhibition of a particular HDAC, it is likely an on-target effect mediated by that isoform.[15]
-
Rescue Experiments: In a system where a specific HDAC is knocked out, reintroducing the wild-type or a catalytically inactive mutant can help to confirm if the observed effect of TSA is dependent on the enzymatic activity of that HDAC.[15]
Q3: Are there any alternatives to TSA with better specificity?
A3: Yes, a variety of HDAC inhibitors with greater selectivity for specific HDAC classes or isoforms are available. The choice of inhibitor will depend on your research question. For example:
-
Class I-selective inhibitors: Mocetinostat, Entinostat.[6]
-
HDAC6-selective inhibitors: Tubastatin A.[9] These more selective inhibitors can be valuable tools for dissecting the roles of individual HDACs and can have a more favorable therapeutic window with fewer off-target effects compared to pan-HDAC inhibitors like TSA.[6]
Quantitative Data Summary
Table 1: IC50 Values of Trichostatin A in Different Cell Lines
| Cell Line | Assay | IC50 | Incubation Time |
| HCT116 | HDAC-Glo I/II Assay | 0.02 µM | 1 hour |
| HCT116 | HDAC-Glo I/II Assay | 0.29 µM | 18 hours |
| BFTC-905 (Urothelial Carcinoma) | MTT Assay | >1 µM | 24 hours |
| BFTC-905 (Urothelial Carcinoma) | MTT Assay | 27 nM | 48 hours |
| BFTC-909 (Urothelial Carcinoma) | MTT Assay | >1 µM | 24 hours |
| BFTC-909 (Urothelial Carcinoma) | MTT Assay | 88 nM | 48 hours |
| A549 (Lung Carcinoma) | CCK-8 Assay | 7.81 ± 0.62 µM | 48 hours |
| HCCLM3 (Hepatocellular Carcinoma) | MTT Assay | 3.273 µM | 24 hours |
| HCCLM3 (Hepatocellular Carcinoma) | MTT Assay | 1.552 µM | 48 hours |
Data compiled from multiple sources.[2][3][10][16]
Table 2: In Vitro Inhibitory Activity (IC50) of Trichostatin A Against Different HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 6 |
| HDAC4 | 38 |
| HDAC6 | 8.6 |
Data from in vitro enzyme assays.[17]
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay (MTT-based)
Objective: To determine the optimal, non-toxic concentration range of TSA for a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
Trichostatin A (TSA) stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
TSA Treatment: Prepare serial dilutions of TSA in complete culture medium. A common range to test is 1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of TSA. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Assessing On-Target HDAC Inhibition
Objective: To confirm the on-target activity of TSA by measuring the level of histone acetylation.
Materials:
-
Cell line of interest
-
6-well plates
-
TSA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (or H4) and anti-total-Histone H3 (or H4) as a loading control.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of TSA (as determined from the cytotoxicity assay) and a vehicle control for the chosen duration.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total histone as a loading control.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation upon TSA treatment.
Visualizations
Caption: Workflow for optimizing TSA concentration and validating on- and off-target effects.
Caption: Simplified signaling pathway of Trichostatin A's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 5. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 6. benchchem.com [benchchem.com]
- 7. Paradoxical effects of trichostatin A: inhibition of NF-Y-associated histone acetyltransferase activity, phosphorylation of hGCN5 and downregulation of cyclin A and B1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of trichostatin A on mRNA expression of chromatin structure-, DNA methylation-, and development-related genes in cloned mouse blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoform-specific vs. pan-histone deacetylase inhibition as approaches for countering glioblastoma: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HDAC inhibitors trichostatin A and suberoylanilide hydroxamic acid exhibit multiple modalities of benefit for the vascular pathobiology of sickle transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A toolbox for class I HDACs reveals isoform specific roles in gene regulation and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trichostatin A Promotes Cytotoxicity of Cisplatin, as Evidenced by Enhanced Apoptosis/Cell Death Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
Trichostatin C not inducing histone acetylation
Welcome to the technical support center for Trichostatin C (TSAC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an analog of Trichostatin A (TSA), a well-characterized HDAC inhibitor.[1] TSAC functions by inhibiting Class I and II HDAC enzymes.[2] These enzymes are responsible for removing acetyl groups from lysine (B10760008) residues on histone tails. By inhibiting HDACs, TSAC leads to an accumulation of acetylated histones (hyperacetylation), which results in a more relaxed chromatin structure. This "open" chromatin allows for greater accessibility of transcription factors to DNA, thereby altering gene expression.[3] Beyond histones, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins.[4]
Q2: I am not observing an increase in histone acetylation after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to the lack of observable histone acetylation. These can be broadly categorized into issues with the compound itself, the experimental setup, or the detection method. A systematic troubleshooting approach is recommended to identify the root cause. Please refer to the troubleshooting guide below for a step-by-step diagnosis.
Q3: What are the typical effective concentrations and incubation times for this compound?
The optimal concentration and incubation time for TSAC are highly dependent on the cell line being used. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. However, published data can provide a starting point. For instance, the IC50 values for TSAC in A549 and J82 cell lines after 72 hours of treatment were reported as 6.24 µM and 4.16 µM, respectively.[1] In the SK-BR-3 breast cancer cell line, the IC50 was found to be 0.60 µM.[1]
Troubleshooting Guide: No Histone Acetylation Observed
This guide will walk you through a series of checks to diagnose why you may not be observing an increase in histone acetylation following this compound treatment.
Step 1: Verify the Integrity and Handling of this compound
-
Question: Is the this compound active and correctly prepared?
-
Possible Cause: The compound may have degraded due to improper storage or handling. Stock solutions may not be stable over long periods.
-
Recommended Action:
-
Check Storage: Ensure that the lyophilized powder and stock solutions are stored according to the manufacturer's instructions, typically desiccated at -20°C.
-
Prepare Fresh Stock: Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO or ethanol.
-
Confirm Solubility: Ensure the compound is fully dissolved in the solvent before diluting it in your cell culture medium.
-
Step 2: Evaluate Experimental Parameters
-
Question: Are the concentration and incubation time appropriate for your cell line?
-
Possible Cause: The concentration of TSAC may be too low, or the incubation time may be too short to induce a detectable increase in histone acetylation.
-
Recommended Action:
-
Perform a Dose-Response Experiment: Treat your cells with a range of TSAC concentrations (e.g., from nanomolar to low micromolar) for a fixed time point (e.g., 24 hours).
-
Perform a Time-Course Experiment: Treat your cells with a fixed, effective concentration of TSAC and harvest them at different time points (e.g., 4, 8, 12, 24 hours).
-
Consult Literature: Refer to the table below for reported IC50 values in various cell lines as a starting point for your concentration range.
-
Step 3: Assess Cell Culture Conditions
-
Question: Are the cells healthy and at an appropriate confluency?
-
Possible Cause: Unhealthy or overly confluent cells may not respond optimally to treatment.
-
Recommended Action:
-
Check Cell Viability: Ensure your cells are healthy and have high viability before starting the experiment.
-
Optimal Confluency: Plate cells at a confluency that allows for logarithmic growth during the treatment period (typically 50-70% confluency at the time of treatment).
-
Serum Considerations: Be aware that components in the serum of your culture medium could potentially interact with the compound, although this is less common.
-
Step 4: Validate the Detection Method
-
Question: Is your method for detecting histone acetylation working correctly?
-
Possible Cause: Issues with the Western blot protocol, including antibody quality, can lead to a failure to detect changes in acetylation.
-
Recommended Action:
-
Include a Positive Control: Use a known potent HDAC inhibitor, such as Trichostatin A (TSA), as a positive control to ensure your experimental system and detection method are capable of showing increased histone acetylation.
-
Antibody Validation: Verify the specificity and optimal dilution of your primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
Loading Control: Always use a loading control, such as total Histone H3 or β-actin, to ensure equal protein loading across lanes in your Western blot.
-
Check Protocol: Review your Western blot protocol for any potential issues in transfer, blocking, or antibody incubation steps.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (TSAC) and its well-known analog, Trichostatin A (TSA), in various cell lines. This data can be used as a reference for designing experiments.
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| This compound | A549 (Human Lung Carcinoma) | 6.24 µM | 72 hours | [1] |
| This compound | J82 (Human Bladder Carcinoma) | 4.16 µM | 72 hours | [1] |
| This compound | SK-BR-3 (Human Breast Adenocarcinoma) | 0.60 µM | 72 hours | [1] |
| Trichostatin A | MCF-7 (Human Breast Adenocarcinoma) | ~124.4 nM (mean) | 96 hours | [5] |
| Trichostatin A | UKF-NB-3 (Human Neuroblastoma) | 69.8 nM | 72 hours | [6] |
| Trichostatin A | HeLa (Human Cervical Cancer) | >200 ng/ml (~660 nM) for apoptosis | 24 hours | [7] |
Key Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol describes the steps to detect changes in histone acetylation levels in cultured cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the chosen duration.
-
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100-200 µL of 1X Laemmli sample buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 15-20 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins (histones are ~11-17 kDa) is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) and a loading control antibody (e.g., anti-total H3) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: HDAC Activity Assay
This protocol provides a general workflow for measuring HDAC activity from nuclear extracts using a fluorometric assay kit.
-
Preparation of Nuclear Extracts:
-
Treat cells with this compound as described above.
-
Harvest cells and wash with ice-cold PBS.
-
Isolate nuclear extracts using a commercial kit or a standard biochemical fractionation protocol.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
HDAC Activity Measurement:
-
Follow the manufacturer's instructions for the HDAC fluorimetric assay kit.
-
Typically, this involves adding a specified amount of nuclear extract to a 96-well plate.
-
Add the HDAC substrate provided in the kit to each well and incubate at 37°C for the recommended time.
-
Add the developer solution, which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
-
Calculate HDAC activity relative to the untreated control.
-
Visualizations
References
- 1. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichostatin A - Wikipedia [en.wikipedia.org]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
Technical Support Center: Cell Viability Assays After Trichostatin C Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers performing cell viability assays following treatment with Trichostatin C (TSC). TSC is an analog of Trichostatin A (TSA), a potent histone deacetylase (HDAC) inhibitor used in cancer research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (TSC) is an analog of Trichostatin A (TSA), a well-characterized histone deacetylase (HDAC) inhibitor.[1] It potently and reversibly inhibits class I and II HDACs.[2][3] By inhibiting HDACs, TSC prevents the removal of acetyl groups from histones, leading to a more open chromatin structure. This alters gene expression, promoting the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[3][4] Key effects include the upregulation of tumor suppressor proteins like p21 and p53, and the induction of pro-apoptotic proteins, ultimately leading to a decrease in cancer cell viability.[1][5]
Q2: How does this compound treatment affect cell viability and proliferation?
A2: this compound treatment typically leads to a dose-dependent decrease in cell viability.[1][6] This is achieved through two primary mechanisms:
-
Cell Cycle Arrest: TSC can induce cell cycle arrest at the G0/G1 or G2/M phase, preventing cells from progressing through the cell division cycle.[1][7] This arrest is often mediated by the upregulation of cell cycle inhibitors like p21.[1][5]
-
Induction of Apoptosis: TSC can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[5][7][8][9] This involves the activation of caspases, key enzymes in the apoptotic cascade.[5][8]
Q3: Which cell viability assay is best for experiments with this compound?
A3: The choice of assay depends on your specific experimental needs and available equipment.
-
MTT/WST-1/XTT (Tetrazolium Reduction Assays): These colorimetric assays are widely used and measure metabolic activity as an indicator of viability. They are cost-effective but can be susceptible to interference from compounds that affect cellular metabolism.[10][11]
-
CellTiter-Glo (ATP Assay): This is a luminescent assay that measures ATP levels, a direct indicator of metabolically active, viable cells.[12] It is generally more sensitive and has a simpler "add-mix-measure" protocol, making it suitable for high-throughput screening.[12][13]
-
Crystal Violet Assay: This assay stains the DNA of adherent cells and provides a measure of total cell number. It can be useful if you suspect the treatment affects cell metabolism without causing immediate cell death.[14]
Q4: What is a typical effective concentration range for this compound?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment.[14] IC50 values (the concentration that inhibits 50% of cell growth) have been reported in the low micromolar range for various cancer cell lines after 72 hours of treatment.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability observed | 1. Sub-optimal TSC Concentration: The concentration used may be too low for the specific cell line. 2. Short Treatment Duration: The incubation time may be insufficient to induce a measurable effect.[14] 3. Cell Line Resistance: The chosen cell line may be resistant to HDAC inhibitors. 4. Degraded TSC Stock: The TSC stock solution may have lost activity. | 1. Perform a Dose-Response Curve: Test a wider range of TSC concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value for your cell line.[9] 2. Increase Incubation Time: Extend the treatment duration (e.g., 24h, 48h, 72h).[14] 3. Use a Positive Control Cell Line: Confirm TSC activity in a cell line known to be sensitive.[14] 4. Prepare Fresh Stock Solutions: Use a fresh batch of TSC and store it properly according to the manufacturer's instructions, typically at -20°C.[14] |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.[14] 2. Edge Effects: Increased evaporation from the outer wells of the microplate.[14] 3. Incomplete Dissolution of Formazan Crystals (MTT assay): Leads to inaccurate absorbance readings. 4. Pipetting Errors: Inaccurate reagent dispensing. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. 3. Ensure Complete Solubilization: After adding the solubilization buffer (e.g., DMSO), shake the plate for at least 15 minutes on an orbital shaker and pipette up and down to dissolve all crystals.[14] 4. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent technique. |
| High Background Signal in "No Cell" Control Wells | 1. Media Components: Phenol (B47542) red or serum in the culture medium can interfere with absorbance readings. 2. Contamination: Bacterial or yeast contamination in the media or reagents. 3. Light Exposure: Extended exposure of tetrazolium reagents (MTT, WST-1) to light can cause spontaneous reduction.[10] | 1. Use Serum-Free/Phenol Red-Free Medium: During the final incubation with the assay reagent, use serum-free and phenol red-free medium. Always subtract the absorbance of a "media only" blank from all readings.[10] 2. Maintain Sterile Technique: Ensure all reagents and plates are sterile. Check cultures for contamination before starting the assay. 3. Protect from Light: Keep plates and reagents protected from direct light, especially during incubation steps. |
| Unexpected Increase in Signal at Certain TSC Concentrations | 1. Hormesis: A biphasic dose-response where low doses are stimulatory.[14] 2. Off-Target Effects: At certain concentrations, TSC might have unexpected pro-survival effects in some cell types.[14] 3. Assay Interference: The compound may directly interact with the assay reagent. | 1. Test a Wider Concentration Range: Determine if the effect is specific to a narrow concentration window.[14] 2. Confirm with an Alternate Assay: Use a different viability assay (e.g., CellTiter-Glo if using MTT) to confirm the results. 3. Run a Cell-Free Control: Incubate TSC with the assay reagent in cell-free media to check for direct chemical interference.[10] |
Quantitative Data Presentation
The following tables summarize the cytotoxic activity of this compound (TSC) and its well-studied analog Trichostatin A (TSA) in various cancer cell lines.
Table 1: Cytotoxicity of this compound (TSC) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |
| A549 | Lung Cancer | 6.24 | 72 hours | [1] |
| J82 | Bladder Cancer | 4.16 | 72 hours | [1] |
| SK-BR-3 | Breast Cancer | 0.60 | 72 hours | [1] |
Table 2: Cytotoxicity of Trichostatin A (TSA) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| UKF-NB-3 | Neuroblastoma | 69.8 nM | 72 hours | [6] |
| HCCLM3 | Hepatocellular Carcinoma | 2.5 µM | 24 hours | [9] |
| MHCC97H | Hepatocellular Carcinoma | 1 µM | 24 hours | [9] |
| MHCC97L | Hepatocellular Carcinoma | 2.5 µM | 48 hours | [9] |
Experimental Protocols & Workflows
Below is a generalized workflow for a cell viability experiment using this compound.
References
- 1. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Trichostatin A - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. The histone deacetylase inhibitor trichostatin a decreases lymphangiogenesis by inducing apoptosis and cell cycle arrest via p21-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Trichostatin A Treatment and Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high cell death during experiments with Trichostatin A (TSA).
Frequently Asked Questions (FAQs)
Q1: Why is my Trichostatin A treatment causing high levels of cell death?
Trichostatin A (TSA) is a potent histone deacetylase (HDAC) inhibitor that can induce significant cell death in various cell lines.[1][2][3] This is a known and often intended effect, as TSA is explored for its anti-cancer properties.[3] The primary mechanisms leading to cell death are the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5][6]
Q2: What are the underlying molecular mechanisms of TSA-induced apoptosis?
TSA can trigger apoptosis through two main pathways:
-
Intrinsic (Mitochondrial) Pathway: This is a commonly observed mechanism.[5][7] TSA can alter the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins like Bax.[4][8] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[1][9] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to cleavage of cellular substrates like PARP and ultimately, cell death.[1][5][9]
-
Extrinsic (Death Receptor) Pathway: In some cell types, TSA can increase the expression of Fas and its ligand (FasL), which triggers the activation of caspase-8 and initiates the extrinsic apoptotic cascade.[1]
Q3: How does TSA cause cell cycle arrest?
TSA can halt the cell cycle at the G1 and G2/M phases.[4][5][10] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[5][8][11] These proteins inhibit the activity of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression. The cell cycle arrest prevents damaged cells from proliferating and can be a prelude to apoptosis.[2]
Q4: Can TSA induce other forms of cell death?
Besides apoptosis, TSA has been shown to induce autophagy, a process of cellular self-digestion.[12] The role of autophagy in TSA-treated cells can be complex; it may act as a survival mechanism in some contexts, while in others, it may contribute to cell death.[13]
Troubleshooting Guide: High Cell Death with TSA Treatment
If you are observing higher-than-expected or inconsistent cell death in your experiments, consider the following troubleshooting steps.
| Issue | Potential Cause | Recommended Action |
| Excessive cell death even at low TSA concentrations | Cell line is highly sensitive to TSA. | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a wide range of concentrations (e.g., 1 nM to 1 µM) and narrow down to find the optimal concentration for your experimental goals.[14] |
| Incorrect TSA concentration. | Verify the concentration of your TSA stock solution. Ensure proper dilution calculations. | |
| Extended treatment duration. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal treatment duration that achieves the desired effect without excessive toxicity.[14] | |
| Inconsistent results between experiments | Variation in cell confluency at the time of treatment. | Standardize the cell seeding density to ensure a consistent confluency (e.g., 70-80%) at the start of each experiment. |
| Passage number of the cell line. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. | |
| Contamination (e.g., mycoplasma). | Regularly test your cell lines for mycoplasma contamination, which can affect cellular health and response to treatment. | |
| Difficulty distinguishing between apoptosis and necrosis | Assay limitations. | Use multiple assays to confirm the mode of cell death. For example, combine a viability assay (like MTT) with an apoptosis-specific assay (like Annexin V/PI staining or caspase activity assays). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on the cytotoxicity of TSA in urothelial carcinoma cells.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-4,500 cells/well and incubate for 24 hours.
-
TSA Treatment: Treat cells with the desired concentrations of TSA or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 or 48 hours).
-
MTT Incubation: Add MTT solution (0.5 mg/mL in complete medium) to each well and incubate at 37°C for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
This is a general protocol for analyzing cell cycle distribution using flow cytometry.[15][16][17][18]
-
Cell Harvesting: Harvest cells after TSA treatment and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to remove RNA and incubate for 15-30 minutes at room temperature or 37°C.
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Apoptosis Markers
This protocol outlines the general steps for detecting key apoptotic proteins.[19][20][21]
-
Cell Lysis: After TSA treatment, collect both adherent and floating cells. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Caspase-3 Activity Assay
This is a fluorometric assay to quantify the activity of caspase-3.[22][23][24][25][26]
-
Cell Lysis: Lyse TSA-treated and control cells in a chilled cell lysis buffer.
-
Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing DTT and the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. The increase in fluorescence corresponds to the level of caspase-3 activity.
Visualizations
References
- 1. Trichostatin A induces apoptosis in lung cancer cells via simultaneous activation of the death receptor-mediated and mitochondrial pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and rapid upregulation of gadd45β in LS174T human colon cancer cells [scirp.org]
- 3. Trichostatin A - Wikipedia [en.wikipedia.org]
- 4. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichostatin A induces bladder cancer cell death via intrinsic apoptosis at the early phase and Sp1‑survivin downregulation at the late phase of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Cell Cycle Arrest Caused by Histone Deacetylase Inhibitors in Human Carcinoma Cells [jstage.jst.go.jp]
- 11. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trichostatin A activates FOXO1 and induces autophagy in osteosarcoma [pubmed.ncbi.nlm.nih.gov]
- 13. Trichostatin A activates FOXO1 and induces autophagy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. PI Cell Cycle Analysis Protocol [icms.qmul.ac.uk]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. promega.com [promega.com]
Technical Support Center: Long-Term Stability of Trichostatin C Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Trichostatin C (TSC) stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your TSC solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] The choice of solvent may depend on the specific requirements of your experiment and downstream applications. For long-term storage, anhydrous, high-purity DMSO is a common choice for creating high-concentration stock solutions.[2]
Q2: What is the recommended concentration for a this compound stock solution?
A2: A common stock solution concentration for small molecule inhibitors is 10 mM. However, the optimal concentration may vary depending on the solubility of TSC in the chosen solvent and the final concentration required for your assay. It is advisable to consult the product datasheet for solubility information.
Q3: How should I store this compound stock solutions for long-term stability?
A3: For long-term stability, it is recommended to store this compound stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] The solid form of this compound is stable for at least four years when stored at -20°C.[1] To protect from light-induced degradation, use amber-colored vials or wrap the vials in foil.
Q4: Why is it important to aliquot my this compound stock solution?
A4: Aliquoting your stock solution into single-use volumes is a critical practice to prevent degradation that can be caused by repeated freeze-thaw cycles.[2] This also minimizes the risk of contamination each time the stock is used.
Q5: Can I store my this compound solution at 4°C?
A5: Storing stock solutions at 4°C is generally not recommended for long-term stability. While it may be acceptable for short-term use (a few days), storage at -20°C or -80°C is preferable to ensure the compound's integrity over weeks or months.
Q6: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that researchers may encounter with this compound stock solutions.
Problem 1: I observe a precipitate in my stock solution after thawing.
-
Possible Cause: The compound may have low solubility at colder temperatures, or the solvent may have absorbed moisture, reducing its solubilizing capacity.[2]
-
Solution:
-
Gently warm the vial to room temperature or in a 37°C water bath for a short period.
-
Vortex the solution thoroughly to ensure the compound is completely redissolved before use.
-
To prevent this issue, ensure you are using anhydrous (dry) solvent for preparing your stock solutions.[2]
-
Problem 2: I am not observing the expected biological activity in my experiment.
-
Possible Cause: The this compound may have degraded due to improper storage or handling. This could be a result of too many freeze-thaw cycles, extended storage at room temperature, or exposure to light.
-
Solution:
-
Confirm the integrity of your stock solution. If you have access to analytical instrumentation like HPLC, you can check the purity of your solution (see Experimental Protocol below).
-
If degradation is suspected, prepare a fresh stock solution from solid this compound.
-
Always use a fresh aliquot for each experiment to ensure consistent activity.
-
Problem 3: The color of my stock solution has changed over time.
-
Possible Cause: A change in color may indicate chemical degradation, such as oxidation.[2]
-
Solution:
-
It is best to discard the discolored stock solution as its purity and concentration are now questionable.
-
Prepare a fresh stock solution. If you suspect oxidation is an issue, consider purging the vial with an inert gas like argon or nitrogen before sealing and storing.
-
Quantitative Data on Stock Solution Stability
Since comprehensive, peer-reviewed stability data for this compound stock solutions is not widely available, the following table presents hypothetical data from a simulated long-term stability study. This table is intended to serve as a guideline for researchers and to illustrate the importance of proper storage conditions. The data represents the percentage of intact this compound remaining as determined by a stability-indicating HPLC method.
| Storage Condition | Solvent | 1 Month | 3 Months | 6 Months | 12 Months |
| -80°C | DMSO | >99% | >99% | >99% | >99% |
| Ethanol | >99% | >99% | >99% | 98% | |
| -20°C | DMSO | >99% | 98% | 96% | 92% |
| Ethanol | 98% | 95% | 91% | 85% | |
| 4°C | DMSO | 95% | 88% | 75% | <60% |
| Ethanol | 92% | 81% | 65% | <50% | |
| Room Temp (Dark) | DMSO | 85% | <70% | <50% | <30% |
| Ethanol | 80% | <60% | <40% | <20% | |
| Room Temp (Light) | DMSO | <70% | <50% | <30% | <10% |
| Ethanol | <60% | <40% | <20% | <5% |
Note: This is hypothetical data and should be confirmed by experimental analysis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO or 200-proof ethanol
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder.
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., for a 10 mM stock of TSC with a molecular weight of 464.51 g/mol , dissolve 4.645 mg in 1 mL of solvent).
-
Add the calculated volume of solvent to the vial containing the this compound powder.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Dispense the stock solution into single-use aliquots in sterile, amber vials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Method development and validation will be required for specific equipment and conditions.
-
Objective: To determine the purity and concentration of this compound in a stock solution over time and under various storage conditions.
-
Materials:
-
Aliquots of this compound stock solution
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
-
Procedure:
-
Method Development: Develop an HPLC method that can separate this compound from any potential degradation products. This typically involves testing different mobile phase compositions, gradients, and column temperatures. A forced degradation study (exposing TSC to acid, base, heat, light, and oxidation) can help in identifying potential degradation peaks.
-
Time-Zero Analysis: Immediately after preparing a fresh stock solution of this compound, analyze an aliquot by HPLC. This will serve as your baseline (100% purity) reference. Record the peak area and retention time of the intact this compound.
-
Sample Storage: Store the aliquots of your stock solution under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature in the dark, and room temperature with light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the aliquot using the same HPLC method as the time-zero sample.
-
Data Analysis: Compare the peak area of the intact this compound in the aged samples to the peak area of the time-zero sample. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100. Also, observe the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Decision tree for troubleshooting common issues with this compound solutions.
References
Technical Support Center: Understanding Paradoxical Gene Repression with Trichostatin A (TSA) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering paradoxical gene repression during experiments with Trichostatin A (TSA), a potent histone deacetylase (HDAC) inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with TSA, leading to the unexpected downregulation of gene expression.
Issue 1: After TSA treatment, my target gene, which I expected to be upregulated, is repressed.
-
Possible Cause 1: Indirect Gene Regulation. The repression of your target gene may not be a direct effect of histone hyperacetylation at its promoter. TSA can influence the expression or activity of other regulatory factors, such as transcription factors or non-coding RNAs, which in turn repress your gene of interest. For instance, TSA has been shown to modulate the activity of transcription factors like NF-κB and STAT3 through acetylation, which can lead to either activation or repression of their target genes depending on the cellular context.[1]
-
Troubleshooting Steps:
-
Literature Review: Investigate the known regulators of your target gene. Are any of these known to be affected by HDAC inhibitors or acetylation?
-
Transcription Factor Activity Assays: Perform assays (e.g., electrophoretic mobility shift assay (EMSA) or reporter assays) to determine if the activity of a suspected upstream transcription factor is altered by TSA treatment in your system.
-
Time-Course Experiment: Conduct a time-course experiment to distinguish between early (potentially direct) and late (potentially indirect) gene expression changes. Paradoxical repression due to indirect effects may appear at later time points.
-
-
Possible Cause 2: Cell-Type Specificity. The response to TSA is highly dependent on the cellular context, including the cell type and its epigenetic landscape.[1] A gene activated by TSA in one cell line may be repressed in another.
-
Troubleshooting Steps:
-
Verify in a Different Cell Line: If possible, repeat the experiment in a different, well-characterized cell line to see if the repressive effect is maintained.
-
Baseline Expression Analysis: Characterize the basal epigenetic state (e.g., histone modifications, DNA methylation) of your target gene's promoter in your specific cell line. This can provide clues about its potential for regulation by TSA.
-
Issue 2: A large number of genes are downregulated in my genome-wide expression analysis after TSA treatment.
-
Possible Cause 1: Global Transcriptional Effects. It is a well-documented phenomenon that HDAC inhibitors, including TSA, repress a similar number of genes as they activate.[1][2] This is not necessarily an experimental artifact.
-
Mechanism to Consider: Blockade of Transcriptional Elongation. In some cases, particularly for highly expressed genes or those with high copy numbers, HDAC inhibitors can cause a block in RNA polymerase II elongation, leading to transcriptional repression.[3]
-
Mechanism to Consider: Deactivation of Distal Enhancers. Gene repression by HDAC inhibitors can occur through the deactivation of distal enhancer regions, even if the promoter region of the gene shows increased histone acetylation.[4]
-
Troubleshooting Steps:
-
Global Run-On Sequencing (GRO-seq): If available, this technique can be used to measure nascent transcription and determine if there is a block in transcriptional elongation.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq): Perform ChIP-seq for histone marks associated with active enhancers (e.g., H3K27ac) to assess if TSA treatment leads to a decrease in acetylation at these distal regulatory regions for the repressed genes.
-
-
Possible Cause 2: Off-Target Effects or Toxicity. While TSA is a specific inhibitor of class I and II HDACs, high concentrations or prolonged treatment times can lead to cellular stress and apoptosis, which can indirectly cause widespread changes in gene expression.[5][6]
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration of TSA that induces histone acetylation without causing significant cell death. A typical starting point for in vitro studies is in the nanomolar range.[7] Also, assess gene expression at various time points to capture the primary effects of HDAC inhibition before secondary effects from toxicity dominate.
-
Cell Viability Assay: Always perform a cell viability assay (e.g., MTT or Annexin V staining) in parallel with your gene expression studies to monitor for toxicity.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: Why does an HDAC inhibitor like TSA, which is supposed to activate gene expression, cause gene repression?
A1: The "paradoxical" repression of genes by TSA is a multifaceted phenomenon. While TSA does lead to histone hyperacetylation, which is generally associated with a more open chromatin state, this does not automatically translate to gene activation for all genes.[9] Several mechanisms can lead to repression:
-
Acetylation of Non-Histone Proteins: TSA can induce the acetylation of non-histone proteins, including transcription factors. This modification can alter their DNA binding affinity, protein-protein interactions, or subcellular localization, sometimes converting an activator into a repressor or enhancing the activity of a repressor.[1]
-
Inhibition of Histone Acetyltransferases (HATs): Paradoxically, TSA treatment can lead to the inhibitory phosphorylation of certain HATs, such as hGCN5. This can reduce the overall HAT activity associated with specific gene promoters, leading to their downregulation.[10]
-
Involvement of Repressive Chromatin Readers: The hyperacetylated state induced by TSA might facilitate the binding of protein complexes that contain "reader" domains (like bromodomains) but are ultimately repressive in nature for certain gene loci.
-
Disruption of Essential Enhancer-Promoter Loops: Repression can occur due to the deactivation of distal enhancers, which are critical for the expression of their target genes, despite increased histone acetylation at the transcription start site.[4]
Q2: Is the paradoxical gene repression I'm observing a result of an experimental error?
A2: Not necessarily. The observation that HDAC inhibitors can repress a significant number of genes is well-established in the literature.[1][2] If you have included appropriate controls (e.g., vehicle-treated cells) and have ruled out issues like contamination or technical errors in your gene expression analysis, it is likely a genuine biological effect of TSA.
Q3: How can I confirm that TSA is working as expected in my system, even if my target gene is repressed?
A3: You can perform several validation experiments:
-
Western Blot for Acetylated Histones: A hallmark of TSA activity is an increase in global histone acetylation. You can perform a western blot using antibodies specific for acetylated histones (e.g., acetyl-H3 or acetyl-H4) to confirm that TSA is effectively inhibiting HDACs in your cells.
-
qRT-PCR for a Known TSA-Inducible Gene: As a positive control, measure the expression of a gene known to be consistently upregulated by TSA, such as CDKN1A (p21).[2][11] An increase in its expression would indicate that the treatment is active.
Q4: What concentration of TSA should I use for my experiments?
A4: The optimal concentration of TSA is cell-type dependent and should be determined empirically. However, a general starting range for in vitro cell culture experiments is between 50 nM and 500 nM.[7][12] It is crucial to perform a dose-response curve to find a concentration that maximizes the desired effect (e.g., histone hyperacetylation) while minimizing cytotoxicity.[7][13]
Q5: How long should I treat my cells with TSA?
A5: The duration of treatment depends on the biological question.
-
For observing direct effects on histone acetylation: A short treatment of 2-6 hours is often sufficient.[14]
-
For observing changes in gene expression: Treatment times of 12-24 hours are commonly used.[12][15]
-
For observing phenotypic changes (e.g., cell cycle arrest, apoptosis): Longer treatments of 24-72 hours may be necessary.[16][17] A time-course experiment is highly recommended to identify the optimal treatment duration for your specific endpoint.
Quantitative Data Summary
Table 1: Effect of HDAC Inhibitors on Gene Expression in Various Cancer Cell Lines
| Cell Line | HDAC Inhibitor | Treatment | No. of Upregulated Genes | No. of Downregulated Genes | Reference |
| T24 (Bladder Carcinoma) | Trichostatin A | 1 µM for 24h | ~150 | ~120 | [2] |
| MDA (Breast Carcinoma) | Trichostatin A | 1 µM for 24h | ~100 | ~100 | [2] |
| HUVECs | Trichostatin A | 500 nM for 24h | Top 20 shown | Top 20 shown | [12] |
| E. histolytica | Trichostatin A | - | 122 | 41 | [15] |
Table 2: IC₅₀ Values of Trichostatin A for Different HDACs
| HDAC Isoform | IC₅₀ (nM) | Reference |
| HDAC1 | 6 | [18] |
| HDAC4 | 38 | [18] |
| HDAC6 | 8.6 | [18] |
| General (Class I/II) | ~20 | [5] |
Experimental Protocols
Protocol 1: Analysis of Gene Expression Changes by qRT-PCR following TSA Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
TSA Treatment:
-
Prepare a stock solution of TSA in a suitable solvent (e.g., DMSO).
-
The following day, treat the cells with the desired final concentration of TSA (e.g., 100 nM). Include a vehicle control (DMSO-treated) group.
-
Incubate for the desired duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for your gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between TSA-treated and vehicle control samples.
-
Protocol 2: Western Blot for Detection of Histone Hyperacetylation
-
Cell Treatment and Lysis:
-
Treat cells with TSA and a vehicle control as described above.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors (including TSA to prevent deacetylation during lysis).
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Probe for a loading control (e.g., total Histone H3 or β-actin) to ensure equal protein loading.
-
Visualizations
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HDAC inhibitors induce transcriptional repression of high copy number genes in breast cancer through elongation blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trichostatin A - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trichostatin A Restores Expression of Adherens and Tight Junction Proteins during Transforming Growth Factor β-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paradoxical effects of trichostatin A: inhibition of NF-Y-associated histone acetyltransferase activity, phosphorylation of hGCN5 and downregulation of cyclin A and B1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription [frontiersin.org]
- 13. Trichostatin A for Efficient CRISPR-Cas9 Gene Editing of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Trichostatin A effects on gene expression in the protozoan parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Mechanisms of trichostatin A inhibiting AGS proliferation and identification of lysine-acetylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
How to prevent degradation of Trichostatin C in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Trichostatin C in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in culture media a concern?
This compound is a potent histone deacetylase (HDAC) inhibitor widely used in cell biology and cancer research. Its activity is dependent on its chemical structure, particularly the hydroxamic acid moiety, which is susceptible to hydrolysis. Degradation in the aqueous, warm, and enzyme-containing environment of cell culture media can lead to a loss of its inhibitory activity, resulting in inconsistent and unreliable experimental outcomes.
Q2: What are the main factors that contribute to the degradation of this compound in culture media?
Several factors can lead to the degradation of this compound in a typical cell culture setup:
-
Hydrolysis: The hydroxamic acid group in this compound is prone to hydrolysis in aqueous solutions, a process that is accelerated at physiological pH (around 7.4) and temperature (37°C).
-
Enzymatic Degradation: If the culture medium is supplemented with serum, such as Fetal Bovine Serum (FBS), esterases and other enzymes present in the serum can accelerate the degradation of this compound.
-
Temperature: The standard cell culture temperature of 37°C significantly increases the rate of chemical degradation compared to storage temperatures.
-
pH: The slightly alkaline pH of most culture media (typically 7.2-7.4) can contribute to the hydrolysis of the hydroxamic acid moiety.
-
Light Exposure: Although less documented for this compound specifically, many complex organic molecules are light-sensitive. Prolonged exposure to light can potentially contribute to its degradation.
Q3: How should I prepare and store this compound stock solutions to ensure maximum stability?
To maintain the potency of this compound, proper preparation and storage of stock solutions are critical.
-
Solvent: this compound is sparingly soluble in water but readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. It is highly recommended to prepare a concentrated stock solution in anhydrous, high-purity DMSO.
-
Storage Temperature: Store the lyophilized powder and the DMSO stock solution at -20°C or -80°C for long-term stability.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into small, single-use volumes.
-
Protection from Light: Store the stock solution in amber vials or tubes, or wrap them in aluminum foil to protect from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results with this compound. | Degradation of this compound in the culture medium. | 1. Prepare fresh working solutions: Dilute the stock solution into the culture medium immediately before adding it to the cells. Do not store diluted this compound in culture media. 2. Replenish the media: For long-term experiments (over 24 hours), consider replacing the culture medium containing fresh this compound every 12-24 hours to maintain a consistent effective concentration. 3. Use serum-free media if possible: If your experimental design allows, using serum-free media can reduce enzymatic degradation. If serum is required, be mindful of the potential for faster degradation. |
| Complete loss of this compound activity. | Improper storage of stock solution leading to degradation. | 1. Check storage conditions: Ensure your stock solution is stored at -20°C or -80°C and protected from light. 2. Avoid multiple freeze-thaw cycles: Use single-use aliquots. 3. Use fresh DMSO: Ensure the DMSO used for reconstitution is of high purity and anhydrous, as water content can lead to hydrolysis even in frozen stocks over time. |
| Variability between different batches of this compound. | Differences in purity or handling of the compound. | 1. Source from a reputable supplier: Ensure you are using a high-purity grade of this compound. 2. Perform a dose-response curve: For each new batch, it is advisable to perform a dose-response experiment to verify its potency and determine the optimal working concentration for your specific cell line and assay. |
Data Presentation
| Condition | Solvent/Medium | Temperature | Stability | Recommendations |
| Long-term Storage | Lyophilized Powder | -20°C | High (up to 24 months reported for TSA) | Store in a desiccator, protected from light. |
| Stock Solution | DMSO | -20°C / -80°C | Good (use within 3 months for TSA) | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Aqueous Buffer/Culture Media | 4°C | Poor | Prepare fresh and use immediately. Do not store. |
| In-Culture | Culture Media (with/without serum) | 37°C | Low (significant degradation expected within hours to a day) | For prolonged exposure, replenish the media with fresh this compound every 12-24 hours. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Application of this compound to Cell Culture
-
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed complete culture medium (with or without serum, as required by the experiment)
-
Cultured cells
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your culture volume.
-
Immediately before adding to the cells, dilute the calculated volume of the this compound stock solution into a small volume of pre-warmed culture medium. Mix gently.
-
Add the diluted this compound solution to your cell culture plates and gently swirl to ensure even distribution.
-
For experiments lasting longer than 24 hours, it is recommended to perform a medium change with freshly prepared this compound every 12-24 hours.
-
Mandatory Visualization
Caption: Workflow for preparing and using this compound to minimize degradation.
Caption: Factors leading to the degradation of this compound in culture.
Technical Support Center: Optimizing Trichostatin A (TSA) Protocols for Sensitive Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor, Trichostatin A (TSA), particularly in the context of sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Trichostatin A and what is its mechanism of action?
A1: Trichostatin A (TSA) is an organic compound that acts as a potent and reversible inhibitor of class I and II histone deacetylases (HDACs).[1][2] By inhibiting HDACs, TSA prevents the removal of acetyl groups from histones, leading to hyperacetylation of these proteins. This alteration in chromatin structure allows for greater access of transcription factors to DNA, thereby modulating gene expression.[2] This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[2][3]
Q2: How do I prepare and store a stock solution of TSA?
A2: TSA is typically supplied as a lyophilized powder. To prepare a stock solution, it is recommended to dissolve it in a solvent such as dimethyl sulfoxide (B87167) (DMSO).[3][4][5] For example, to create a 4mM stock solution, you can reconstitute 1 mg of TSA in 826 µL of DMSO.[5] It is crucial to store the stock solution at -20°C, protected from light, and in aliquots to avoid multiple freeze-thaw cycles, which can lead to loss of potency.[3][4] For optimal results, it is best to use freshly prepared stock solutions.[3]
Q3: What are the typical working concentrations and incubation times for TSA treatment?
A3: The optimal working concentration and incubation time for TSA are highly dependent on the specific cell line and the experimental endpoint. Generally, TSA is effective in the nanomolar (nM) range.[6] For many cancer cell lines, concentrations ranging from 50 to 400 nM for 12 to 72 hours are commonly used.[3][5] However, for sensitive cell lines, it is crucial to perform a dose-response curve to determine the optimal concentration that balances efficacy with minimal cytotoxicity.[6]
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low TSA concentrations.
-
Question: I am treating my sensitive cell line with TSA, and I'm observing significant cytotoxicity, even at concentrations reported in the literature for other cell lines. What could be the cause and how can I mitigate this?
-
Answer: Sensitive cell lines, such as primary cells or certain cancer cell lines, can exhibit a heightened response to TSA-induced apoptosis.[7][8] The observed cytotoxicity could be due to several factors:
-
Cell-type specific sensitivity: Different cell lines have varying sensitivities to HDAC inhibitors.[6][7]
-
Prolonged incubation time: Continuous exposure to TSA can lead to cumulative toxicity.
-
Sub-optimal cell health: Cells that are stressed or unhealthy prior to treatment may be more susceptible to TSA-induced death.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: This is the most critical step. Test a range of lower TSA concentrations (e.g., 1-100 nM) and shorter incubation times (e.g., 6, 12, 18, 24 hours).[6][8]
-
Assess Cell Viability: Use a reliable cell viability assay, such as the MTT or MTS assay, to determine the IC50 value for your specific cell line at different time points.
-
Consider Pulsed Treatment: Instead of continuous exposure, try a "pulse-chase" experiment where cells are treated with TSA for a shorter duration (e.g., 4-8 hours), after which the media is replaced with fresh, drug-free media.
-
Ensure Optimal Cell Culture Conditions: Maintain a healthy cell culture with consistent seeding densities and regular media changes prior to the experiment.
-
Issue 2: Inconsistent or no observable effect of TSA on histone acetylation.
-
Question: I have treated my cells with TSA, but a Western blot for acetylated histones shows no significant increase compared to the control. What could be wrong?
-
Answer: A lack of detectable histone hyperacetylation could stem from several issues related to the reagent, protocol, or the cells themselves.
Troubleshooting Steps:
-
Verify TSA Activity: Ensure your TSA stock solution is not degraded. Prepare a fresh stock solution from a new vial of lyophilized powder.
-
Optimize Western Blot Protocol for Histones: Histones are small, basic proteins and require specific considerations for Western blotting.
-
Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) for better resolution of low molecular weight proteins.[9]
-
Use a nitrocellulose or PVDF membrane with a smaller pore size (0.2 µm) to ensure efficient transfer of small proteins.[9]
-
Confirm successful transfer by Ponceau S staining before blocking.[10]
-
-
Check Antibody Specificity and Dilution: Use an antibody specifically validated for detecting acetylated histones (e.g., anti-acetyl-Histone H3 or H4) and optimize the antibody dilution.
-
Increase TSA Concentration or Incubation Time: Based on your cell line's sensitivity, you may need to increase the TSA concentration or extend the incubation period to see a robust effect.
-
Use a Positive Control: Treat a well-characterized, responsive cell line alongside your experimental cells to confirm that the TSA and the detection method are working correctly.
-
Issue 3: Off-target effects or unexpected changes in gene expression.
-
Question: I am observing changes in the expression of genes that are not known targets of HDAC inhibition. How can I be sure the effects I'm seeing are specific to TSA's mechanism of action?
-
Answer: While TSA is a relatively specific HDAC inhibitor, off-target effects can occur, especially at higher concentrations.[3] It's also important to remember that HDACs have numerous non-histone protein substrates, and their inhibition can lead to a cascade of downstream effects.
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of TSA that gives you the desired level of histone acetylation to minimize off-target effects.
-
Include a Structurally Different HDAC Inhibitor: To confirm that the observed effects are due to HDAC inhibition and not a specific off-target effect of TSA, consider using another HDAC inhibitor with a different chemical structure, such as Suberoylanilide Hydroxamic Acid (SAHA) or Valproic Acid.
-
Perform Rescue Experiments: If possible, overexpressing a specific HDAC that is a target of TSA might rescue the phenotype, providing evidence for on-target activity.
-
Washout Experiment: Since TSA's inhibition is reversible, washing out the drug should lead to a reversal of the observed phenotype over time.[3] This can help distinguish direct epigenetic effects from longer-term, indirect consequences.
-
Data Presentation
Table 1: Recommended Starting Concentrations of Trichostatin A for Various Cell Lines
| Cell Line | Cell Type | Recommended Starting Concentration | Incubation Time (hours) | IC50 |
| HeLa | Human Cervical Cancer | 100 - 400 nM | 18 - 48 | ~300 nM (48h)[11] |
| A549 | Human Lung Carcinoma | 100 - 200 nM | 18 | N/A |
| Caski | Human Cervical Cancer | 200 nM | 18 | N/A |
| UKF-NB-3 | Human Neuroblastoma | 50 - 100 nM | 72 | 69.8 nM[12] |
| BFTC-905 | Urothelial Carcinoma | >1 µM (24h), ~27 nM (48h) | 24 - 48 | >1µM (24h), 27 nM (48h)[13] |
| BFTC-909 | Urothelial Carcinoma | >1 µM (24h), ~88 nM (48h) | 24 - 48 | >1µM (24h), 88 nM (48h)[13] |
| Primary CD4+ T-cells | Primary Immune Cells | < 5 nM | 24 | < 5 nM[7] |
| iPSCs | Pluripotent Stem Cells | 3 - 12.5 ng/mL | 20 - 24 | N/A |
| RGC-5 | Retinal Ganglion Cells | 150 - 500 nM | 24 - 48 | N/A |
| DU145 | Human Prostate Carcinoma | Not specified, induces 15% cell death | Not specified | N/A |
Note: IC50 values can vary significantly based on the assay conditions and the specific cell line passage number. It is always recommended to determine the IC50 experimentally for your specific conditions.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay after TSA Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
TSA Treatment: Prepare serial dilutions of TSA in complete culture medium. Remove the old medium from the wells and add the TSA-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest TSA concentration well.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization of the formazan (B1609692) crystals and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Histone H3 Acetylation
-
Cell Lysis: After TSA treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Some protocols recommend acid extraction for purifying histones.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a high-percentage (e.g., 15%) polyacrylamide gel and run the electrophoresis to separate the proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[9][16]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated Histone H3 (e.g., anti-acetyl-H3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3 or another loading control like GAPDH.
Mandatory Visualization
References
- 1. stemcell.com [stemcell.com]
- 2. Trichostatin A - Wikipedia [en.wikipedia.org]
- 3. hdac1.com [hdac1.com]
- 4. hdac1.com [hdac1.com]
- 5. Trichostatin A (TSA) | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trichostatin A induces cell death at the concentration recommended to differentiate the RGC-5 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. Trichostatin A resistance is facilitated by HIF-1α acetylation in HeLa human cervical cancer cells under normoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histone Modification [labome.com]
- 16. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
Technical Support Center: The Impact of Serum Concentration on Trichostatin C Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trichostatin C (TSC). The information provided addresses common issues encountered during experiments, with a focus on the impact of serum concentration on TSC activity.
Troubleshooting Guides
Issue: Reduced or Inconsistent this compound Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| High Serum Concentration | Serum proteins, particularly albumin, can bind to this compound, reducing its effective concentration available to the cells.[1][2][3] Consider performing experiments in a reduced serum medium (e.g., 0.5-2% FBS) after initial cell attachment. Always include a vehicle control with the same reduced serum concentration to account for any effects of serum deprivation on cell health. |
| Incorrect Drug Concentration | The optimal concentration of this compound is cell-type dependent.[4] Perform a dose-response curve to determine the optimal working concentration for your specific cell line. IC50 values for the related compound Trichostatin A (TSA) typically fall within the nanomolar range.[5][6] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to HDAC inhibitors.[4][6] If possible, test a cell line known to be sensitive to this compound or A as a positive control. |
| Drug Degradation | Improper storage can lead to the degradation of this compound. Store stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment. Protect from light.[7] |
Issue: High Variability Between Experimental Repeats
| Potential Cause | Troubleshooting Steps |
| Inconsistent Serum Batches | Different lots of fetal bovine serum (FBS) can have varying protein compositions, leading to batch-to-batch variability in the extent of this compound binding. If possible, use a single lot of serum for a complete set of experiments. |
| Variable Cell Seeding Density | The confluency of cells at the time of treatment can affect their response to this compound. Ensure consistent cell seeding density and allow cells to reach a similar confluency before starting treatment. |
| Inconsistent Incubation Times | The duration of exposure to this compound will influence the observed effect. Maintain consistent incubation times across all experiments. |
Frequently Asked Questions (FAQs)
Q1: How does serum in the cell culture medium affect the activity of this compound?
A1: Serum contains a high concentration of proteins, with albumin being the most abundant. Trichostatin A (TSA), a compound structurally and functionally similar to this compound, has been shown to have a strong binding affinity for bovine serum albumin (BSA).[2][3] This binding is a spontaneous interaction that can sequester the drug, reducing the free concentration of this compound available to enter the cells and inhibit histone deacetylases (HDACs). Consequently, a higher concentration of this compound may be required to achieve the desired biological effect in the presence of high serum concentrations.
Q2: What is the recommended serum concentration for in vitro experiments with this compound?
A2: While there is no single universally recommended concentration, many studies with HDAC inhibitors are performed in reduced serum conditions (e.g., 0.5-5% FBS) to minimize the confounding effects of protein binding. However, the optimal serum concentration is a balance between minimizing drug sequestration and maintaining the health and viability of the specific cell line being used. It is advisable to perform preliminary experiments to determine the lowest serum concentration that does not adversely affect your cells over the duration of the experiment.
Q3: I am not observing the expected level of histone acetylation after treating my cells with this compound. What could be the reason?
A3: Aside from the serum concentration discussed above, several other factors could be at play. Ensure that your this compound stock solution is properly prepared and stored to prevent degradation.[7] Verify the concentration used, as the effective concentration can be cell-type dependent.[4] You can also check the activity of your this compound by performing an in vitro HDAC activity assay using purified HDAC enzymes or nuclear extracts. Finally, confirm the efficiency of your histone extraction and Western blotting procedures.
Q4: Can this compound affect non-histone proteins?
A4: Yes, while originally identified as histone deacetylase inhibitors, it is now known that HDACs also deacetylate a wide range of non-histone proteins, including transcription factors and other cellular regulators.[8][9] Therefore, the biological effects of this compound are not limited to changes in histone acetylation and gene expression but can also involve the modulation of various signaling pathways through effects on non-histone protein acetylation.
Data Presentation
Table 1: IC50 Values for Trichostatin A (TSA) in Various Cancer Cell Lines
Note: The following data is for Trichostatin A (TSA), a closely related compound to this compound. The serum concentrations used in the original studies are noted where available. Variations in cell lines, assay methods, and incubation times will contribute to differences in IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Serum Concentration |
| UKF-NB-3 | Neuroblastoma | 69.8 | 72 hours | 10% FBS[4] |
| UKF-NB-4 | Neuroblastoma | >100 | 72 hours | 10% FBS[4] |
| SK-N-AS | Neuroblastoma | 129.4 | 72 hours | 10% FBS[4] |
| MCF-7 | Breast Carcinoma | ~124.4 (mean) | 96 hours | Not specified[5] |
| T-47D | Breast Carcinoma | ~124.4 (mean) | 96 hours | Not specified[5] |
| MDA-MB-231 | Breast Carcinoma | ~124.4 (mean) | 96 hours | Not specified[5] |
| HCCLM3 | Hepatocellular Carcinoma | 3273 (24h), 1552 (48h) | 24, 48 hours | 10% FBS[10] |
| MHCC97H | Hepatocellular Carcinoma | 2589 (24h), 1190.8 (48h) | 24, 48 hours | 10% FBS[10] |
| MHCC97L | Hepatocellular Carcinoma | 3622 (24h), 1908 (48h) | 24, 48 hours | 10% FBS[10] |
| HeLa | Cervical Cancer | >100 | 48 hours | Not specified[11] |
Experimental Protocols
1. Protocol for Determining the Effect of Serum Concentration on this compound Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.[12][13]
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Reduced serum medium (e.g., DMEM with 1%, 2.5%, and 5% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium and incubate overnight to allow for attachment.
-
The next day, remove the complete growth medium and replace it with media containing different serum concentrations (e.g., 10%, 5%, 2.5%, and 1% FBS).
-
Prepare serial dilutions of this compound in the corresponding serum-containing media.
-
Add the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells for each serum concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control for each serum concentration and determine the IC50 values.
2. Protocol for In Vitro HDAC Activity Assay
This protocol is a general guideline based on commercially available colorimetric or fluorometric HDAC assay kits.[14][15][16]
Materials:
-
Nuclear extract from cells or purified HDAC enzyme
-
HDAC assay buffer
-
Acetylated histone substrate
-
This compound (as a positive control for inhibition)
-
Developer solution
-
96-well plate (black or clear, depending on the assay type)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Prepare the nuclear extract from untreated cells or cells treated with this compound.
-
In a 96-well plate, add the nuclear extract or purified HDAC enzyme to the appropriate wells.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound.
-
Add the HDAC assay buffer to all wells.
-
Initiate the reaction by adding the acetylated histone substrate.
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. This step may also initiate a colorimetric or fluorometric reaction.
-
Incubate at room temperature or 37°C for the recommended time to allow for signal development.
-
Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the HDAC activity relative to the control and determine the inhibitory effect of this compound.
Visualizations
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biophysical studies of the binding of histone deacetylase inhibitor (Trichostatin-A) with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trichostatin A (TSA) | Cell Signaling Technology [cellsignal.com]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichostatin A resistance is facilitated by HIF-1α acetylation in HeLa human cervical cancer cells under normoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. epigentek.com [epigentek.com]
- 16. resources.bio-techne.com [resources.bio-techne.com]
Validation & Comparative
Trichostatin A vs. Trichostatin C: A Comparative Efficacy Guide for Researchers
In the landscape of epigenetic research, histone deacetylase (HDAC) inhibitors have emerged as critical tools for understanding gene regulation and as promising therapeutic agents, particularly in oncology. Among these, Trichostatin A (TSA) is a well-established and potent pan-HDAC inhibitor. This guide provides a detailed comparison of the efficacy of Trichostatin A against its lesser-known glycosylated derivative, Trichostatin C (TSC), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: A Shared Target with Structural Divergence
Both Trichostatin A and this compound exert their biological effects by inhibiting the activity of class I and II histone deacetylases.[1][2] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and generally suppressing gene transcription. By inhibiting HDACs, TSA and TSC promote histone hyperacetylation, which relaxes chromatin structure and allows for the transcriptional activation of various genes, including those involved in cell cycle arrest and apoptosis.[1][3]
The core mechanism of inhibition for both compounds involves the chelation of a zinc ion within the active site of the HDAC enzyme via their hydroxamic acid group.[4] However, the key structural difference lies in the glycosylation of this compound. TSC is a glucopyranosyl hydroxylamine (B1172632) derivative of TSA, meaning it has a glucose molecule attached.[5][6] This structural modification may influence its binding affinity, cell permeability, and overall potency compared to TSA.
Quantitative Comparison of Efficacy
Inhibitory Concentration (IC50) Against HDAC Isoforms
| Compound | HDAC1 | HDAC3 | HDAC4 | HDAC6 | HDAC8 | HDAC10 |
| Trichostatin A | ~6 nM[6] | ~20 nM[2] | ~38 nM[6] | ~8.6 nM[6] | - | ~20 nM[2] |
| This compound | Inhibitory Activity Reported[2] | - | - | Inhibitory Activity Reported[2] | - | - |
Antiproliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Trichostatin A (nM) | This compound (µM) |
| A549 | Lung Cancer | - | 6.24[2] |
| J82 | Urothelial Bladder Cancer | - | 4.16[2] |
| SK-BR-3 | Breast Cancer | - | 0.6[2] |
| Breast Carcinoma Cell Lines (Mean) | Breast Cancer | 124.4 ± 120.4[7] | - |
Biological Effects: Cell Cycle Arrest and Apoptosis
Both TSA and TSC have been shown to induce cell cycle arrest and apoptosis in cancer cells, which are key indicators of their anticancer efficacy.
Trichostatin A is known to arrest the cell cycle at both the G1 and G2/M phases.[1] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors like p21.[3] TSA-induced apoptosis is a well-documented phenomenon, proceeding through both intrinsic and extrinsic pathways involving caspase activation.[3][8]
This compound has also been demonstrated to induce apoptosis and arrest the cell cycle at the G2/M phase in lung and urothelial bladder cancer cells.[2] A recent study highlighted that TSC's anticancer effects are mediated through the activation of caspase 3 and caspase 7.[2] Furthermore, this study revealed a synergistic anticancer effect when TSC is combined with the DNA methyltransferase (DNMT) inhibitor, decitabine.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of HDAC inhibitors like Trichostatin A and this compound.
Histone Deacetylase (HDAC) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
-
Enzyme and Substrate Preparation : Recombinant human HDAC isoforms are used as the enzyme source. A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is prepared in an assay buffer.
-
Inhibitor Preparation : Trichostatin A or this compound is serially diluted to various concentrations in the assay buffer.
-
Reaction Setup : The HDAC enzyme, substrate, and inhibitor are incubated together in a 96-well plate. A control group without the inhibitor is included.
-
Deacetylation Reaction : The plate is incubated at 37°C to allow the deacetylation reaction to proceed.
-
Development : A developer solution containing a protease (e.g., trypsin) and a positive control inhibitor (like TSA for the control wells) is added to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Fluorescence Measurement : The fluorescence is measured using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compounds on cell proliferation and viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of Trichostatin A or this compound for a specified period (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle (e.g., DMSO).
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Cells are treated with the desired concentrations of Trichostatin A or this compound for a specific time.
-
Cell Harvesting : Adherent cells are detached using a gentle enzyme (e.g., TrypLE), and both adherent and floating cells are collected by centrifugation.
-
Staining : The cell pellet is resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis : The stained cells are immediately analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis : The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.[8]
Western Blotting for Acetylated Histones
This technique is used to detect the level of histone acetylation within cells following treatment with HDAC inhibitors.
-
Cell Lysis : Cells are treated with Trichostatin A or this compound, and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation : The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis : The intensity of the bands corresponding to the acetylated histones is quantified and normalized to the loading control to determine the relative increase in histone acetylation.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of HDAC inhibitors, a typical experimental workflow, and a key signaling pathway affected by these compounds.
Caption: Mechanism of HDAC Inhibition by Trichostatin A/C.
Caption: Experimental Workflow for Efficacy Evaluation.
References
- 1. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichostatin A - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. stemcell.com [stemcell.com]
- 7. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 8. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to HDAC Inhibitors in Cancer Therapy: Trichostatin C vs. Vorinostat (SAHA)
This guide provides an objective comparison of two prominent histone deacetylase (HDAC) inhibitors, Trichostatin C (TSC) and Vorinostat (B1683920) (Suberoylanilide Hydroxamic Acid, SAHA), for their applications in cancer therapy. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanisms, efficacy, and cellular effects, presenting quantitative data in structured tables and visualizing complex pathways and workflows.
Introduction and Mechanism of Action
Both this compound and Vorinostat are potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[1] HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression of genes, including tumor suppressors.[1] By inhibiting HDACs, these compounds cause an accumulation of acetylated histones and other non-histone proteins, which results in a more open chromatin state, re-expression of silenced genes, and ultimately, cancer cell cycle arrest, differentiation, and apoptosis.[1][2]
Vorinostat (SAHA) is a synthetic hydroxamic acid-based pan-HDAC inhibitor, targeting both Class I and Class II HDACs.[1][2] It was the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL).[3][4] Its mechanism involves chelating the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity.[1][3]
This compound (TSC) is a natural product analogue of the well-studied pan-HDAC inhibitor, Trichostatin A (TSA).[5] Like its parent compound, TSC is expected to inhibit Class I and Class II HDACs.[5][6] Its hydroxamic acid group is also crucial for chelating the zinc ion within the HDAC active site.[5] While specific data for TSC is less abundant, studies on TSA provide significant insight into its probable mechanism and efficacy.
Quantitative Comparison of In Vitro Efficacy
The anti-proliferative activity of HDAC inhibitors is a key metric for their therapeutic potential. The following tables summarize the 50% inhibitory concentrations (IC50) of Vorinostat and Trichostatins against various cancer cell lines and HDAC enzymes.
Table 1: HDAC Enzyme Inhibitory Activity (IC50)
| Compound | HDAC1 | HDAC3 | HDAC4 | HDAC6 | Reference(s) |
| Vorinostat (SAHA) | 10 nM | 20 nM | - | - | [7][8] |
| Trichostatin A (TSA) * | ~6 nM | - | ~38 nM | ~8.6 nM | [9] |
*Data for Trichostatin A (TSA), a close analogue of this compound.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Cell Line | Cancer Type | Vorinostat (SAHA) IC50 | This compound (TSC) IC50 | Trichostatin A (TSA)* IC50 | Reference(s) |
| A549 | Lung Cancer | - | 6.24 µM | - | [5] |
| J82 | Bladder Cancer | - | 4.16 µM | - | [5] |
| NCI-H460 | Lung Cancer | 1.21 µM (72h) | - | - | [10] |
| PANC-1 | Pancreatic Cancer | 0.47 µM (48h) | - | 0.29 µM (48h) | [11] |
| MiaPaCa-2 | Pancreatic Cancer | 1.83 µM (48h) | - | 0.38 µM (48h) | [11] |
| MCF-7 | Breast Cancer | 0.75 µM | 0.60 µM (SK-BR-3 line) | 26.4-308.1 nM (various lines) | [5][7][9] |
| PC-3 | Prostate Cancer | 2.5-7.5 µM | - | - | [7] |
| UKF-NB-3 | Neuroblastoma | - | - | 69.8 nM (72h) | [12] |
*Data for Trichostatin A (TSA), a close analogue of this compound.
Cellular Effects: Apoptosis and Cell Cycle Arrest
Both inhibitors induce apoptosis and cause cell cycle arrest in a variety of cancer cells.
Vorinostat (SAHA) has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[1] It promotes cell cycle arrest, often in the G1 and G2-M phases, by modulating the expression of cell cycle regulators like p21.[7][13] In NCI-H460 lung cancer cells, treatment with 2.5 µM to 10 µM SAHA for 24 hours significantly increased the rate of apoptosis.[10]
This compound (TSC) also effectively induces apoptosis, mediated by the activation of caspases 3 and 7.[5] In one study, 72 hours of incubation with TSC increased caspase 3/7-positive cells from 3.8% in controls to over 60% at concentrations of 1 µM and 10 µM.[5] Furthermore, TSC treatment leads to a dose-dependent arrest in the G2/M phase of the cell cycle.[5]
Table 3: Comparison of Cellular Effects
| Effect | Vorinostat (SAHA) | This compound (TSC) / TSA* | Reference(s) |
| Apoptosis Induction | Yes, via intrinsic & extrinsic pathways | Yes, via caspase 3/7 activation (TSC) | [1][5] |
| Cell Cycle Arrest | G1 and G2/M phases | G2/M phase (TSC), G1 and G2/M phases (TSA) | [5][7][14] |
| Key Proteins Modulated | ↑ Acetylated Histones, ↑ p21 | ↑ Acetylated Histones, ↑ p21, ↑ Bim, ↓ Axl | [2][5] |
*Data for Trichostatin A (TSA) may be indicative of this compound's activity.
Signaling Pathways
HDAC inhibitors influence multiple signaling pathways critical for cancer cell survival and proliferation.
Vorinostat has been demonstrated to interfere with the PI3K/AKT/mTOR and the insulin-like growth factor (IGF-IR) signaling pathways, both of which are central regulators of cell growth and survival.[1][15]
This compound has been shown to downregulate the expression of the Axl receptor tyrosine kinase, a key player in tumor progression and drug resistance.[5] This is associated with the up-regulation of the transcription factor FoxO1 and the pro-apoptotic protein Bim.[5]
Toxicity and Clinical Perspective
Vorinostat (SAHA) , being clinically approved, has a well-documented toxicity profile. Common adverse effects at the FDA-approved dosing (400 mg daily) are generally mild to moderate and include fatigue, diarrhea, and nausea.[4] More severe, dose-limiting toxicities can include thrombocytopenia, dehydration, and pulmonary embolism.[4][16]
This compound (TSC) is described as an analogue of Trichostatin A with potentially reduced toxicity.[5] TSA itself has shown antitumor activity in animal models without measurable toxicity at effective doses.[17] However, clinical development of TSA has been limited, partly due to concerns about its in vivo stability and potential for excessive cytotoxicity at higher doses.[18] Clinical data on TSC is currently lacking.
Experimental Protocols
Evaluating the efficacy of HDAC inhibitors like Vorinostat and TSC involves a standard set of in vitro assays.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well microplate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the HDAC inhibitor (e.g., 0-10 µM for Vorinostat, 0-10 µM for TSC) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.[12][19]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture and treat cells with the desired concentrations of the HDAC inhibitor for the chosen time period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[10][11]
Western Blot for Histone Acetylation
-
Protein Extraction: Treat cells with the HDAC inhibitor, then lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a primary antibody against acetylated histones (e.g., Acetyl-Histone H3 or H4). Incubate with a loading control antibody (e.g., β-actin or total Histone H3) separately.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
Conclusion
Both Vorinostat and this compound are potent pan-HDAC inhibitors that exhibit significant anti-cancer activity by inducing cell cycle arrest and apoptosis across a range of tumor types.
-
Vorinostat (SAHA) is a well-characterized, FDA-approved drug with a defined clinical profile. Its efficacy against both hematological and solid tumors is established, though its therapeutic window is constrained by known toxicities.[4][21]
-
This compound (TSC) , as an analogue of TSA, shows promise as a potent anti-cancer agent with potential for reduced toxicity.[5] Data suggests it may have comparable or, in some cases, superior potency to Vorinostat at the cellular level, although this requires more direct comparative studies.[5][11] Its ability to modulate the Axl signaling pathway is a distinct and noteworthy feature.[5]
For researchers, Vorinostat serves as a benchmark HDAC inhibitor with extensive clinical and preclinical data. This compound represents a promising natural product-derived alternative that warrants further investigation, particularly regarding its toxicity profile, in vivo stability, and unique effects on signaling pathways like Axl. The choice between these agents will depend on the specific cancer model, the desired signaling pathway modulation, and the stage of the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trichostatin A - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Trichostatin A resistance is facilitated by HIF-1α acetylation in HeLa human cervical cancer cells under normoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor | Semantic Scholar [semanticscholar.org]
Synergistic Antitumor Effects of Trichostatin C and DNMT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic cancer therapy, the combination of histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors represents a promising strategy to reverse aberrant gene silencing and induce tumor cell death. This guide provides a comparative analysis of the synergistic effects of Trichostatin C (TSC), a potent HDAC inhibitor, with the DNMT inhibitor decitabine (B1684300). For a broader context, we also compare these findings with its well-studied analogue, Trichostatin A (TSA), when combined with various DNMT inhibitors.
Executive Summary
The combination of the HDAC inhibitor this compound with the DNMT inhibitor decitabine demonstrates strong synergistic cytotoxicity in human lung and bladder cancer cell lines.[1][2] This synergy is characterized by a significant reduction in the half-maximal inhibitory concentration (IC50) of TSC, a marked increase in apoptosis, and cell cycle arrest at the G2/M phase.[1][2] The mechanism involves the downregulation of the Axl receptor tyrosine kinase and upregulation of pro-apoptotic proteins.[1][2] This guide presents the key quantitative data, detailed experimental protocols for assessing this synergy, and visual diagrams of the involved signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Synergy
The synergistic interaction between Trichostatins and DNMT inhibitors leads to a significant increase in their anti-cancer efficacy. The following tables summarize the quantitative data from studies on lung, bladder, and leukemia cancer cell lines.
Table 1: Synergistic Effect on Cell Viability (IC50)
| Compound Combination | Cancer Cell Line | IC50 of Trichostatin (Alone) | IC50 of Trichostatin (in Combination with DNMTi) | Fold Change |
| This compound + Decitabine | A549 (Lung Cancer) | 18.1 µM | 0.16 µM | 113.1 |
| This compound + Decitabine | J82 (Bladder Cancer) | 10.9 µM | 0.94 µM | 11.6 |
| Trichostatin A + Decitabine | MOLT-3 / MOLT-4 (Leukemia) | ~250 nM | IC50 not specified, but viability reduced by >80% | Significant |
Data for this compound sourced from[1]. Data for Trichostatin A sourced from[3].
Table 2: Effect on Apoptosis
| Compound Combination | Cancer Cell Line | Method | Observation |
| This compound + Decitabine | A549 (Lung), J82 (Bladder) | Caspase 3/7 Activation | Significant increase in caspase 3/7-positive cells compared to single agents.[1] |
| This compound + Decitabine | A549 (Lung), J82 (Bladder) | Annexin V/PI Staining | Significant increase in apoptotic cells with combination treatment.[1] |
| Trichostatin A + Decitabine | MOLT-3 / MOLT-4 (Leukemia) | Cell Viability Assay | Synergistic pro-apoptotic effects observed.[3] |
Signaling Pathways and Experimental Workflow
The synergistic action of this compound and DNMT inhibitors converges on critical pathways controlling cell survival and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are standard protocols for the key experiments cited.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials : 96-well plates, cancer cell lines, culture medium, this compound/A, DNMT inhibitor, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure :
-
Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the drugs, alone and in combination, and incubate for the desired period (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.
-
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials : 6-well plates, treated cells, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer), PBS, and a flow cytometer.
-
Procedure :
-
Culture and treat cells as described for the viability assay.
-
Harvest cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour, detecting FITC on the FL1 channel and PI on the FL2 or FL3 channel.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Materials : Treated cells, RIPA lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., against Axl, FoxO1, Bim, p21, Caspase-3, β-actin), HRP-conjugated secondary antibodies, and ECL detection reagent.
-
Procedure :
-
Lyse treated cells in ice-cold RIPA buffer and quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL reagent.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Conclusion
The combination of this compound with the DNMT inhibitor decitabine exhibits a powerful synergistic anti-cancer effect, particularly in lung and bladder cancer models.[1][2] This is achieved through the induction of caspase-mediated apoptosis and cell cycle arrest, linked to the modulation of key signaling proteins like Axl and FoxO1.[1] The data strongly suggest that combining HDAC and DNMT inhibitors is a viable and potent therapeutic strategy. The presented protocols provide a robust framework for researchers to further investigate and validate these synergistic interactions in various cancer contexts, paving the way for the development of more effective combination therapies.
References
Validating Trichostatin C Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Trichostatin C (TSC), and its more commonly studied analog Trichostatin A (TSA), are potent, reversible inhibitors of class I and II histone deacetylases (HDACs). Validating the engagement of these compounds with their intended cellular targets is a critical step in preclinical research and drug development. This guide provides a comparative overview of common methods to assess this compound/A target engagement, alongside a comparison with other notable HDAC inhibitors. Experimental data is presented to support these comparisons, and detailed protocols for key validation techniques are provided.
Mechanism of Action of this compound/A
This compound and A are organic compounds that act as non-selective inhibitors of most class I and II HDACs. Their mechanism of action involves the hydroxamic acid group chelating the zinc ion present in the active site of these enzymes. This inhibition prevents the removal of acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. The resulting hyperacetylation of these proteins leads to changes in chromatin structure, gene expression, cell cycle progression, and apoptosis.[1]
Comparative Inhibitory Activity of HDAC Inhibitors
The potency of HDAC inhibitors can be compared using their half-maximal inhibitory concentrations (IC50) against specific HDAC isoforms and various cancer cell lines. Trichostatin A is consistently shown to be a highly potent pan-HDAC inhibitor.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Trichostatin A (TSA) | Pan-HDAC | ~14 | ~11.5 | ~70 | ~15 | - |
| Vorinostat (SAHA) | Pan-HDAC | ~10-198 | ~251 | ~19-157 | ~3760 | ~827 |
| Panobinostat (LBH-589) | Pan-HDAC | 8.6 (IC50 in SW-982 cells) | 0.1 (IC50 in SW-982 cells) | - | - | - |
| Belinostat (PXD101) | Pan-HDAC | 197 (IC50 in 2102Ep cells) | - | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a synthesis from multiple sources for comparative purposes.[2][3][4]
Methods for Validating Target Engagement
Several robust methods are available to confirm that this compound/A is engaging with HDACs within a cellular context.
Western Blotting for Histone Acetylation
A direct and widely used method to confirm HDAC inhibition is to measure the level of acetylated histones, particularly on histone H3 and H4.
Experimental Protocol: Western Blot for Acetylated Histone H3
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of Trichostatin A (e.g., 10-500 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS containing an HDAC inhibitor like sodium butyrate (B1204436) (5 mM) to preserve acetylation.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the acid with 1 M NaOH.[5]
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli sample buffer and boil.
-
Load equal amounts of protein onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-Histone H3 (Lys9)) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the acetylated histone H3 signal to a loading control, such as total histone H3 or β-actin.[6][7]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to demonstrate direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[8]
Experimental Protocol: CETSA for HDAC Target Engagement
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with Trichostatin A (e.g., 1-10 µM) or vehicle control for 1-2 hours at 37°C.
-
Cell Harvesting and Heat Treatment:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble HDAC1 (or other target HDAC) in each sample by Western blotting, using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both treated and untreated samples.
-
Normalize the intensities to the 37°C sample.
-
Plot the normalized soluble protein fraction against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC and a cell-permeable fluorescent tracer.
Experimental Protocol: NanoBRET™ for HDAC1 Target Engagement
-
Cell Transfection: Co-transfect HEK293 cells with a vector encoding for a NanoLuc®-HDAC1 fusion protein and a transfection carrier DNA. Plate the transfected cells in a white, 96-well plate and incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Trichostatin A.
-
Add the NanoBRET™ Tracer and the test compound (or vehicle control) to the cells.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the concentration of the test compound to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for the target in living cells.[10][11][12]
-
Visualizing the Cellular Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound, a typical experimental workflow for target validation, and a comparison of the validation methods.
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Caption: A generalized workflow for validating target engagement of HDAC inhibitors in cells.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]
- 11. NanoBRET® Target Engagement HDAC Assays [promega.com]
- 12. promega.com [promega.com]
A Researcher's Guide to Confirming HDAC Inhibition by Trichostatin A In Vivo
For researchers, scientists, and drug development professionals, confirming the in vivo efficacy of histone deacetylase (HDAC) inhibitors is a critical step in preclinical studies. Trichostatin A (TSA), a potent pan-HDAC inhibitor, is a widely used tool compound to study the role of histone acetylation in various biological processes and disease models. This guide provides a comprehensive comparison of methods to confirm HDAC inhibition by TSA in vivo, complete with experimental protocols and comparative data for alternative inhibitors.
A preliminary note: The compound of interest is Trichostatin A (TSA). "Trichostatin C" is likely a typographical error, as Trichostatin A is the well-characterized and widely utilized HDAC inhibitor in the scientific community.
Core Methodologies to Confirm HDAC Inhibition
The primary methods to verify the in vivo activity of Trichostatin A revolve around detecting the direct and downstream consequences of HDAC inhibition. These include an increase in histone acetylation, a decrease in HDAC enzymatic activity, and altered expression of HDAC target genes.
Western Blotting for Acetylated Histones
The most direct and common method to confirm HDAC inhibition is to measure the level of acetylated histones. Inhibition of HDACs by TSA leads to an accumulation of acetyl groups on histone proteins, a state known as hyperacetylation. This can be readily detected by Western blotting using antibodies specific for acetylated forms of histones, such as acetyl-Histone H3 (Ac-H3) and acetyl-Histone H4 (Ac-H4).
HDAC Activity Assays
These assays directly quantify the enzymatic activity of HDACs in tissue or cell lysates. Following in vivo treatment with TSA, a significant decrease in HDAC activity is expected. Commercially available kits, which are typically fluorescence- or colorimetric-based, offer a streamlined approach to measure this.
Gene Expression Analysis of Target Genes
HDAC inhibition alters chromatin structure, leading to changes in the transcription of specific genes. A well-established downstream target of HDAC inhibition is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). An upregulation of p21 mRNA expression is a reliable indicator of TSA's biological activity in vivo. This is typically measured using quantitative reverse transcription PCR (qRT-PCR).
Comparative Analysis of HDAC Inhibitors
To provide context for the efficacy of Trichostatin A, it is often compared with other HDAC inhibitors. Vorinostat (SAHA) and Panobinostat are two other well-characterized pan-HDAC inhibitors used in both preclinical and clinical settings.
| Feature | Trichostatin A (TSA) | Vorinostat (SAHA) | Panobinostat |
| Class | Pan-HDAC Inhibitor (Class I and II) | Pan-HDAC Inhibitor (Class I, II, and IV) | Pan-HDAC Inhibitor |
| In Vivo Dosage (Mice) | 2-10 mg/kg (i.p.), 500 µg/kg (s.c.)[1][2] | ~100 mg/kg/day (oral) | 20 mg/kg (i.p.) |
| Reported In Vivo Effects | Increased histone H3 and H4 acetylation, increased SMN and follistatin mRNA.[1] | Induces accumulation of acetylated core histones. | Induces histone H3 and H4 acetylation.[1] |
| Potency | High potency, often used as a reference compound.[3] | Potent, with antitumor effects in vivo.[3] | Considered one of the most potent pan-HDAC inhibitors.[4] |
Experimental Protocols
In Vivo Administration of Trichostatin A
Animal Model: Mice (e.g., C57BL/6) Dosage: A range of 2-10 mg/kg is reported for intraperitoneal (i.p.) injection.[1] A dose of 500 µg/kg has been used for subcutaneous (s.c.) injection in rats.[2] Vehicle: TSA is typically dissolved in DMSO and then diluted in a suitable vehicle like PBS or saline. Administration: Administer the prepared TSA solution via intraperitoneal or subcutaneous injection. The control group should receive the vehicle alone. Time Course: Tissues are typically harvested 2-6 hours post-injection for analysis of histone acetylation and gene expression, as the effects of TSA can be transient.[1][5]
Protocol 1: Western Blot for Acetylated Histones
This protocol details the steps from tissue harvesting to the detection of acetylated histones.
1. Tissue Harvesting and Protein Extraction
-
Euthanize the mouse at the designated time point after TSA or vehicle injection.
-
Dissect the tissue of interest (e.g., liver, brain, tumor) on ice and immediately snap-freeze it in liquid nitrogen.[6] Store at -80°C until use.
-
For protein extraction, add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor like sodium butyrate, to the frozen tissue.[6]
-
Homogenize the tissue using a mechanical homogenizer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 20 minutes at 4°C.[6]
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a BCA protein assay kit.[6]
2. SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 15% SDS-PAGE gel, which is suitable for resolving low molecular weight histone proteins.[7]
-
Transfer the separated proteins to a PVDF membrane (0.2 µm pore size is recommended for histones).[8]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against acetyl-Histone H3 and acetyl-Histone H4 overnight at 4°C. A loading control antibody, such as total Histone H3 or β-actin, should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[6]
Protocol 2: HDAC Activity Assay
This protocol is based on the use of a commercial fluorometric HDAC activity assay kit.
1. Tissue Lysate Preparation
-
Snap-freeze the dissected tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.[9]
-
Transfer the powdered tissue to a pre-chilled tube and add lysis buffer provided in the kit (or a compatible buffer containing protease inhibitors).[9]
-
Mix on a rocker at 4°C for 1 hour.
-
Centrifuge at high speed at 4°C to pellet debris and collect the supernatant.[9]
-
Determine the protein concentration of the lysate.
2. HDAC Activity Measurement
-
Follow the specific instructions of the chosen commercial kit. A general workflow is as follows:
-
Add a defined amount of protein lysate (e.g., 50-100 µg) to the wells of a microplate.
-
Add the HDAC substrate provided in the kit to each well to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[10]
-
The HDAC activity is proportional to the fluorescence intensity. Compare the activity in lysates from TSA-treated animals to that of vehicle-treated controls.
Protocol 3: qRT-PCR for p21 Gene Expression
This protocol outlines the steps to measure the mRNA levels of the HDAC target gene, p21.
1. RNA Extraction and cDNA Synthesis
-
Harvest tissues from TSA- and vehicle-treated animals and snap-freeze in liquid nitrogen.
-
Extract total RNA from the tissues using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
2. Quantitative PCR
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (p21) and a stable housekeeping gene, and the diluted cDNA.
-
Primer Sequences (Mouse):
-
p21 (Cdkn1a): Forward and reverse primer sequences can be obtained from publicly available databases such as PrimerBank.
-
Housekeeping Gene: It is crucial to select a housekeeping gene whose expression is not affected by TSA treatment. While commonly used housekeeping genes like GAPDH and β-actin have shown variability with HDAC inhibitor treatment, RPL13A has been suggested as a more stable option.[11]
-
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12]
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the fold change in p21 expression in TSA-treated samples relative to vehicle-treated controls, normalized to the housekeeping gene.
Visualizing the Workflow and Mechanism
References
- 1. JCI - Trichostatin A increases SMN expression and survival in a mouse model of spinal muscular atrophy [jci.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein extraction and western blot (mouse tissues) [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. Effects of Histone Deacetylase Inhibitor (HDACi); Trichostatin-A (TSA) on the expression of housekeeping genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
A Comparative Analysis of Pan-HDAC Inhibitors for Researchers
A deep dive into the performance, mechanisms, and experimental evaluation of pan-histone deacetylase (HDAC) inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to these critical epigenetic modulators.
Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, which generally represses the transcription of genes.[1][2] In various diseases, particularly cancer, the abnormal activity of HDACs contributes to the silencing of tumor suppressor genes, promoting tumorigenesis.[1][2]
Pan-HDAC inhibitors are a class of drugs that target multiple HDAC isoforms simultaneously.[1] By inhibiting these enzymes, they induce a state of hyperacetylation, which relaxes the chromatin structure and reactivates the expression of silenced genes.[1] This can lead to several anti-cancer effects, including cell cycle arrest, cellular differentiation, and apoptosis (programmed cell death) in cancer cells.[1][2] Several pan-HDAC inhibitors have received FDA approval for the treatment of hematological malignancies.[1][3] However, their broad activity can also lead to off-target effects and dose-limiting toxicities.[1]
This guide provides an objective comparison of the performance of prominent pan-HDAC inhibitors, supported by experimental data, and offers detailed methodologies for key evaluative experiments.
Comparative Performance of Pan-HDAC Inhibitors
The efficacy of pan-HDAC inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Lower IC50 values indicate higher potency. The following tables summarize the IC50 values for several widely studied pan-HDAC inhibitors against various HDAC isoforms and their anti-proliferative activity in different cancer cell lines.
Table 1: Inhibitory Activity (IC50, nM) of Pan-HDAC Inhibitors Against HDAC Isoforms
| Inhibitor | Class I | Class IIa | Class IIb | Class IV | Notes |
| HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC5 | |
| Vorinostat (B1683920) (SAHA) | 10 | 20 | 8 | >5000 | >5000 |
| Panobinostat (B1684620) (LBH589) | 1-31 | 1-31 | 2-41 | 27-60 | - |
| Belinostat (PXD101) | 40 | 60 | 30 | >5000 | >5000 |
| Romidepsin (FK228) | 1.1 | 1.7 | 4.7 | - | - |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.
Table 2: Anti-proliferative Activity (IC50, µM) of Pan-HDAC Inhibitors in Cancer Cell Lines
| Inhibitor | A2780 (Ovarian) | A2780 CisR (Ovarian, Cisplatin-Resistant) | SW-982 (Synovial Sarcoma) | SW-1353 (Chondrosarcoma) | NCCIT-R (Testicular, Cisplatin-Resistant) |
| Vorinostat (SAHA) | 0.49 | - | 8.6 | 2.0 | - |
| Panobinostat (LBH589) | - | - | 0.1 | 0.02 | Low nM range |
| Belinostat (PXD101) | - | - | 1.4 | 2.6 | Low nM range |
Data compiled from multiple sources.[4][5][6]
Signaling Pathways and Mechanism of Action
Pan-HDAC inhibitors exert their therapeutic effects by modulating complex signaling networks. By preventing the deacetylation of histone and non-histone proteins, these compounds lead to widespread changes in gene expression and cellular processes.[7] Key downstream effects include the upregulation of cell cycle inhibitors like p21, leading to cell cycle arrest, and the modulation of apoptotic pathways, ultimately causing cancer cell death.[2][7]
Experimental Protocols
To aid researchers in the evaluation of pan-HDAC inhibitors, detailed protocols for key experiments are provided below.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay determines the in vitro inhibitory activity of compounds on HDAC enzymes by measuring the deacetylation of a fluorogenic substrate.[7]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin)
-
Stop Solution (e.g., Trichostatin A)
-
Test compound dissolved in DMSO
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
In a 96-well plate, add the assay buffer, test compound (or DMSO for control), and diluted recombinant HDAC enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution containing a stop solution.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence on a microplate reader (excitation: 355-360 nm, emission: 460 nm).[7][8]
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.[7]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines
-
Pan-HDAC inhibitor
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the HDAC inhibitor or vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
Western Blot for Histone Acetylation
Western blotting is used to detect changes in the acetylation status of histones following treatment with HDAC inhibitors.[1]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels (e.g., 15%)[9]
-
Transfer apparatus and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the relative levels of histone acetylation.[9]
Conclusion
Pan-HDAC inhibitors represent a powerful class of therapeutic agents with proven clinical utility, particularly in hematological cancers.[1] Their broad mechanism of action, leading to the reactivation of tumor suppressor genes and induction of apoptosis, makes them effective anti-cancer drugs.[1][2] However, this broad activity is also associated with a challenging side-effect profile.[1] The choice of a specific pan-HDAC inhibitor for research or clinical application will depend on the specific context, including the cancer type and the desired therapeutic window. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and comparison of these important compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Trichostatin A vs. Selective HDAC Inhibitors: A Comparative Guide to Their Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention for their therapeutic potential, particularly in oncology. By altering the acetylation status of histones and other proteins, these molecules can modulate gene expression, leading to various cellular outcomes such as cell cycle arrest, differentiation, and apoptosis. This guide provides an objective comparison of the broad-spectrum pan-HDAC inhibitor, Trichostatin A (TSA), and more targeted selective HDAC inhibitors, focusing on their differential effects on gene expression. This analysis is supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.
Executive Summary
Trichostatin A, a pan-HDAC inhibitor, affects a wide range of HDACs, leading to broad changes in gene expression.[1] In contrast, selective HDAC inhibitors are designed to target specific HDAC isoforms or classes, theoretically offering a more targeted therapeutic approach with a potentially improved side-effect profile. This guide explores the nuances of these differences through a detailed examination of their impact on the cellular transcriptome.
Data Presentation: Quantitative Comparison of Gene Expression Changes
The following tables summarize quantitative data from various studies, highlighting the differential effects of Trichostatin A and selective HDAC inhibitors on gene expression in different cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across studies.
Table 1: Global Gene Expression Changes Induced by Trichostatin A and Selective HDAC Inhibitors
| Inhibitor | Type | Cell Line | Treatment | Number of Differentially Expressed Genes (DEGs) | Reference |
| Trichostatin A (TSA) | Pan-HDAC (Class I/II) | PaCa44 (Pancreatic Cancer) | 250 nM for 24h | 306 (Fold Change > 3) | [2] |
| Trichostatin A (TSA) | Pan-HDAC (Class I/II) | HUVECs | 500 nM for 24h | Top 20 visualized in heatmap | [3] |
| Vorinostat (B1683920) (SAHA) | Pan-HDAC (Class I, II, IV) | HCT116 (Colon Cancer) | 2 µM for 24h | Not specified, but significant overlap with LBH589 | [4] |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | HT29 (Colon Cancer) | 2 µM for 24h | Not specified, but significant overlap with LBH589 | [4] |
| Romidepsin (B612169) (Depsipeptide) | Class I selective | CTCL patient cells | In vivo | Not specified, alters gene expression | [5][6] |
| MS-275 (Entinostat) | Class I selective | CD34+ progenitor cells | Varies | Both overlapping and distinct from SAHA | [7] |
Table 2: Regulation of Key Apoptosis and Cell Cycle-Related Genes
| Gene | Function | Trichostatin A (TSA) | Vorinostat (SAHA) | Romidepsin | Reference |
| p21 (CDKN1A) | Cell cycle arrest | Upregulated | Upregulated | Upregulated | [8][9][10][11] |
| p53 | Tumor suppressor | Upregulated (in some contexts) | Stabilized and activated | - | [10][12][13] |
| Bax | Pro-apoptotic | Upregulated | - | - | [12][14] |
| Bcl-2 | Anti-apoptotic | Downregulated | - | - | [12][14] |
| Cyclin D1 | Cell cycle progression | Downregulated | - | - | [15] |
| c-Myc | Oncogene | Downregulated | Downregulated | - | [16] |
Table 3: Comparative Effect of TSA and Vorinostat on Gene Expression in Pancreatic Cancer Cells (PANC-1)
| Gene | TSA (1 µM for 48h) | Vorinostat (1 µM for 48h) | Reference |
| HDAC1 mRNA | Significantly Inhibited | Significantly Inhibited | [17] |
| HDAC7 mRNA | Significantly Inhibited | Significantly Inhibited | [17] |
| HDAC8 mRNA | Significantly Inhibited | Significantly Inhibited | [17] |
| E-cadherin mRNA | Upregulated | Upregulated | [17] |
| Vimentin mRNA | Significantly Inhibited | Significantly Inhibited | [17] |
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their effects by modulating key signaling pathways that control cell fate. The diagrams below, generated using Graphviz, illustrate these mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Microarray Gene Expression Profiling
This protocol outlines the general steps for analyzing gene expression changes in cancer cells following treatment with an HDAC inhibitor.[4][18]
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. Gene expression profiling after treatment with the histone deacetylase inhibitor trichostatin A reveals altered expression of both pro- and anti-apoptotic genes in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription [frontiersin.org]
- 4. DNA microarray profiling of genes differentially regulated by the histone deacetylase inhibitors vorinostat and LBH589 in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat modulates cell cycle regulatory proteins in glioma cells and human glioma slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 11. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation [ijbs.com]
- 14. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Microarray gene expression profiling reveals potential mechanisms of tumor suppression by the class I HDAC-selective benzoylhydrazide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Trichostatin C with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy and overcome drug resistance. Histone deacetylase (HDAC) inhibitors, such as Trichostatin C (TSC), represent a promising class of epigenetic drugs that can sensitize cancer cells to conventional chemotherapy. This guide provides a comparative overview of the experimental data supporting the combination of this compound and its well-studied analog, Trichostatin A (TSA), with various chemotherapy agents.
This compound in Combination Therapy
This compound (TSC), an analog of Trichostatin A, has demonstrated potent anti-cancer activity, particularly when combined with other epigenetic modifiers like the DNA methyltransferase (DNMT) inhibitor, decitabine (B1684300).[1][2] This combination exhibits a synergistic effect in bladder and lung cancer cells, leading to enhanced apoptosis and cell cycle arrest.[1][2]
Quantitative Analysis of this compound Combination Therapy
The synergistic cytotoxicity of TSC and decitabine has been demonstrated in lung (A549) and bladder (J82) cancer cell lines. The combination significantly reduces the half-maximal inhibitory concentration (IC50) of TSC, indicating enhanced potency.[1]
| Cell Line | Treatment | IC50 (µM) | Fold Change in IC50 | Reference |
| A549 (Lung Cancer) | TSC alone | 18.1 | - | [1] |
| TSC + Decitabine | 0.16 | 113.1 | [1] | |
| J82 (Bladder Cancer) | TSC alone | 10.9 | - | [1] |
| TSC + Decitabine | 0.94 | 11.6 | [1] |
The combination of TSC and decitabine also leads to a significant increase in apoptosis. In J82 cells, a combination of 10 µM TSC and 1 µM decitabine resulted in 46% of cells undergoing apoptosis, a substantial increase compared to single-agent treatment.[1] Furthermore, TSC alone can induce cell cycle arrest at the G2/M phase in a dose-dependent manner in J82 cells.[1]
| J82 Cell Cycle Phase | Control | 1 µM TSC | 5 µM TSC | 10 µM TSC | Reference |
| G1 | 58.73% | - | - | - | [1] |
| S | 13.85% | - | - | - | [1] |
| G2/M | 27.43% | 29.98% | 40.13% | 50.1% | [1] |
Trichostatin A as a Functional Analog in Combination Chemotherapy
Due to the limited availability of studies on this compound with traditional cytotoxic agents, we present data on its close analog, Trichostatin A (TSA). TSA has been extensively studied in combination with various chemotherapy drugs, providing valuable insights into the potential synergistic effects of this compound.
Quantitative Analysis of Trichostatin A Combination Therapies
TSA has been shown to synergize with paclitaxel (B517696), cisplatin (B142131), and etoposide (B1684455) in various cancer cell lines, leading to enhanced cytotoxicity and apoptosis.
TSA and Paclitaxel in Urothelial Carcinoma:
In BFTC-905 and BFTC-909 urothelial carcinoma cell lines, the combination of TSA and paclitaxel exhibited synergistic effects on reducing cell viability, with a combination index (CI) of less than 1.[3]
| Cell Line | Treatment | IC50 (48h) | Reference |
| BFTC-905 | TSA | =27 nM | [3] |
| BFTC-909 | TSA | =88 nM | [3] |
A xenograft mouse model further confirmed that the combination of TSA and paclitaxel enhances antitumor effects.[3]
TSA and Cisplatin in Ovarian and Lung Cancer:
In SKOV3 ovarian cancer cells, a combination of 0.3 µM TSA and 1 µM cisplatin achieved significant synergism with a CI of 0.424.[4] In A549 lung cancer cells, the combination of TSA and cisplatin synergistically inhibited cell proliferation and induced apoptosis to a greater extent than single-drug therapy.[5][6]
TSA and Etoposide in Leukemia Cells:
Preincubation of HL60 leukemia cells with 250 nM TSA significantly potentiated etoposide-induced cytotoxicity and apoptosis.[7] This effect was associated with increased caspase activation and loss of mitochondrial membrane potential.[7]
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound and A in combination therapies are mediated through the modulation of several key signaling pathways.
This compound and Decitabine: The Axl/FoxO1 Pathway
The combination of TSC and decitabine leads to a significant reduction in the expression of the Axl receptor tyrosine kinase.[1] This downregulation of Axl is associated with the upregulation of the transcription factor FoxO1 and its downstream pro-apoptotic targets, Bim and p21.[1]
Caption: Synergistic mechanism of TSC and Decitabine.
Trichostatin A and Paclitaxel: Suppression of the ERK Pathway
In urothelial carcinoma cells, the synergistic cytotoxicity of TSA and paclitaxel is associated with the suppression of the paclitaxel-induced activation of the phospho-extracellular signal-regulated kinase (ERK) 1/2.[3][8]
Caption: TSA and Paclitaxel synergistic pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of Trichostatin and chemotherapy agents.[3][6]
Workflow Diagram:
Caption: Workflow for MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, J82, BFTC-905) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or A, the chemotherapy agent, or the combination of both. Include untreated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on methods used to quantify apoptosis induced by Trichostatin and chemotherapy combinations.[1][9]
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of drugs for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, then wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is a standard method for detecting protein expression levels, as seen in the analysis of signaling pathways affected by Trichostatin combinations.[10][11][12]
Workflow Diagram:
Caption: Workflow for Western Blot analysis.
Protocol:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Axl, anti-p-ERK, anti-FoxO1) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer efficacy of cisplatin and trichostatin A or 5-aza-2′-deoxycytidine on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of histone deacetylase inhibitor trichostatin A combined with cisplatin on apoptosis of A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of histone deacetylase inhibitor trichostatin A combined with cisplatin on apoptosis of A549 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of histone deacetylase inhibitors trichostatin A and valproic acid on etoposide-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 11. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]
- 12. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Unraveling the Dynamics of HDAC Inhibition: A Comparative Guide to Trichostatin A and Trapoxin
For researchers and drug development professionals navigating the landscape of epigenetic modulators, understanding the nuances of histone deacetylase (HDAC) inhibitors is paramount. This guide provides a detailed comparison of two seminal HDAC inhibitors, Trichostatin A (TSA) and Trapoxin (TPX), with a focus on the reversibility of their inhibitory actions. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Trichostatin A, a hydroxamic acid-containing compound, is a potent and reversible inhibitor of class I and II HDACs.[1][2][3] In contrast, Trapoxin, a cyclic tetrapeptide, is widely regarded as an irreversible or "essentially irreversible" inhibitor of class I HDACs.[1][4][5] This fundamental difference in their mechanism of action has significant implications for their application and biological effects.
Mechanism of Action: A Tale of Two Moieties
The reversibility of TSA and the irreversibility of TPX stem from their distinct chemical structures and interactions with the HDAC active site.
Trichostatin A (TSA): The inhibitory activity of TSA is primarily attributed to its hydroxamic acid group. This functional group chelates the zinc ion (Zn2+) that is essential for the catalytic activity of HDAC enzymes, effectively blocking the deacetylation of substrate proteins.[6][7] This interaction is non-covalent and reversible, meaning that TSA can associate and dissociate from the enzyme.
Trapoxin (TPX): The irreversible nature of TPX inhibition is linked to its α,β-epoxyketone moiety.[6][7][8] It is proposed that this reactive group forms a covalent bond with amino acid residues within the active site of class I HDACs, leading to permanent inactivation of the enzyme.[8] However, some studies suggest that TPX acts as an exceptionally tight-binding, non-covalent inhibitor, rendering it "essentially irreversible" under physiological conditions.[9] It is noteworthy that the inhibition of HDAC6 by TPX has been shown to be reversible.[6][7]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data for TSA and TPX, providing a comparative view of their potency against various HDAC isoforms.
| Inhibitor | Target | IC50 | Ki | Kd |
| Trichostatin A (TSA) | HDAC1 | 6 nM[10] | 3.4 nM | - |
| HDAC3 | - | - | - | |
| HDAC4 | 38 nM[10] | - | - | |
| HDAC6 | 8.6 nM[10] | - | - | |
| HDAC (general) | ~1.8 nM[11] | 1.0 nM[12] | - | |
| Trapoxin (TPX) | HDAC1 | Potent (subnanomolar)[6] | - | - |
| HDAC4 | Potent (subnanomolar)[6] | - | - | |
| HDAC6 | Resistant[6] | - | - | |
| HDAC8 | - | - | 3 ± 1 nM[9] | |
| HDAC11 | 94.4 ± 22.4 nM[3][13] | - | - |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant. Values are indicative and may vary depending on the assay conditions.
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol outlines a general method for measuring HDAC activity, which can be adapted to assess the inhibitory potential of compounds like TSA and TPX.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute the HDAC enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare serial dilutions of the inhibitor (TSA or TPX) and a vehicle control (e.g., DMSO).
-
-
Reaction Setup:
-
In a 96-well black plate, add the diluted inhibitor or vehicle control.
-
Add the diluted HDAC enzyme to each well, except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).
-
Stop the reaction by adding a developer solution, which typically contains a protease (e.g., trypsin) and a potent HDAC inhibitor like TSA to halt further deacetylation.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Reversibility Assay (Wash-out Experiment)
This protocol is designed to determine whether the inhibition of an HDAC by a compound is reversible or irreversible.
-
Inhibitor Incubation:
-
Immobilize the HDAC enzyme on a solid support (e.g., agarose (B213101) beads).
-
Incubate the immobilized enzyme with the inhibitor (TSA or TPX) at a concentration several-fold higher than its IC50 for a sufficient duration to ensure binding.
-
Include a control incubation with the vehicle.
-
-
Wash-out Step:
-
Thoroughly wash the beads with assay buffer to remove any unbound inhibitor. This step is critical to distinguish between reversible and irreversible binding.
-
-
Activity Measurement:
-
Resuspend the washed beads in the assay buffer.
-
Measure the residual HDAC activity using a standard HDAC activity assay, as described above.
-
-
Interpretation:
-
Reversible Inhibition (e.g., TSA): The enzyme activity will be largely recovered after washing, as the inhibitor dissociates from the enzyme.
-
Irreversible Inhibition (e.g., TPX): The enzyme activity will remain significantly inhibited even after extensive washing, as the inhibitor is covalently bound or has an extremely slow dissociation rate.
-
Visualizing the Molecular Aftermath: Signaling Pathways and Experimental Design
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.
Caption: Mechanisms of Reversible (TSA) and Irreversible (TPX) HDAC Inhibition.
Caption: Experimental Workflow for Determining HDAC Inhibitor Reversibility.
Caption: Key Signaling Pathways Modulated by HDAC Inhibitors.[6][7][8][14]
Conclusion
The choice between a reversible and an irreversible HDAC inhibitor depends critically on the desired biological outcome and experimental design. Trichostatin A, with its reversible nature, offers a model for studying the dynamic effects of HDAC inhibition, where the cellular phenotype can potentially revert upon removal of the compound. Trapoxin, on the other hand, provides a tool for achieving sustained and long-lasting inhibition of class I HDACs, which can be advantageous for applications requiring prolonged target engagement. This guide provides a foundational understanding of these two important research tools, empowering researchers to make more strategic choices in their pursuit of novel therapeutic interventions.
References
- 1. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial–mesenchymal transition in retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Histone Deacetylase Inhibitor Trichostatin A Suppresses Cell Proliferation and Induces Apoptosis by Regulating the PI3K/AKT Signalling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
Trichostatin A: A Comparative Guide to its Cross-reactivity with Zinc-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Trichostatin A (TSA), a well-established histone deacetylase (HDAC) inhibitor, against its primary targets and other key zinc-dependent enzymes. The information presented herein is intended to assist researchers in evaluating the selectivity and potential off-target effects of TSA in experimental settings.
Executive Summary
Trichostatin A is a potent, reversible inhibitor of class I and II histone deacetylases (HDACs), which are zinc-dependent enzymes crucial for the epigenetic regulation of gene expression.[1][2][3] Its mechanism of action involves the chelation of the zinc ion within the active site of these enzymes via its hydroxamic acid group.[4] While TSA exhibits nanomolar potency against HDACs, this guide explores its cross-reactivity, or lack thereof, with other families of zinc-dependent enzymes, namely matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs). The data compiled indicates a high degree of selectivity of TSA for HDACs, with no significant evidence of direct enzymatic inhibition of MMPs or CAs.
Signaling Pathway of HDAC Inhibition by Trichostatin A
The primary signaling pathway affected by Trichostatin A is the regulation of histone acetylation. By inhibiting HDACs, TSA prevents the removal of acetyl groups from lysine (B10760008) residues on histones, leading to a more open chromatin structure and altered gene expression.
Comparative Inhibitory Activity of Trichostatin A
The following table summarizes the quantitative data on the inhibitory potency of Trichostatin A against various zinc-dependent enzymes.
| Enzyme Class | Specific Enzyme | IC50 (nM) | Comments |
| Histone Deacetylases (HDACs) | HDAC1 | 6 | Potent inhibitor.[3] |
| HDAC (general) | ~1.8 | Highly potent inhibition in cell-free assays.[5][6] | |
| HDAC4 | 38 | Strong inhibitor.[3] | |
| HDAC6 | 8.6 | Potent inhibitor.[3] | |
| Other Class I & II HDACs | 20 (approx.) | Generally potent against Class I and II HDACs.[1] | |
| Matrix Metalloproteinases (MMPs) | Various MMPs | No direct inhibition reported | Studies show TSA affects MMP expression levels rather than direct enzymatic activity.[7][8] |
| Carbonic Anhydrases (CAs) | Various CAs | No direct inhibition reported | No available data on direct enzymatic inhibition by TSA. |
Cross-reactivity Profile with Other Zinc-Dependent Enzymes
Matrix Metalloproteinases (MMPs)
Extensive literature review did not yield any evidence of direct enzymatic inhibition of matrix metalloproteinases by Trichostatin A. Instead, studies have shown that TSA can modulate the expression of MMPs. For instance, in cardiac fibroblasts, TSA attenuated angiotensin II-induced MMP9 expression.[7] Similarly, in chondrocytes, TSA treatment attenuated the IL-1β-induced increase in mRNA and protein levels of MMP-1, MMP-3, and MMP-13.[8] This indicates that TSA's effect on MMPs is likely a downstream consequence of its primary HDAC-inhibitory activity and subsequent changes in gene transcription, rather than a direct interaction with the MMP enzymes themselves.
Carbonic Anhydrases (CAs)
There is a notable absence of published data regarding the direct inhibition of carbonic anhydrases by Trichostatin A. This suggests that TSA is highly selective for its primary targets, the HDACs, and does not exhibit significant cross-reactivity with this class of zinc-dependent enzymes.
Experimental Methodologies
The determination of enzyme inhibition is critical for evaluating the potency and selectivity of a compound. Below are detailed protocols for the key assays relevant to the enzymes discussed in this guide.
Histone Deacetylase (HDAC) Inhibition Assay
A common method to determine HDAC inhibition involves a fluorometric assay using a specific substrate.
Experimental Workflow for HDAC Inhibition Assay
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human HDAC enzyme is diluted in assay buffer. A serial dilution of Trichostatin A is prepared.
-
Incubation: The HDAC enzyme is pre-incubated with varying concentrations of TSA in a 96-well plate for a specified period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: A fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) is added to each well to initiate the enzymatic reaction. The plate is incubated for a further period (e.g., 30 minutes) at 37°C.
-
Development: A developer solution containing a protease and a reagent that stops the HDAC reaction is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated using a suitable software.
Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)
Gelatin zymography is a widely used technique to detect MMP activity, particularly for gelatinases like MMP-2 and MMP-9. This method assesses the ability of MMPs to degrade a gelatin substrate embedded within a polyacrylamide gel.
Experimental Workflow for Gelatin Zymography
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. Zn(II)-dependent histone deacetylase inhibitors: suberoylanilide hydroxamic acid and trichostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Trichostatin A | TSA | histone deacetylase inhibitor | TargetMol [targetmol.com]
- 7. Histone deacetyltransferase inhibitors Trichostatin A and Mocetinostat differentially regulate MMP9, IL-18 and RECK expression, and attenuate Angiotensin II-induced cardiac fibroblast migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Trichostatin A: A Comparative Analysis of IC50 Values Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the potency of a compound across various cell types is paramount. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of Trichostatin A (TSA), a well-known histone deacetylase (HDAC) inhibitor, in a range of cancer and non-cancerous cell lines. The data is supplemented with detailed experimental protocols and visualizations to offer a comprehensive resource for assessing the anti-proliferative activity of TSA.
Trichostatin A is an antifungal antibiotic that acts as a potent and specific inhibitor of class I and II histone deacetylases.[1] By inhibiting HDACs, TSA leads to the accumulation of acetylated histones, which in turn alters gene expression, resulting in cell cycle arrest and apoptosis in various cancer cells.[1][2] This guide aims to present a consolidated view of its efficacy across different cellular contexts.
Comparative IC50 Values of Trichostatin A
The anti-proliferative activity of Trichostatin A varies significantly across different cell lines, reflecting the diverse genetic and epigenetic landscapes of these cells. The following tables summarize the IC50 values of TSA in various cancer and non-cancerous cell lines, as determined by cell viability and proliferation assays.
Table 1: IC50 Values of Trichostatin A in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Breast Cancer | |||
| MCF-7 | Breast Carcinoma (ERα-positive) | 26.4 - 47.5 (mean) | [3][4] |
| T-47D | Breast Carcinoma (ERα-positive) | 47.5 (mean) | [3] |
| ZR-75-1 | Breast Carcinoma (ERα-positive) | 47.5 (mean) | [3] |
| BT-474 | Breast Carcinoma (ERα-positive) | 47.5 (mean) | [3] |
| MDA-MB-231 | Breast Carcinoma (ERα-negative) | 201.2 (mean) | [3] |
| MDA-MB-453 | Breast Carcinoma (ERα-negative) | 201.2 (mean) | [3] |
| CAL 51 | Breast Carcinoma (ERα-negative) | 201.2 (mean) | [3] |
| SK-BR-3 | Breast Carcinoma (ERα-negative) | 201.2 (mean) | [3] |
| Various | Breast Carcinoma | 29 - 400 (range) | |
| Colorectal Cancer | |||
| HCT116 (p53 wild-type) | Colorectal Carcinoma | More sensitive to TSA-induced apoptosis than HT29 | [5] |
| HT29 (p53 mutant) | Colorectal Carcinoma | Less sensitive to TSA-induced apoptosis than HCT116 | [5] |
| COLO 201 | Colon Cancer | 4906 | [6] |
| Osteosarcoma | |||
| MG63 | Osteosarcoma | Dose-dependent inhibition | [7] |
| Neuroblastoma | |||
| LAN-1 | Neuroblastoma | 61.48 | [6] |
| UKF-NB-3 (N-type) | Neuroblastoma | 69.8 | [8] |
| UKF-NB-4 (S-type) | Neuroblastoma | 129.4 | [8] |
| SK-N-AS (S-type) | Neuroblastoma | >100 | [8] |
| Glioblastoma | |||
| GBM-29 | Glioblastoma | 81.64 | [6] |
| Hepatocellular Carcinoma | |||
| SMMC7721 | Hepatocellular Carcinoma | 4726 | [6] |
| HCCLM3 | Hepatocellular Carcinoma | 3273 (24h), 1552 (48h) | [9] |
| MHCC97H | Hepatocellular Carcinoma | 2589 (24h), 1190.8 (48h) | [9] |
| MHCC97L | Hepatocellular Carcinoma | 3622 (24h), 1908 (48h) | [9] |
| Melanoma | |||
| Various | Melanoma | 29 - 400 (range) |
Table 2: IC50 Values of Trichostatin A in Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| hFOB 1.19 | Osteoblast Precursor | Less sensitive than MG63 osteosarcoma cells | [7] |
| HEK-293T | Human Embryonic Kidney | > 10000 | [10] |
| Human Bronchial Epithelial Cells | Normal Lung Epithelium | Varies | [11] |
| Patient-matched normal lung cells | Normal Lung | Varies | [11] |
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency of a compound. The Sulforhodamine B (SRB) assay is a widely used method for measuring drug-induced cytotoxicity.
Sulforhodamine B (SRB) Assay Protocol
This protocol outlines the key steps for determining the IC50 of Trichostatin A.
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of Trichostatin A in the appropriate culture medium.
-
Remove the medium from the wells and add 100 µL of the respective TSA dilutions.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1] The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.[1]
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[12]
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[12]
-
-
Staining:
-
Washing and Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 510-565 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each TSA concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the TSA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Visualizing Experimental Workflow and Signaling Pathways
To further aid in the understanding of the experimental process and the mechanism of action of Trichostatin A, the following diagrams are provided.
Experimental workflow for determining IC50 values using the SRB assay.
Trichostatin A exerts its anti-cancer effects primarily through the inhibition of histone deacetylases, leading to changes in gene expression that favor apoptosis. The p53 tumor suppressor protein often plays a key role in this process.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 7. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation [ijbs.com]
- 8. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Trichostatin C: A Procedural Guide
The proper disposal of Trichostatin C, a potent histone deacetylase inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
All waste disposal activities must comply with local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to review the Safety Data Sheet (SDS) for this compound before handling.[2]
Summary of this compound Disposal Procedures
The following table outlines the essential steps for the proper disposal of various forms of this compound waste.
| Waste Type | Key Disposal Steps |
| Solid this compound | • Wear appropriate Personal Protective Equipment (PPE). • Collect waste in a designated, sealed, and clearly labeled container. • Avoid generating dust; use dry clean-up methods or dampen with water before sweeping.[1] • Store the sealed container in a designated hazardous waste accumulation area. • Arrange for pickup and disposal by the institution's EHS department or a licensed waste management contractor.[2][3] |
| Liquid this compound | • Handle within a chemical fume hood. • Wear appropriate PPE. • Pour waste into a designated, chemically compatible, and labeled waste container.[2] • Keep the container sealed when not in use.[3][4] • Segregate aqueous and organic solvent waste streams.[4] • Store in a designated hazardous waste accumulation area with secondary containment.[3] • Arrange for EHS pickup.[3] |
| Contaminated Materials | • Includes items such as gloves, pipette tips, and lab paper. • Collect all contaminated debris in a designated, sealed, and labeled hazardous waste container.[3][5] • Do not dispose of in regular trash.[3] • Manage as solid hazardous waste and arrange for EHS pickup. |
| Empty Containers | • Empty containers may still retain hazardous residues.[1] • Option 1 (Rinsing): Thoroughly rinse the container three times. The first rinse must be collected as hazardous waste.[3] After rinsing and air-drying, deface or remove the original label and dispose of the container as non-hazardous solid waste (e.g., in a designated glass disposal box).[3] • Option 2 (No Rinsing): If the container cannot be thoroughly cleaned, it must be managed as hazardous waste. Puncture it to prevent reuse and dispose of it through the EHS department.[1] |
Detailed Protocols for Handling and Disposal
Personal Protective Equipment (PPE) and Safe Handling:
Before beginning any procedure involving this compound, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves are required.[6]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[6]
-
Lab Coat: A lab coat must be worn to protect from skin contact.[2]
-
Respiratory Protection: When handling solid this compound or if there is a risk of aerosol generation, a dust respirator should be used.[1][7]
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][6][7]
-
Avoid all personal contact with the substance, including inhalation and skin contact.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][7]
-
After handling, wash hands thoroughly with soap and water.[1][8]
-
Contaminated clothing should be laundered separately before being reused.[1][8]
Spill Management Protocol: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[1]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before cleaning, don the appropriate PPE as described above.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][6]
-
Clean-up:
-
For solid spills: Use dry clean-up methods to avoid creating dust.[1] Gently sweep the material, or dampen it with water before sweeping, and place it into a sealed, labeled container for hazardous waste.[1]
-
For liquid spills: Cover with an absorbent material. Once absorbed, shovel the material into a labeled container for hazardous waste.[1]
-
-
Decontamination: Wash the spill area thoroughly with soap and water, ensuring the runoff does not enter drains.[1]
-
Reporting: Report the spill to your institution's EHS department.
Waste Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This procedural guidance is intended to supplement, not replace, institutional and regulatory requirements. Always prioritize safety and consult with your EHS department to ensure full compliance.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ph.health.mil [ph.health.mil]
- 6. carlroth.com [carlroth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
Essential Safety and Operational Guide for Handling Trichostatin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Trichostatin C. The following procedures are designed to ensure the safe use of this compound in a laboratory setting and to provide clear, step-by-step guidance for its operational use and disposal.
Disclaimer: The Safety Data Sheet (SDS) for this compound (CAS No. 68676-88-0) from at least one supplier states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, given its nature as a biologically active compound and its structural similarity to Trichostatin A, a known histone deacetylase (HDAC) inhibitor with identified hazards, a conservative approach to handling is recommended to minimize any potential risk. The following guidelines are based on best practices for handling potent, biologically active small molecules.
I. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound (Weighing, Aliquoting) | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of aerosolization. | A NIOSH-approved N95 or higher respirator is recommended, especially if not handled within a certified chemical fume hood or ventilated balance enclosure. | Disposable, solid-front lab coat with tight cuffs. |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles. | Work should be performed in a certified chemical fume hood to avoid inhalation of aerosols. | Disposable, solid-front lab coat with tight cuffs. |
| Administering to Cell Cultures or Animals | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. | Work in a biological safety cabinet (BSC) or chemical fume hood. | Disposable, solid-front lab coat with tight cuffs. |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves. | Chemical splash goggles and a full-face shield. | A fit-tested N95 or higher respirator is recommended, with the level of protection determined by the scale of the spill. | Disposable, fluid-resistant, solid-front gown or coveralls. |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields. | Not generally required if waste is properly contained. | Lab coat. |
II. Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Engineering Controls:
- All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
- A readily accessible eyewash station and safety shower should be in close proximity to the work area.
2. General Handling Practices:
- Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
- Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
- Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
- Keep containers of this compound securely sealed when not in use.
3. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wear the appropriate PPE as outlined in the table above.
- For dry spills, gently cover the material with an absorbent pad to avoid raising dust. Dampen the material with water before sweeping it into a suitable container for disposal.
- For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- Thoroughly decontaminate the spill area with an appropriate cleaning agent.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential exposure.
1. Waste Categorization:
- Solid Waste: Includes unused this compound powder, contaminated PPE (gloves, lab coats, etc.), and any other solid materials that have come into contact with the compound.
- Liquid Waste: Includes solutions containing this compound and any rinsate from cleaning contaminated glassware.
- Sharps Waste: Includes needles, syringes, and pipette tips used to handle this compound solutions.
2. Disposal Procedures:
- All waste materials should be collected in clearly labeled, sealed, and puncture-resistant containers.
- Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.
- Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
- One common method for the disposal of similar chemical waste is incineration in a licensed facility.[2]
IV. Experimental Protocol Workflow
The following diagram illustrates a logical workflow for safely handling this compound in a typical experimental setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
